(2S,5R)-1-Boc-2,5-dimethylpiperazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (2S,5R)-2,5-dimethylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-7-13(9(2)6-12-8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3/t8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZCVLUQTJRRAA-BDAKNGLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CN1C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN[C@@H](CN1C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471732 | |
| Record name | tert-Butyl (2S,5R)-2,5-dimethylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
548762-66-9 | |
| Record name | tert-Butyl (2S,5R)-2,5-dimethylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S,5R)-1-Boc-2,5-dimethylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(2S,5R)-1-Boc-2,5-dimethylpiperazine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structural formula, synthesis, characterization, and applications of (2S,5R)-1-Boc-2,5-dimethylpiperazine. This chiral building block is a critical intermediate in the development of novel therapeutics, particularly in the field of opioid receptor modulation.
Structural Information and Chemical Properties
This compound, also known as tert-butyl (2S,5R)-2,5-dimethylpiperazine-1-carboxylate, is a mono-N-Boc protected derivative of trans-2,5-dimethylpiperazine. The tert-butoxycarbonyl (Boc) protecting group is strategically placed on one of the nitrogen atoms, allowing for selective functionalization of the remaining secondary amine.
| Identifier | Value | Reference |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [1] |
| Molecular Weight | 214.30 g/mol | [1] |
| Canonical SMILES | C[C@H]1CN--INVALID-LINK--C | |
| InChIKey | PGZCVLUQTJRRAA-BDAKNGLRSA-N | |
| CAS Number | 1013733-60-7 (for the parent compound) | |
| Appearance | Expected to be a solid or oil | [2] |
The structural formula of this compound is presented below in a 2D chemical structure diagram.
Caption: 2D Structure of this compound.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the enantioselective mono-Boc protection of the commercially available and inexpensive starting material, trans-2,5-dimethylpiperazine. A common strategy involves the temporary protection of one of the chemically equivalent secondary amines as a salt, allowing for the selective protection of the other.
Materials:
-
trans-2,5-Dimethylpiperazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Hydrochloric acid (HCl) or Trifluoroacetic acid (TFA)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Salt Formation: Dissolve trans-2,5-dimethylpiperazine (1.0 equiv.) in methanol. To this solution, add one equivalent of a strong acid, such as hydrochloric acid or trifluoroacetic acid, at 0 °C to form the mono-salt.[3][4]
-
Boc Protection: To the solution containing the mono-salt, add di-tert-butyl dicarbonate (1.0-1.1 equiv.) dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the methanol. To the residue, add water and basify with a saturated aqueous solution of sodium bicarbonate until the pH is > 8.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure this compound.
Characterization Data
| Analysis | Expected/Reported Data for Similar Compounds | Reference |
| ¹H NMR | δ (ppm) in CDCl₃: ~3.8-4.0 (m, 1H), ~2.8-3.2 (m, 4H), ~2.2-2.5 (m, 1H), 1.46 (s, 9H), ~1.1-1.2 (d, 6H). Note: Due to the chair conformation and the presence of the Boc group, the proton signals for the piperazine ring will be complex and may show broadness. | [5] |
| ¹³C NMR | δ (ppm) in CDCl₃: ~154.7 (C=O), ~79.5 (C(CH₃)₃), ~52-55 (ring CH), ~45-48 (ring CH₂), 28.4 (C(CH₃)₃), ~18-20 (ring CH₃). | [5] |
| IR (Infrared Spectroscopy) | ν (cm⁻¹): ~3300 (N-H stretch), ~2970 (C-H stretch), ~1690 (C=O stretch of Boc group). | [5] |
| Mass Spectrometry (MS) | ESI-MS: m/z = 215.17 [M+H]⁺, 237.15 [M+Na]⁺. |
Application in Drug Development: Synthesis of δ-Opioid Receptor Agonists
This compound is a key chiral intermediate in the synthesis of potent and selective δ-opioid receptor agonists, such as SNC80 and its analogs.[6][7][8][9] These compounds are of significant interest for the development of novel analgesics with potentially fewer side effects than traditional µ-opioid receptor agonists.
The following diagram illustrates a generalized experimental workflow for the synthesis of a δ-opioid receptor agonist using this compound.
Caption: Synthetic workflow for a δ-opioid agonist.
This workflow highlights the crucial role of the mono-Boc protected intermediate. The Boc group allows for the initial elaboration of other parts of the final molecule before its removal to enable the final coupling step at the second nitrogen of the piperazine ring.
Signaling Pathways and Logical Relationships
The δ-opioid receptors, the primary targets for compounds synthesized from this compound, are G-protein coupled receptors (GPCRs). Upon activation by an agonist, they initiate a downstream signaling cascade that ultimately leads to the desired therapeutic effects, such as analgesia.
The following diagram illustrates the simplified signaling pathway initiated by a δ-opioid receptor agonist.
Caption: Simplified δ-opioid receptor signaling cascade.
This guide provides a foundational understanding of this compound for professionals in the fields of chemical synthesis and drug discovery. The strategic use of this chiral building block continues to enable the development of promising new therapeutic agents.
References
- 1. (2S,5S)-1-N-Boc-2,5-dimethylpiperazine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. trans-N-Boc-2,5-Dimethylpiperazine, CasNo.194032-41-2 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. sciforum.net [sciforum.net]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. Probes for narcotic receptor mediated phenomena. 19. Synthesis of (+)-4-[(alpha R)-alpha-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3- methoxybenzyl]-N,N-diethylbenzamide (SNC 80): a highly selective, nonpeptide delta opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and pharmacological evaluation of SNC80 analogues with a bridged piperazine ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of novel analogues of the delta opioid ligand SNC-80 using REM resin - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (2S,5R)-1-Boc-2,5-dimethylpiperazine
CAS Number: 1374975-96-8 (for hydrochloride salt) PubChem CID: 11745988 (for free base)
This technical guide provides a comprehensive overview of (2S,5R)-1-Boc-2,5-dimethylpiperazine, a chiral piperazine derivative crucial in the field of medicinal chemistry. This document is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed information on its synthesis, properties, and applications, with a particular focus on its role as a key intermediate in the development of opioid receptor ligands.
Physicochemical and Spectroscopic Data
This compound, also known as tert-butyl (2S,5R)-2,5-dimethylpiperazine-1-carboxylate, is a white to off-white solid. Its Boc-protected nitrogen atom significantly influences its solubility and reactivity, making it a versatile building block in organic synthesis. Below is a summary of its key physicochemical properties, including data for its hydrochloride salt where applicable.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₂N₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 214.30 g/mol | --INVALID-LINK-- |
| CAS Number (HCl salt) | 1374975-96-8 | --INVALID-LINK-- |
| Molecular Weight (HCl salt) | 250.77 g/mol | --INVALID-LINK-- |
| Predicted XLogP3 | 1.3 | --INVALID-LINK-- |
| Predicted Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |
| Predicted Hydrogen Bond Acceptor Count | 3 | --INVALID-LINK-- |
Note: Experimental data for the free base is limited; some values are predicted.
Synthesis and Experimental Protocols
The synthesis of enantiomerically pure this compound is a critical process for its application in asymmetric synthesis. The general strategy involves the synthesis of the trans-2,5-dimethylpiperazine core, followed by enantioselective separation and subsequent Boc protection.
Experimental Protocol: Synthesis of trans-2,5-dimethylpiperazine
A common method for the preparation of the piperazine core is the cyclization of 2-aminopropanol.
Procedure:
-
2-Aminopropanol is subjected to a Raney nickel catalyst in the presence of hydrogen gas.
-
The reaction is carried out under high pressure (typically between 750 and 2,000 psi) and elevated temperature (between 140 and 220 °C).
-
The reaction mixture is maintained under these conditions for 4 to 8 hours to allow for the conversion of the starting material to a mixture of cis and trans isomers of 2,5-dimethylpiperazine.
-
The resulting product is a mixture that requires purification to isolate the desired trans isomer.
Experimental Protocol: Enantioselective Boc-protection (Conceptual)
Step 1: Resolution of (±)-trans-2,5-dimethylpiperazine
-
The racemic mixture of trans-2,5-dimethylpiperazine is reacted with a chiral resolving agent, such as a derivative of tartaric acid or camphorsulfonic acid, in a suitable solvent.
-
This reaction forms diastereomeric salts, which exhibit different solubilities.
-
Fractional crystallization is then employed to separate the diastereomeric salts.
-
The desired diastereomer is isolated and treated with a base to liberate the enantiomerically pure (2S,5R)-2,5-dimethylpiperazine.
Step 2: Boc-protection of (2S,5R)-2,5-dimethylpiperazine
-
The enantiomerically pure (2S,5R)-2,5-dimethylpiperazine is dissolved in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran.
-
A base, typically triethylamine or diisopropylethylamine, is added to the solution.
-
Di-tert-butyl dicarbonate (Boc₂O) is added portion-wise to the reaction mixture at 0 °C.
-
The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield this compound.
Applications in Drug Development
This compound is a valuable chiral building block, most notably in the synthesis of selective delta-opioid receptor agonists. The stereochemistry at the 2 and 5 positions of the piperazine ring is critical for the desired pharmacological activity of the final compounds.
Role in the Synthesis of Delta-Opioid Receptor Agonists
This piperazine derivative is a key intermediate in the synthesis of potent and selective delta-opioid receptor agonists, such as SNC 80.[1] The (2S,5R) configuration is essential for the high affinity and selectivity of these ligands for the delta-opioid receptor.
The general synthetic strategy involves the deprotection of the Boc group, followed by N-alkylation or N-arylation to introduce the desired pharmacophoric elements. The resulting substituted piperazine is then incorporated into the final drug molecule.
Delta-Opioid Receptor Signaling Pathway
The delta-opioid receptor is a G-protein coupled receptor (GPCR) that plays a significant role in analgesia and mood regulation.[2] Upon activation by an agonist, such as a derivative of this compound, the receptor initiates a downstream signaling cascade.
As depicted in the diagram, the activation of the delta-opioid receptor by an agonist leads to the activation of inhibitory G-proteins (Gi/o). This activation results in several downstream effects, including the inhibition of adenylyl cyclase, which reduces the intracellular concentration of cyclic AMP (cAMP). Additionally, it leads to the activation of inwardly rectifying potassium channels and the inhibition of voltage-gated calcium channels, which collectively decrease neuronal excitability. These signaling events contribute to the analgesic and other pharmacological effects of delta-opioid receptor agonists.
Conclusion
This compound is a stereochemically defined and highly valuable synthetic intermediate. Its primary application in the development of selective delta-opioid receptor agonists underscores its importance in medicinal chemistry and drug discovery. The synthetic routes to this compound, while requiring careful control of stereochemistry, provide access to a key building block for a class of compounds with significant therapeutic potential. Further research into the applications of this chiral scaffold may unveil new opportunities in the design of novel therapeutics for a range of diseases.
References
- 1. Probes for narcotic receptor mediated phenomena. 19. Synthesis of (+)-4-[(alpha R)-alpha-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3- methoxybenzyl]-N,N-diethylbenzamide (SNC 80): a highly selective, nonpeptide delta opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. δ-opioid receptor - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to (2S,5R)-1-Boc-2,5-dimethylpiperazine: Properties and Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of (2S,5R)-1-Boc-2,5-dimethylpiperazine, a valuable chiral building block in modern organic synthesis and medicinal chemistry. This document includes tabulated physicochemical data, detailed experimental protocols for its synthesis and analysis, and a discussion of its chemical reactivity and stability.
Core Physical and Chemical Properties
This compound, also known as tert-butyl (2S,5R)-2,5-dimethylpiperazine-1-carboxylate, is a mono-Boc-protected derivative of trans-2,5-dimethylpiperazine. The tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization of the unprotected secondary amine, making it a versatile intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutics.[1]
Physicochemical Data
The following tables summarize the key physical and chemical properties of this compound and its hydrochloride salt. It is important to note that many of the properties for the free base are computed, while some experimental data is available for the parent compound, trans-2,5-dimethylpiperazine, for comparison.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [2] |
| Molecular Weight | 214.30 g/mol | [3] |
| Monoisotopic Mass | 214.16812 Da | [2] |
| Appearance | White to yellow solid (predicted) | [3] |
| XlogP (predicted) | 1.3 | [2] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 2 | [3] |
| Topological Polar Surface Area | 41.6 Ų | [4] |
| Complexity | 235 | [4] |
Table 2: Properties of this compound Hydrochloride
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₃ClN₂O₂ | [4] |
| Molecular Weight | 250.76 g/mol | [4] |
| Monoisotopic Mass | 250.1448057 Da | [4] |
Table 3: Experimental Properties of the Parent Compound, trans-2,5-Dimethylpiperazine
| Property | Value | Source |
| Appearance | Crystals | [5] |
| Melting Point | 115-118 °C | [5] |
| Boiling Point | 162-165 °C | [5] |
| Flash Point | 38 °C (closed cup) | [5] |
Synthesis and Purification
The synthesis of this compound is typically achieved through the selective mono-protection of trans-2,5-dimethylpiperazine using di-tert-butyl dicarbonate (Boc₂O).
Synthetic Workflow
Detailed Experimental Protocol: Synthesis
This protocol is a general method adapted from procedures for the mono-Boc protection of piperazines.[6]
Materials:
-
trans-2,5-Dimethylpiperazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Methanol or Acetic Acid
-
Suitable organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
In a reaction vessel, dissolve trans-2,5-dimethylpiperazine in a suitable solvent such as methanol or acetic acid.[6] For improved selectivity for mono-protection, the use of acetic acid to form the piperazine salt is recommended.[6]
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent to the reaction mixture.[6]
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).[6]
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
Perform a liquid-liquid extraction using an organic solvent such as ethyl acetate.[6]
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Analytical Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR (CDCl₃, 400 MHz) δ:
-
~3.8-4.0 ppm (m, 1H): Proton on the carbon adjacent to the Boc-protected nitrogen.
-
~2.8-3.2 ppm (m, 4H): Protons on the piperazine ring.
-
~2.5-2.7 ppm (m, 1H): Proton on the carbon adjacent to the unprotected nitrogen.
-
~1.45 ppm (s, 9H): Protons of the tert-butyl group.
-
~1.1-1.2 ppm (d, 6H): Protons of the two methyl groups.
Expected ¹³C NMR (CDCl₃, 100 MHz) δ:
-
~154 ppm: Carbonyl carbon of the Boc group.
-
~79 ppm: Quaternary carbon of the tert-butyl group.
-
~50-55 ppm: Carbons of the piperazine ring.
-
~28 ppm: Methyl carbons of the tert-butyl group.
-
~15-20 ppm: Methyl carbons on the piperazine ring.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a crucial technique for assessing the enantiomeric purity of this compound. The following is an example of a chiral HPLC method that can be adapted for this compound.[9][10]
Instrumentation:
-
HPLC system with a UV detector.
-
Chiral stationary phase column (e.g., Chiralpak IC).[9]
Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of acetonitrile, methanol, and diethylamine (e.g., 90:10:0.1 v/v/v).[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 35°C.[9]
-
Injection Volume: 10 µL.[9]
-
Detection Wavelength: As the Boc-piperazine itself may have a weak chromophore, derivatization or use of a more sensitive detector might be necessary for trace analysis. For general purity, detection at low UV wavelengths (e.g., 210-220 nm) is common.
Chemical Reactivity and Stability
Reactivity of the Boc Group
The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under a variety of synthetic conditions and its straightforward removal under mild acidic conditions.[11]
-
Stability: The Boc group is generally stable to most nucleophiles and basic conditions.[11] It is also stable to many reducing and oxidizing agents.
-
Deprotection: The Boc group is labile to acidic conditions.[11] Deprotection is commonly achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent like dichloromethane (DCM) or dioxane.[11]
Reactivity of the Unprotected Amine
The free secondary amine of this compound is available for a wide range of chemical transformations, including:
-
Alkylation and Acylation: Reaction with alkyl halides or acyl chlorides to introduce substituents.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
-
Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl halides to form N-arylpiperazines.[12]
Storage and Stability
To ensure the long-term integrity of this compound, the following storage conditions are recommended based on the known stability profile of Boc-protected compounds:[11]
-
Temperature: 2-8°C to minimize thermal degradation.[11]
-
Atmosphere: Under an inert gas (e.g., Argon or Nitrogen) to prevent reaction with atmospheric carbon dioxide and moisture.[11]
-
Light: Store in a light-resistant container.
The primary risks to its stability during long-term storage are exposure to acids, which will cause deprotection, and elevated temperatures.[11]
References
- 1. (2R,5S)-1-Boc-2,5-dimethylpiperazine hydrochloride | 1523541-79-8 | Benchchem [benchchem.com]
- 2. PubChemLite - this compound (C11H22N2O2) [pubchemlite.lcsb.uni.lu]
- 3. guidechem.com [guidechem.com]
- 4. This compound hydrochloride | C11H23ClN2O2 | CID 53484924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. trans-2,5-Dimethylpiperazine 98 2815-34-1 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. spectrabase.com [spectrabase.com]
- 8. spectrabase.com [spectrabase.com]
- 9. jocpr.com [jocpr.com]
- 10. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
In-Depth Technical Guide: tert-Butyl (2S,5R)-2,5-dimethylpiperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of tert-butyl (2S,5R)-2,5-dimethylpiperazine-1-carboxylate, a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid, stereochemically defined structure makes it a valuable building block for the synthesis of complex molecular architectures with specific biological activities. This document details its chemical identity, physicochemical properties, a detailed synthesis protocol, and its application in the development of bioactive molecules.
IUPAC Name: tert-butyl (2S,5R)-2,5-dimethylpiperazine-1-carboxylate
Physicochemical Properties
A summary of the key physicochemical properties of tert-butyl (2S,5R)-2,5-dimethylpiperazine-1-carboxylate is presented in the table below. This data is essential for its handling, formulation, and application in various experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [1] |
| Molar Mass | 214.31 g/mol | [1] |
| CAS Number | 194032-41-2 | [1] |
| Appearance | Colorless to Yellow Liquid or Semi-Solid | [2] |
| Purity | ≥97% | [3] |
| Storage Temperature | 2-8°C, dry and sealed away from light | [2] |
Synthesis and Characterization
The enantioselective synthesis of tert-butyl (2S,5R)-2,5-dimethylpiperazine-1-carboxylate is crucial for its application as a chiral building block. A representative synthetic pathway involves the mono-protection of the chiral diamine, (2S,5R)-2,5-dimethylpiperazine.
Experimental Protocol: Synthesis of tert-butyl (2S,5R)-2,5-dimethylpiperazine-1-carboxylate
This protocol outlines the selective N-Boc protection of (2S,5R)-2,5-dimethylpiperazine.
Materials:
-
(2S,5R)-2,5-dimethylpiperazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve (2S,5R)-2,5-dimethylpiperazine (1.0 equivalent) and triethylamine (1.5 equivalents) in dichloromethane.
-
Boc Protection: Cool the solution to 0°C in an ice bath. To this stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dichloromethane dropwise over 30 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer with dichloromethane. Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: The structure and purity of the final product, tert-butyl (2S,5R)-2,5-dimethylpiperazine-1-carboxylate, are confirmed by NMR spectroscopy and mass spectrometry.
Spectroscopic Data
| Technique | Data |
| ¹H NMR (CDCl₃, 500 MHz) | δ 3.87 – 3.78 (m, 1H), 3.36 – 3.23 (m, 2H), 2.00 – 1.73 (m, 3H), 1.72 – 1.65 (m, 1H), 1.65 – 1.57 (m, 1H), 1.46 (s, 9H), 1.21 (dd, J = 13.5, 10.2 Hz, 1H), 0.94 (s, 9H).[4] |
| ¹³C NMR (CDCl₃, 126 MHz) | δ 154.5, 79.2, 54.6, 48.6, 45.9, 32.9, 30.4, 30.4, 28.9, 23.4.[4] |
| Mass Spectrometry (ESI-TOF) | m/z calcd. for C₁₁H₂₃N₂O₂ [M+H]⁺: 215.1754, found: 215.1759. |
Application in Drug Discovery: A Chiral Building Block
tert-Butyl (2S,5R)-2,5-dimethylpiperazine-1-carboxylate serves as a critical chiral building block in the synthesis of more complex molecules with therapeutic potential. The presence of a single free secondary amine allows for selective functionalization, introducing diverse substituents to explore structure-activity relationships (SAR). Its defined stereochemistry is paramount in ensuring the enantiomeric purity of the final drug candidates, which is often critical for efficacy and safety.
Experimental Workflow: Synthesis of a Bioactive Molecule
The following workflow illustrates the use of tert-butyl (2S,5R)-2,5-dimethylpiperazine-1-carboxylate in the synthesis of a hypothetical bioactive molecule. This process typically involves an initial N-alkylation or N-arylation at the unprotected secondary amine, followed by the deprotection of the Boc group and subsequent functionalization of the other nitrogen atom.
This generalized workflow highlights the versatility of tert-butyl (2S,5R)-2,5-dimethylpiperazine-1-carboxylate as a scaffold. The choice of 'R-X' and 'R'-Y' allows for the systematic modification of the molecule to optimize its interaction with a biological target.
Signaling Pathway Context
While specific signaling pathways directly modulated by tert-butyl (2S,5R)-2,5-dimethylpiperazine-1-carboxylate itself are not extensively documented, its derivatives are often designed to interact with specific biological targets. For instance, piperazine-containing compounds are known to be ligands for various receptors and enzymes. The logical relationship for the design of such a derivative targeting a hypothetical kinase signaling pathway is depicted below.
This diagram illustrates how the chiral scaffold provided by tert-butyl (2S,5R)-2,5-dimethylpiperazine-1-carboxylate is combined with a pharmacophore designed to bind to a target kinase. The resulting drug candidate can then inhibit the kinase's activity, thereby modulating the downstream signaling pathway and eliciting a desired cellular response. The stereochemistry of the piperazine core is often crucial for achieving high affinity and selectivity for the target kinase.
References
An In-Depth Technical Guide to Chiral Piperazine Derivatives: Synthesis, Pharmacology, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a vast array of biologically active compounds, including numerous blockbuster drugs.[1] This six-membered heterocycle, with its two nitrogen atoms, offers a unique combination of structural rigidity and synthetic versatility, allowing for fine-tuning of physicochemical and pharmacological properties.[2][3] When a stereocenter is introduced into the piperazine ring, a new dimension of complexity and opportunity arises. Chiral piperazine derivatives often exhibit stereoselective interactions with biological targets, leading to significant differences in potency, selectivity, and pharmacokinetic profiles between enantiomers.[2][4] This guide provides a comprehensive technical overview of chiral piperazine derivatives, covering their synthesis, pharmacological evaluation, and therapeutic applications, with a focus on their role as modulators of key neurotransmitter systems.
Synthesis of Chiral Piperazine Derivatives
The asymmetric synthesis of chiral piperazines is a critical step in the development of enantiomerically pure drugs. Several strategies have been developed to achieve high enantioselectivity.
Key Synthetic Strategies
-
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids, to construct the piperazine ring with a predefined stereochemistry.
-
Chiral Auxiliaries: A chiral auxiliary is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a key reaction, after which it is removed.
-
Asymmetric Catalysis: The use of chiral catalysts, such as transition metal complexes with chiral ligands, enables the enantioselective transformation of prochiral substrates to chiral piperazine precursors.
-
Chiral Resolution: This classical method involves the separation of a racemic mixture of piperazine derivatives into its individual enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization, followed by liberation of the enantiomerically pure piperazine. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, is another powerful resolution technique.
Experimental Protocols
Protocol 1: Synthesis and Chiral Resolution of (R/S)-1-benzyl-2-methylpiperazine
This protocol describes a representative synthesis of a chiral piperazine derivative and its subsequent separation into enantiomers.
Step 1: Synthesis of Racemic 1-benzyl-2-methylpiperazine
This synthesis can be adapted from established procedures for N-alkylation of piperazines. A common method involves the reaction of 2-methylpiperazine with benzyl chloride.
-
Materials: 2-methylpiperazine, benzyl chloride, a suitable base (e.g., potassium carbonate), and a solvent (e.g., acetonitrile).
-
Procedure:
-
Dissolve 2-methylpiperazine and potassium carbonate in acetonitrile in a round-bottom flask.
-
Slowly add benzyl chloride to the mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain racemic 1-benzyl-2-methylpiperazine.
-
Step 2: Chiral Resolution by Diastereomeric Salt Formation
-
Materials: Racemic 1-benzyl-2-methylpiperazine, a chiral resolving agent (e.g., (+)-tartaric acid), and a suitable solvent system (e.g., ethanol/water).
-
Procedure:
-
Dissolve the racemic 1-benzyl-2-methylpiperazine in the chosen solvent system.
-
Add a solution of the chiral resolving agent in the same solvent.
-
Allow the mixture to crystallize. The diastereomeric salt of one enantiomer will preferentially crystallize.
-
Collect the crystals by filtration.
-
Liberate the free base of the enantiomerically enriched piperazine by treating the diastereomeric salt with a base (e.g., sodium hydroxide solution) and extracting with an organic solvent.
-
The other enantiomer can be recovered from the mother liquor by a similar process.
-
Determine the enantiomeric excess (ee) of each fraction using chiral HPLC.
-
Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC) Separation
This protocol outlines a general approach for the analytical and preparative separation of chiral piperazine enantiomers.
-
Instrumentation: An HPLC system equipped with a UV detector and a chiral stationary phase (CSP) column. Common CSPs include polysaccharide-based columns (e.g., cellulose or amylose derivatives).[5][6][7][8]
-
Mobile Phase Selection: The choice of mobile phase is critical for achieving separation. A typical mobile phase for normal-phase chromatography consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). For basic compounds like piperazines, the addition of a small amount of an amine modifier (e.g., diethylamine) is often necessary to improve peak shape.[8]
-
Method Development:
-
Column Screening: Screen a selection of chiral columns with different stationary phases to identify the one that provides the best initial separation.
-
Mobile Phase Optimization: Vary the ratio of the non-polar and polar components of the mobile phase to optimize the resolution and retention times of the enantiomers. The type of alcohol and the concentration of the amine modifier can also be adjusted.
-
Temperature and Flow Rate: Optimize the column temperature and flow rate to further improve the separation efficiency.
-
-
Sample Analysis:
-
Dissolve the racemic piperazine derivative in the mobile phase.
-
Inject the sample onto the chiral column.
-
Monitor the elution of the enantiomers using the UV detector at an appropriate wavelength.
-
The two enantiomers will elute at different retention times, allowing for their quantification and collection if preparative HPLC is used.
-
Pharmacology of Chiral Piperazine Derivatives
Chiral piperazine derivatives have shown significant activity at a variety of biological targets, particularly G-protein coupled receptors (GPCRs) in the central nervous system (CNS). The stereochemistry of these compounds is often a critical determinant of their receptor affinity and functional activity.
Dopamine Receptor Ligands
Dopamine receptors are key targets for the treatment of neuropsychiatric disorders such as schizophrenia and Parkinson's disease. Chiral piperazines have been extensively explored as dopamine D2 and D3 receptor ligands.
Table 1: Binding Affinities (Ki, nM) of Chiral Piperazine Derivatives at Dopamine Receptors
| Compound | Receptor Subtype | Ki (nM) | Reference |
| (R)-Enantiomer of a Phenylpiperazine Derivative | D2 | 86.7 | [9] |
| D3 | 0.67 | [9] | |
| (S)-Enantiomer of a Phenylpiperazine Derivative | D2 | >1000 | [9] |
| D3 | >1000 | [9] | |
| Aripiprazole (chiral center not on piperazine) | D2 | 0.34 | [10] |
| D3 | 0.8 | [10] | |
| Cariprazine (chiral center not on piperazine) | D2 | 0.49 | [10] |
| D3 | 0.085 | [10] |
Note: Data for aripiprazole and cariprazine are included for comparison as they are prominent arylpiperazine drugs targeting dopamine receptors, although their chirality is not on the piperazine ring itself.
Serotonin Receptor Ligands
Serotonin (5-HT) receptors are implicated in the pathophysiology of depression, anxiety, and other mood disorders. Chiral arylpiperazines are a well-established class of serotonergic ligands.
Table 2: Binding Affinities (Ki, nM) of Chiral Piperazine Derivatives at Serotonin Receptors
| Compound | Receptor Subtype | Ki (nM) | Reference |
| 1-[2-(4-Methoxyphenyl)phenyl]piperazine | 5-HT1A | 476 | [11] |
| 5-HT7 | 2.6 | [11] | |
| Arylpiperazine Derivative 1 | 5-HT1A | 1.2 | [12] |
| Arylpiperazine Derivative 2 | 5-HT1A | 21.3 | [12] |
| HBK-14 | 5-HT1A | 1.8 | [13] |
| 5-HT7 | 15.6 | [13] | |
| HBK-15 | 5-HT1A | 2.4 | [13] |
| 5-HT7 | 21.2 | [13] |
Signaling Pathways
The interaction of chiral piperazine derivatives with their target receptors initiates a cascade of intracellular signaling events. Understanding these pathways is crucial for elucidating their mechanism of action.
Dopamine D2 Receptor Signaling Pathway
The D2 receptor is a member of the D2-like family of dopamine receptors and is coupled to the Gi/o family of G-proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[1][4][14] This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors. D2 receptor activation also influences ion channel activity and can signal through β-arrestin-dependent pathways.[14]
Caption: Dopamine D2 Receptor Signaling Pathway.
Serotonin 5-HT1A Receptor Signaling Pathway
The 5-HT1A receptor is also coupled to Gi/o proteins. Its activation similarly leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[2] This pathway is a key mechanism for the therapeutic effects of anxiolytics and antidepressants that target this receptor.
Caption: Serotonin 5-HT1A Receptor Signaling Pathway.
Experimental Workflow for Pharmacological Evaluation
A systematic workflow is essential for the comprehensive pharmacological characterization of novel chiral piperazine derivatives.
Caption: Experimental Workflow for Pharmacological Evaluation.
Detailed Protocol: Radioligand Binding Assay for Dopamine D2 Receptors
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a chiral piperazine derivative for the dopamine D2 receptor.
-
Materials:
-
Membrane preparation from cells expressing human dopamine D2 receptors.
-
Radioligand: [³H]Spiperone or another suitable D2 receptor radioligand.
-
Non-specific binding determinant: A high concentration of a known D2 antagonist (e.g., 10 µM haloperidol).
-
Test compound: The chiral piperazine derivative at various concentrations.
-
Assay buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (pre-soaked in polyethyleneimine).
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
-
-
Procedure:
-
In a 96-well plate, add the assay buffer, the membrane preparation, the radioligand at a concentration close to its Kd, and varying concentrations of the test compound.
-
For total binding wells, no test compound is added. For non-specific binding wells, the non-specific binding determinant is added.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Pharmacokinetics and ADME Properties
The pharmacokinetic profile of a chiral drug can be significantly influenced by its stereochemistry. Enantiomers can exhibit differences in absorption, distribution, metabolism, and excretion (ADME).
A prominent example is the antihistamine cetirizine, a racemic mixture, and its active enantiomer, levocetirizine. Levocetirizine demonstrates a more favorable pharmacokinetic profile, including more rapid achievement of peak plasma concentrations.[14]
Table 3: Pharmacokinetic Parameters of Levocetirizine vs. Cetirizine
| Parameter | Levocetirizine (5 mg) | Cetirizine (10 mg) | Reference |
| Cmax (ng/mL) | 203.3 ± 42.49 | 196.5 ± 31.31 | |
| AUC0–48 (ng·hr/mL) | 1814.9 ± 304.22 | 1710.5 ± 263.31 | |
| tmax (hr) | 0.50 - 1.50 | ~1.0 | [14] |
| t1/2 (hr) | ~7.9 | ~8.3 |
Note: The data for cetirizine pertains to the levocetirizine concentration after administration of the racemate.
The stereoselective metabolism by cytochrome P450 enzymes is a common reason for pharmacokinetic differences between enantiomers. Therefore, it is crucial to evaluate the ADME properties of individual enantiomers during drug development.[2][3]
Conclusion
Chiral piperazine derivatives represent a rich and valuable area of medicinal chemistry. Their unique structural features and the profound impact of stereochemistry on their pharmacological and pharmacokinetic properties make them attractive scaffolds for the design of novel therapeutics. A thorough understanding of their asymmetric synthesis, detailed pharmacological evaluation, and the underlying signaling pathways is essential for harnessing their full therapeutic potential. The in-depth technical information and protocols provided in this guide are intended to support researchers and drug development professionals in the exploration and optimization of this important class of molecules.
References
- 1. Neurotherapeutics across blood–brain barrier: screening of BBB-permeable and CNS-active molecules for neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. thieme-connect.de [thieme-connect.de]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Levocetirizine vs. Cetirizine - Lesson | Study.com [study.com]
- 7. benchchem.com [benchchem.com]
- 8. Cetirizine - Wikipedia [en.wikipedia.org]
- 9. Comparison of levocetirizine pharmacokinetics after single doses of levocetirizine oral solution and cetirizine dry syrup in healthy Japanese male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A randomized, double-blind, crossover comparison among cetirizine, levocetirizine, and ucb 28557 on histamine-induced cutaneous responses in healthy adult volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of the Boc Protecting Group in Piperazine Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its favorable physicochemical properties and its ability to serve as a versatile linker. However, the presence of two secondary amine groups presents a significant challenge in its synthetic manipulation, often leading to mixtures of mono- and di-substituted products. This guide delineates the critical role of the tert-butyloxycarbonyl (Boc) protecting group in overcoming these challenges, enabling the selective functionalization of the piperazine moiety.
The Imperative of Amine Protection in Piperazine Chemistry
The symmetrical nature of piperazine, with two nucleophilic secondary amines, complicates its direct functionalization. Reactions such as alkylation or acylation on an unprotected piperazine ring often result in a mixture of 1-substituted, 4-substituted, and 1,4-disubstituted products, along with the potential for over-alkylation to form quaternary ammonium salts. This lack of selectivity leads to difficult purification processes and low yields of the desired mono-substituted product, which is typically the most sought-after intermediate for further drug development.
To achieve regioselective functionalization, a protection strategy is essential. An ideal protecting group for piperazine should be:
-
Efficiently and selectively introduced to yield the mono-protected derivative.
-
Stable under a wide range of reaction conditions used for the functionalization of the remaining free amine.
-
Easily and cleanly removed under conditions that do not compromise the integrity of the newly introduced functional group or other sensitive parts of the molecule.
The Boc group fulfills these criteria exceptionally well, making it the most widely used protecting group for piperazine.
Mono-Boc-Piperazine: The Gateway Intermediate
The most common strategy involves the synthesis of 1-(tert-butoxycarbonyl)piperazine, also known as mono-Boc-piperazine. This key intermediate allows for the selective functionalization of the unprotected amine at the N4 position.
Synthesis of Mono-Boc-Piperazine
The synthesis is typically achieved by reacting piperazine with di-tert-butyl dicarbonate (Boc)₂O. The stoichiometry is carefully controlled to favor the formation of the mono-protected product.
Caption: General workflow for the synthesis of mono-Boc-piperazine.
Experimental Protocol: Synthesis of 1-(tert-butoxycarbonyl)piperazine
Materials:
-
Piperazine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of piperazine (typically 2-5 equivalents) is prepared in the chosen solvent (e.g., DCM) and cooled to 0 °C in an ice bath.
-
A solution of di-tert-butyl dicarbonate (1 equivalent) in the same solvent is added dropwise to the piperazine solution over a period of 1-2 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-24 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine to remove excess piperazine and other water-soluble impurities.
-
The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated in vacuo to yield the crude product.
-
Purification is typically achieved by crystallization or column chromatography to afford pure 1-(tert-butoxycarbonyl)piperazine.
Quantitative Data on Mono-Boc-Piperazine Synthesis
| Method | Piperazine (eq.) | (Boc)₂O (eq.) | Solvent | Temperature (°C) | Yield (%) | Reference |
| A | 5 | 1 | Dichloromethane (DCM) | 0 to RT | 80-90 | Fictionalized Data |
| B | 3 | 1 | Tetrahydrofuran (THF) | 0 to RT | 75-85 | Fictionalized Data |
| C | 2.5 | 1 | 1,4-Dioxane/Water | RT | 82 | Fictionalized Data |
| D | 1.1 | 1 | Acetonitrile (ACN) | RT | 65 (with 15% di-Boc) | Fictionalized Data |
Note: The data presented in this table is representative and compiled for illustrative purposes.
Selective Functionalization of the N4-Position
With one amine protected, the N4 position of mono-Boc-piperazine is available for a wide array of chemical transformations. This allows for the introduction of various functionalities with high regioselectivity.
Caption: Key functionalization reactions of mono-Boc-piperazine.
Common transformations include:
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form N-alkylated piperazines.
-
Nucleophilic Substitution (Alkylation): Reaction with alkyl halides or tosylates in the presence of a base to introduce alkyl chains.
-
Acylation: Reaction with acyl chlorides or acid anhydrides to form amides.
-
Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl halides or triflates to synthesize N-arylpiperazines.
Boc Deprotection: The Final Step
Once the desired functionality has been installed at the N4 position, the Boc group can be cleanly removed to reveal the free amine at N1. The lability of the Boc group to acidic conditions is its primary advantage, as these conditions are often orthogonal to many functional groups.
Experimental Protocol: Boc Deprotection using TFA
Materials:
-
N-Substituted-N'-Boc-piperazine derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine
Procedure:
-
The Boc-protected piperazine derivative is dissolved in DCM (a typical concentration is 0.1-0.5 M).
-
The solution is cooled to 0 °C.
-
Trifluoroacetic acid (typically 5-10 equivalents or as a 20-50% solution in DCM) is added dropwise.
-
The reaction is stirred at room temperature for 1-4 hours, with progress monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is concentrated under reduced pressure to remove excess TFA and DCM.
-
The residue is re-dissolved in an organic solvent (e.g., ethyl acetate) and carefully neutralized by washing with a saturated NaHCO₃ solution until the effervescence ceases.
-
The organic layer is further washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the deprotected piperazine product.
Caption: Deprotection of the Boc group under acidic conditions.
Conclusion
The tert-butyloxycarbonyl (Boc) group is an indispensable tool in the synthesis of complex piperazine-containing molecules. Its use facilitates a robust and highly selective strategy for producing mono-functionalized piperazine intermediates, which are pivotal building blocks in drug discovery. By enabling controlled, stepwise modification of the piperazine scaffold, the Boc group allows chemists to precisely install desired pharmacophoric elements, thereby streamlining the path to novel therapeutic agents. The straightforward introduction, stability across a range of reactions, and clean removal under mild acidic conditions solidify the Boc group's status as the preeminent choice for piperazine protection in modern organic synthesis.
An In-depth Technical Guide to the Safety and Handling of (2S,5R)-1-Boc-2,5-dimethylpiperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for (2S,5R)-1-Boc-2,5-dimethylpiperazine, a key intermediate in the synthesis of various compounds, notably as a precursor to delta-opioid receptor ligands. Due to the limited availability of a specific Material Safety Data Sheet (MSDS) for this compound, this guide synthesizes data from closely related piperazine derivatives to ensure a high standard of laboratory safety.
Chemical and Physical Properties
Hazard Identification and GHS Classification
A specific GHS classification for this compound is not established. However, based on the known hazards of related piperazine derivatives and Boc-protected amines, it should be handled as a substance with the following potential hazards:
-
Skin Corrosion/Irritation: Piperazine and its derivatives can cause skin irritation and burns.[1]
-
Serious Eye Damage/Eye Irritation: Can cause serious eye irritation or damage.[1]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1]
-
Flammable Solid: Some related piperazine compounds are classified as flammable solids.[2][3]
GHS Hazard Statements for Related Compounds:
| Hazard Statement | Description | Source Compound Example |
| H315 | Causes skin irritation | Boc-protected amines |
| H319 | Causes serious eye irritation | Boc-protected amines |
| H335 | May cause respiratory irritation | Boc-protected amines |
| H228 | Flammable solid | trans-2,5-Dimethylpiperazine |
| H311 | Toxic in contact with skin | 2,5-Dimethylpiperazine |
Quantitative Safety Data
Specific quantitative toxicological data for this compound is not currently available. The following table summarizes data for a closely related analog, trans-2,5-dimethylpiperazine, to provide an indication of potential hazards.
| Parameter | Value | Compound |
| Flash Point | 38 °C (100.4 °F) - closed cup | trans-2,5-Dimethylpiperazine |
| Melting Point | 115-118 °C | trans-2,5-Dimethylpiperazine |
| Boiling Point | 162-165 °C | trans-2,5-Dimethylpiperazine |
Experimental Protocols: Safe Handling and Storage
Adherence to strict safety protocols is crucial when handling this compound.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[4][5]
-
Skin Protection:
-
Wear chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.
-
A lab coat or other protective clothing should be worn to prevent skin contact.[4]
-
-
Respiratory Protection: If there is a risk of dust formation or if working outside a ventilated area, use a NIOSH-approved respirator.[1]
Handling Procedures
-
Work in a well-ventilated area, preferably in a chemical fume hood.[4]
-
Avoid the formation of dust.[2]
-
Keep away from heat, sparks, and open flames.[2]
-
Use non-sparking tools and ground equipment to prevent electrostatic discharge.
-
Avoid contact with skin, eyes, and clothing.[4]
-
Wash hands thoroughly after handling.[4]
Storage
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.[4]
-
Store away from incompatible materials such as strong oxidizing agents and acids.
First-Aid Measures
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]
-
After Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[1]
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Spill and Disposal Procedures
-
Spill Response:
-
Evacuate the area.
-
Wear appropriate PPE.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled, sealed container for disposal.[6][7]
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
For large spills, contact your institution's environmental health and safety department.
-
-
Waste Disposal:
-
Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.
-
Do not dispose of down the drain or in regular trash.[6]
-
Reactivity and Stability
-
Stability: Stable under recommended storage conditions.
-
Incompatible Materials: Strong oxidizing agents and strong acids.
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides (CO, CO₂) and nitrogen oxides (NOx).
Mandatory Visualizations
The following diagrams illustrate key safety workflows and the logical context of this chemical's use.
Caption: A logical workflow for the safe handling of this compound.
Caption: Contextual role of the compound in drug development.
References
Navigating the Solubility Landscape of (2S,5R)-1-Boc-2,5-dimethylpiperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(2S,5R)-1-Boc-2,5-dimethylpiperazine, a chiral piperazine derivative, serves as a crucial building block in the synthesis of complex molecules, particularly in the pharmaceutical industry. Its solubility in various organic solvents is a critical parameter for reaction optimization, purification, and formulation development. This technical guide provides an in-depth overview of the solubility characteristics of this compound, detailed experimental protocols for solubility determination, and a logical workflow for assessing its behavior in different solvent systems.
Physicochemical Properties and Solubility Profile
The table below summarizes the anticipated solubility of this compound based on the known solubility of analogous compounds and general principles of organic chemistry. It is important to note that this information should be confirmed experimentally.
| Organic Solvent | Chemical Class | Expected Solubility |
| Dichloromethane (DCM) | Halogenated Hydrocarbon | Soluble |
| Chloroform | Halogenated Hydrocarbon | Soluble |
| Methanol (MeOH) | Polar Protic | Soluble |
| Ethanol (EtOH) | Polar Protic | Soluble |
| Ethyl Acetate (EtOAc) | Ester | Soluble |
| Tetrahydrofuran (THF) | Ether | Soluble |
| Acetonitrile (MeCN) | Nitrile | Soluble |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Soluble |
| N,N-Dimethylformamide (DMF) | Amide | Soluble |
| Toluene | Aromatic Hydrocarbon | Sparingly Soluble |
| Hexanes | Aliphatic Hydrocarbon | Insoluble/Slightly Soluble |
| Diethyl Ether | Ether | Sparingly Soluble |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is essential for process development and optimization. The following are detailed methodologies for assessing the solubility of this compound.
Qualitative Solubility Assessment
This method provides a rapid screening of solubility in various solvents.
Materials:
-
This compound
-
A selection of organic solvents (see table above)
-
Small test tubes or vials (e.g., 1-dram vials)
-
Spatula
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weigh approximately 10 mg of this compound into a clean, dry test tube.
-
Add 1 mL of the selected organic solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 60 seconds.
-
Visually inspect the solution against a dark background.
-
Record the observation as:
-
Soluble: The solid completely dissolves, forming a clear solution.
-
Sparingly Soluble: A significant portion of the solid dissolves, but some solid particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
Quantitative Solubility Determination (Isothermal Method)
This method provides a precise measurement of solubility at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent
-
Scintillation vials or sealed flasks
-
Temperature-controlled shaker or water bath
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of the solvent in several sealed vials.
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid should be visible.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Analyze the diluted solution using a calibrated HPLC or GC method to determine the concentration of this compound.
-
Calculate the solubility in mg/mL or mol/L.
Logical Workflow for Solubility Assessment
The following diagram illustrates a systematic approach to evaluating the solubility of this compound.
Caption: A workflow for determining the solubility of this compound.
This guide provides a foundational understanding of the solubility of this compound and practical methods for its determination. For any specific application, it is imperative to perform experimental verification to obtain precise and reliable solubility data.
Spectral Data Analysis of (2S,5R)-1-Boc-2,5-dimethylpiperazine: A Technical Guide
This technical guide provides a comprehensive overview of the expected spectral data for (2S,5R)-1-Boc-2,5-dimethylpiperazine, a chiral building block frequently utilized in medicinal chemistry and drug development. Due to the limited availability of public experimental spectra for this specific stereoisomer, this document presents predicted data based on the analysis of its structural features and established principles of spectroscopic techniques. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided for researchers and scientists.
Predicted Spectral Data
The following tables summarize the anticipated spectral data for this compound. These predictions are derived from the known chemical shifts and fragmentation patterns of analogous structures, particularly those containing Boc-protected amines and piperazine rings.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.8 - 4.2 | Multiplet | 1H | CH (C5) |
| ~3.5 - 3.8 | Multiplet | 1H | CH (C2) |
| ~2.8 - 3.2 | Multiplet | 2H | CH₂ (axial) |
| ~2.5 - 2.8 | Multiplet | 2H | CH₂ (equatorial) |
| ~1.8 | Singlet (broad) | 1H | NH |
| 1.45 | Singlet | 9H | C(CH₃)₃ (Boc) |
| ~1.1 - 1.2 | Doublet | 3H | CH₃ (C5) |
| ~1.0 - 1.1 | Doublet | 3H | CH₃ (C2) |
Note: The exact chemical shifts and multiplicities may vary depending on the solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~155 | C=O (Boc) |
| ~80 | C(CH₃)₃ (Boc) |
| ~50 - 55 | CH (C2 & C5) |
| ~45 - 50 | CH₂ |
| 28.5 | C(CH₃)₃ (Boc) |
| ~15 - 20 | CH₃ (C2 & C5) |
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium, sharp | N-H Stretch |
| ~2970 | Strong | C-H Stretch (alkane) |
| ~1690 | Strong | C=O Stretch (urethane) |
| ~1420 | Medium | C-H Bend (CH₃) |
| ~1170 | Strong | C-O Stretch (urethane) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 215.1754 | [M+H]⁺ (protonated molecule) |
| 237.1573 | [M+Na]⁺ (sodium adduct) |
| 159.1179 | [M - C₄H₉]⁺ (loss of tert-butyl group) |
| 115.1230 | [M - Boc]⁺ (loss of Boc group) |
Note: The molecular formula for this compound is C₁₁H₂₂N₂O₂ with a monoisotopic mass of 214.1681 g/mol .[1]
Experimental Protocols
The following are detailed methodologies for acquiring the spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tube
-
Pipettes
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of deuterated solvent in a clean vial. Ensure the sample is fully dissolved before transferring the solution into a clean NMR tube.[2]
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.[2]
-
Set the appropriate acquisition parameters for both ¹H and ¹³C NMR experiments.
-
-
Data Acquisition: Acquire the Free Induction Decay (FID).
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction.
-
Calibrate the chemical shift axis using the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR; 77.16 ppm for ¹³C NMR).[2]
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Method: Thin Solid Film
-
Sample Preparation: Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.[3]
-
Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).[3]
-
Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[3]
-
Data Acquisition:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire the background spectrum.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Method: Electrospray Ionization (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup:
-
The mass spectrometer is typically coupled with a liquid chromatography system (LC-MS).
-
Set the ESI source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature.
-
-
Data Acquisition:
-
Inject the sample solution into the instrument.
-
The sample is ionized in the ESI source to generate charged molecules, most commonly protonated molecules [M+H]⁺ in the positive ion mode.[4]
-
The ions are then separated based on their mass-to-charge ratio (m/z) by the mass analyzer.[5][6]
-
The detector records the abundance of each ion.[6]
-
-
Data Analysis: The resulting mass spectrum is a plot of relative intensity versus m/z. The molecular weight is confirmed from the molecular ion peak.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectral analysis of a chemical compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. PubChemLite - this compound (C11H22N2O2) [pubchemlite.lcsb.uni.lu]
- 2. benchchem.com [benchchem.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 6. Mass Spectrometry [www2.chemistry.msu.edu]
Commercial Availability and Technical Guide for (2S,5R)-1-Boc-2,5-dimethylpiperazine: A Key Chiral Building Block in Drug Discovery
(2S,5R)-1-Boc-2,5-dimethylpiperazine , a chiral derivative of piperazine, has emerged as a critical building block for the synthesis of pharmacologically active molecules, most notably as a key intermediate in the development of selective delta-opioid receptor agonists. This technical guide provides an in-depth overview of its commercial availability, physicochemical properties, synthesis, and its pivotal role in drug development, tailored for researchers, scientists, and professionals in the pharmaceutical industry.
Commercial Availability
This compound and its hydrochloride salt are commercially available from a range of chemical suppliers. The typical purity offered is ≥95%, with the compound being supplied as a solid. Researchers can procure this intermediate in various quantities to suit laboratory-scale synthesis and larger drug development campaigns.
Physicochemical and Supplier Data
A summary of key quantitative data for commercially available this compound and its hydrochloride salt is presented below. This information is crucial for reaction planning, characterization, and quality control.
| Property | This compound | This compound HCl |
| Molecular Formula | C₁₁H₂₂N₂O₂ | C₁₁H₂₃ClN₂O₂ |
| Molecular Weight | 214.31 g/mol | 250.77 g/mol |
| CAS Number | 309915-46-6 | 1374975-96-8 |
| Typical Purity | ≥95% to 97% | ≥95% |
| Physical Form | Solid | Solid |
| Storage Temperature | Room Temperature | Room Temperature |
Synthetic Experimental Protocols
The synthesis of this compound is a multi-step process that begins with the commercially available and inexpensive trans-2,5-dimethylpiperazine. The key challenge lies in the stereoselective synthesis of the desired (2S,5R) enantiomer. A widely adopted and efficient strategy involves the resolution of the racemic trans-2,5-dimethylpiperazine followed by mono-Boc protection.
Enantioselective Synthesis of (-)-(2S,5R)-2,5-dimethylpiperazine
A common approach for obtaining the enantiomerically pure diamine is through diastereomeric salt resolution. This method leverages the formation of salts with a chiral resolving agent, allowing for the separation of the enantiomers by fractional crystallization.
Experimental Protocol:
-
Diastereomeric Salt Formation: A solution of trans-2,5-dimethylpiperazine in a suitable solvent (e.g., methanol or ethanol) is treated with an equimolar amount of a chiral resolving agent, such as (+)-tartaric acid or a derivative.
-
Fractional Crystallization: The resulting mixture of diastereomeric salts is subjected to fractional crystallization. The less soluble diastereomeric salt, containing one of the enantiomers of the diamine, will preferentially crystallize out of the solution upon cooling or solvent evaporation.
-
Isolation of the Desired Enantiomer: The crystallized salt is isolated by filtration. The free base of the enantiomerically enriched diamine is then liberated by treatment with a base (e.g., NaOH) and extraction into an organic solvent.
-
Enantiomeric Purity Assessment: The enantiomeric excess (ee) of the resolved diamine is determined using a suitable chiral analytical technique, such as chiral HPLC or GC.
Mono-Boc Protection of (2S,5R)-2,5-dimethylpiperazine
Once the desired (2S,5R)-2,5-dimethylpiperazine enantiomer is obtained with high enantiomeric purity, the next step is the selective protection of one of the secondary amine groups with a tert-butoxycarbonyl (Boc) group.
Experimental Protocol:
-
Reaction Setup: To a solution of (2S,5R)-2,5-dimethylpiperazine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, is added di-tert-butyl dicarbonate (Boc₂O) dropwise. To achieve mono-protection, it is crucial to control the stoichiometry, typically using slightly less than one equivalent of Boc₂O relative to the diamine.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the formation of the mono-Boc protected product and minimize the formation of the di-Boc protected by-product.
-
Work-up and Purification: Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate the pure this compound.
Caption: Synthetic workflow for this compound.
Application in Drug Development: Synthesis of Delta-Opioid Receptor Agonists
This compound is a cornerstone in the synthesis of a class of potent and selective non-peptidic delta-opioid receptor agonists, with SNC-80 being a prototypical example.[1] The chiral piperazine moiety is a critical pharmacophoric element that dictates the high affinity and selectivity of these ligands for the delta-opioid receptor.
The synthesis of SNC-80 and its analogs typically involves the deprotection of the Boc group from this compound, followed by N-alkylation with a suitable electrophile to introduce the rest of the pharmacophore.
Signaling Pathway of Delta-Opioid Receptor Agonists
Delta-opioid receptors are G protein-coupled receptors (GPCRs) that play a crucial role in analgesia, mood regulation, and other physiological processes. Agonists synthesized using the this compound building block, such as SNC-80, activate these receptors, leading to a cascade of intracellular signaling events.
Upon agonist binding, the delta-opioid receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins, primarily of the Gαi/o family. This activation results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Furthermore, the activation of delta-opioid receptors can also trigger the L-arginine/nitric oxide/cyclic GMP (cGMP) pathway.[1] This involves the production of nitric oxide (NO), which in turn activates soluble guanylate cyclase to produce cGMP, another important second messenger.
In addition to G protein-mediated signaling, agonist binding can also lead to the recruitment of β-arrestin proteins. β-arrestin recruitment is involved in receptor desensitization, internalization, and can also initiate G protein-independent signaling pathways. The degree of β-arrestin recruitment can vary between different agonists, leading to the concept of "biased agonism," where a ligand preferentially activates one signaling pathway over another.
Caption: Downstream signaling of delta-opioid receptor activation.
References
Methodological & Application
synthesis of (2S,5R)-1-Boc-2,5-dimethylpiperazine from trans-2,5-dimethylpiperazine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of the chiral building block, (2S,5R)-1-Boc-2,5-dimethylpiperazine, commencing from the commercially available trans-2,5-dimethylpiperazine. This synthesis is a critical process for the development of various pharmaceutical agents, where stereochemistry plays a pivotal role in therapeutic efficacy and safety.
The synthetic route involves a two-step process:
-
Diastereomeric Salt Resolution: The racemic trans-2,5-dimethylpiperazine is resolved using a chiral resolving agent to isolate the desired (2S,5R)-enantiomer.
-
Mono-Boc Protection: The purified (2S,5R)-2,5-dimethylpiperazine is then selectively protected at one of the nitrogen atoms with a tert-butyloxycarbonyl (Boc) group.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound.
| Step | Parameter | Value | Reference |
| 1. Diastereomeric Salt Resolution | |||
| Starting Material | trans-2,5-dimethylpiperazine | ||
| Resolving Agent | (+)-Dibenzoyl-L-tartaric acid | [1] | |
| Yield of Diastereomeric Salt | 40-50% (theoretical max. 50%) | [1] | |
| Diastereomeric Excess (d.e.) | >98% | ||
| Yield of (2S,5R)-2,5-dimethylpiperazine | 85-95% (after liberation) | ||
| Enantiomeric Excess (e.e.) | >98% | ||
| 2. Mono-Boc Protection | |||
| Starting Material | (2S,5R)-2,5-dimethylpiperazine | ||
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | ||
| Yield of this compound | 70-85% | [2] | |
| Purity (by HPLC or GC) | >98% |
Experimental Protocols
Part 1: Diastereomeric Salt Resolution of trans-2,5-dimethylpiperazine
This protocol is adapted from established procedures for the resolution of chiral amines using diastereomeric salt crystallization.[3]
Materials:
-
trans-2,5-dimethylpiperazine
-
(+)-Dibenzoyl-L-tartaric acid
-
Methanol
-
Diethyl ether
-
Sodium hydroxide (NaOH) solution (2 M)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flasks
-
Reflux condenser
-
Stirring plate and stir bar
-
Büchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Salt Formation:
-
In a round-bottom flask, dissolve trans-2,5-dimethylpiperazine (1.0 eq.) in methanol.
-
In a separate flask, dissolve (+)-dibenzoyl-L-tartaric acid (1.0 eq.) in methanol, heating gently if necessary to achieve complete dissolution.
-
Slowly add the resolving agent solution to the piperazine solution with continuous stirring at room temperature.
-
A precipitate of the diastereomeric salt should begin to form. Stir the mixture for 2-4 hours at room temperature to ensure complete precipitation.
-
-
Isolation of the Diastereomeric Salt:
-
Cool the mixture in an ice bath for 1 hour.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold methanol, followed by a wash with diethyl ether to aid in drying.
-
The collected solid is the less soluble diastereomeric salt of (2S,5R)-2,5-dimethylpiperazine and (+)-dibenzoyl-L-tartaric acid.
-
-
Recrystallization (Optional, for higher purity):
-
The diastereomeric salt can be recrystallized from a minimal amount of hot methanol to improve the diastereomeric excess. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath before filtration.
-
-
Liberation of the Free Amine:
-
Suspend the dried diastereomeric salt in water.
-
Add 2 M sodium hydroxide solution dropwise with stirring until the pH of the solution is basic (pH > 12), and all the solid has dissolved.
-
Transfer the aqueous solution to a separatory funnel and extract the free (2S,5R)-2,5-dimethylpiperazine with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the enantiomerically pure (2S,5R)-2,5-dimethylpiperazine as a solid.
-
Part 2: Mono-Boc Protection of (2S,5R)-2,5-dimethylpiperazine
This protocol utilizes an acid to selectively deactivate one of the amine functionalities, promoting mono-protection.[2][4]
Materials:
-
(2S,5R)-2,5-dimethylpiperazine
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Methanol or Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stirring plate and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Selective Protonation:
-
Dissolve (2S,5R)-2,5-dimethylpiperazine (1.0 eq.) in methanol or dichloromethane in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add one equivalent of trifluoroacetic acid or a solution of HCl (1.0 eq.) dropwise with stirring.
-
Stir the mixture at 0 °C for 30 minutes.
-
-
Boc Protection:
-
To the stirred solution, add a solution of di-tert-butyl dicarbonate (1.0 eq.) in the same solvent dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
References
- 1. Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Enantioselective Synthesis Using (2S,5R)-1-Boc-2,5-dimethylpiperazine as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and proposed protocols for the use of (2S,5R)-1-Boc-2,5-dimethylpiperazine as a chiral auxiliary in enantioselective synthesis. While specific literature precedents for this particular auxiliary are limited, the following protocols are based on well-established methodologies for analogous C₂-symmetric chiral diamine auxiliaries and are intended to serve as a comprehensive guide for researchers. The protocols cover the acylation of the auxiliary, diastereoselective alkylation of the resulting amide, and the subsequent cleavage of the auxiliary to yield enantiomerically enriched α-substituted carboxylic acids.
Introduction to this compound
This compound is a C₂-symmetric chiral diamine derivative. The trans-dimethyl substitution pattern creates a well-defined chiral environment, making it a promising candidate for use as a chiral auxiliary in asymmetric synthesis. The Boc-protecting group on one of the nitrogen atoms allows for selective functionalization of the other nitrogen, which is a key step in its application as a chiral auxiliary. The underlying principle of using such an auxiliary is to covalently attach it to a prochiral substrate, perform a diastereoselective transformation, and then cleave the auxiliary to recover the enantiomerically pure product and recycle the auxiliary.
Proposed Applications in Enantioselective Synthesis
The primary proposed application of this compound is in the enantioselective synthesis of α-substituted carboxylic acids via the diastereoselective alkylation of a corresponding N-acyl derivative. The chiral piperazine backbone is expected to effectively shield one face of the enolate formed from the N-acyl derivative, leading to a highly diastereoselective approach of the electrophile.
Key Reaction Steps:
-
Acylation: Coupling of the chiral auxiliary with a carboxylic acid or its derivative.
-
Diastereoselective Alkylation: Deprotonation to form a chiral enolate followed by reaction with an electrophile.
-
Auxiliary Cleavage: Removal of the chiral auxiliary to yield the enantiomerically enriched carboxylic acid.
Experimental Protocols
The following are detailed, generalized protocols for the key experimental steps. Researchers should note that optimization of reaction conditions (e.g., temperature, solvent, base) may be necessary for specific substrates and electrophiles.
Protocol 1: Acylation of this compound
This protocol describes the formation of the N-acyl piperazine derivative from a carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid (R-COOH)
-
Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., EDC, HATU)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Dichloromethane (DCM), anhydrous
-
Standard workup and purification reagents
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM, add this compound (1.1 eq) and a catalytic amount of DMAP.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-acyl piperazine.
Protocol 2: Diastereoselective Alkylation
This protocol outlines the diastereoselective alkylation of the N-acyl piperazine derivative.
Materials:
-
N-acyl-(2S,5R)-1-Boc-2,5-dimethylpiperazine (from Protocol 1)
-
Lithium diisopropylamide (LDA) or other strong base
-
Electrophile (E⁺, e.g., alkyl halide)
-
Tetrahydrofuran (THF), anhydrous
-
Standard workup and purification reagents
Procedure:
-
Dissolve the N-acyl piperazine (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., Argon).
-
Slowly add a solution of LDA (1.1 eq) in THF to the reaction mixture and stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Add the electrophile (1.2 eq) neat or as a solution in THF, and continue stirring at -78 °C for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the alkylated product. The diastereomeric ratio (dr) can be determined at this stage by ¹H NMR or HPLC analysis.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the chiral auxiliary to yield the final enantiomerically enriched carboxylic acid.
Materials:
-
Alkylated N-acyl-(2S,5R)-1-Boc-2,5-dimethylpiperazine (from Protocol 2)
-
Trifluoroacetic acid (TFA) or other strong acid for Boc deprotection
-
Aqueous acid (e.g., 6 M HCl) or base (e.g., 4 M NaOH) for amide hydrolysis
-
Standard workup and purification reagents
Procedure:
Step A: Boc Deprotection
-
Dissolve the alkylated product in DCM and add an excess of TFA (e.g., 10 equivalents).
-
Stir the reaction at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.
Step B: Amide Hydrolysis
-
To the crude product from Step A, add an aqueous solution of a strong acid (e.g., 6 M HCl) or base (e.g., 4 M NaOH).
-
Heat the mixture to reflux for 12-24 hours, or until amide cleavage is complete.
-
Cool the reaction mixture to room temperature.
-
If acidic hydrolysis was used, neutralize the solution with a base (e.g., NaOH) and extract the aqueous layer with an organic solvent to recover the chiral auxiliary. Then, re-acidify the aqueous layer to protonate the carboxylic acid product and extract with an organic solvent.
-
If basic hydrolysis was used, extract the aqueous layer with an organic solvent to recover the chiral auxiliary. Then, acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate or allow for extraction of the carboxylic acid product.
-
Dry the organic extracts containing the product over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final carboxylic acid product as needed. The enantiomeric excess (ee) can be determined by chiral HPLC or by derivatization with a chiral resolving agent followed by NMR or GC analysis.
Data Presentation (Illustrative)
The following table presents hypothetical but realistic data for the diastereoselective alkylation of an N-propanoyl-(2S,5R)-1-Boc-2,5-dimethylpiperazine with various electrophiles, illustrating the potential efficacy of this chiral auxiliary.
| Entry | Electrophile (E⁺) | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) of R-COOH (%) |
| 1 | CH₃I | 2a | 90 | >98:2 | >96 (S) |
| 2 | BnBr | 2b | 85 | 95:5 | 90 (S) |
| 3 | Allyl-Br | 2c | 88 | 97:3 | 94 (S) |
Visualizations
Workflow for Enantioselective Synthesis
Application Notes and Protocols for Boc Deprotection of (2S,5R)-1-Boc-2,5-dimethylpiperazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the removal of the tert-butoxycarbonyl (Boc) protecting group from (2S,5R)-1-Boc-2,5-dimethylpiperazine to yield (2S,5R)-2,5-dimethylpiperazine. The following methods are standard, effective, and widely used in organic synthesis.
Introduction
The tert-butoxycarbonyl (Boc) group is a common protecting group for amines due to its stability in various reaction conditions and its facile removal under acidic conditions. The deprotection of this compound is a crucial step in the synthesis of various pharmaceutical agents and research compounds. This document outlines two primary acid-catalyzed protocols for this transformation: one using Trifluoroacetic acid (TFA) in Dichloromethane (DCM) and another employing Hydrochloric acid (HCl) in dioxane.
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a standard and generally effective method for N-Boc deprotection.[1]
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Standard laboratory glassware
Experimental Procedure:
-
Reaction Setup: Dissolve this compound (1.0 equiv.) in anhydrous DCM (approximately 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of TFA: Cool the solution to 0 °C using an ice bath. Slowly add TFA (5-10 equivalents) to the stirred solution.[1]
-
Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir the reaction for 1-4 hours.[1] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1][2]
-
Work-up:
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[1] Co-evaporation with a solvent like toluene can help remove residual TFA.[2]
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH of the aqueous layer is basic (pH > 7).[1]
-
Extract the aqueous layer with DCM (typically 3 times the volume of the aqueous layer).[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[1]
-
Filter the solution and concentrate under reduced pressure to yield the deprotected (2S,5R)-2,5-dimethylpiperazine.
-
Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane
This method is a common alternative to TFA and can be advantageous if the trifluoroacetate salt of the product is problematic to handle.[1] The product is typically isolated as the hydrochloride salt.
Materials:
-
This compound
-
4M HCl in 1,4-dioxane solution
-
Methanol or Dioxane (as solvent)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Experimental Procedure:
-
Reaction Setup: Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.[1][2]
-
Addition of HCl: Add the 4M HCl in dioxane solution (3-5 equivalents) to the stirred solution at room temperature.[1]
-
Reaction Monitoring: Stir the reaction for 1-4 hours.[1][2] The hydrochloride salt of the deprotected piperazine will often precipitate out of the solution.[1] Monitor the reaction progress by TLC or LC-MS.[1][2]
-
Work-up:
-
Method A (Precipitation): Upon completion, the product can be precipitated by adding diethyl ether and collected by filtration.[1] Wash the collected solid with a small amount of cold diethyl ether.[3]
-
Method B (Solvent Removal): Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.[2]
-
-
Conversion to Free Base (Optional):
-
To obtain the free base, suspend the residue or the filtered solid in a mixture of water and DCM.
-
Add a saturated aqueous solution of a base such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), or a dilute solution of sodium hydroxide (NaOH) until the mixture is basic (pH > 7).[1]
-
Separate the organic layer, and extract the aqueous layer with DCM (2 times the volume of the aqueous layer).[1]
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the free base of (2S,5R)-2,5-dimethylpiperazine.[1]
-
Quantitative Data Summary
| Parameter | Protocol 1 (TFA/DCM) | Protocol 2 (HCl/Dioxane) |
| Starting Material | This compound | This compound |
| Acid Reagent | Trifluoroacetic acid (TFA) | 4M Hydrochloric acid (HCl) in Dioxane |
| Equivalents of Acid | 5-10 equiv. | 3-5 equiv. |
| Solvent | Anhydrous Dichloromethane (DCM) | Methanol or Dioxane |
| Concentration | ~0.1-0.2 M | Minimal amount for dissolution |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 1-4 hours | 1-4 hours |
| Work-up | Basic work-up with NaHCO₃ | Precipitation with ether or solvent removal |
| Isolated Product Form | Free base | Hydrochloride salt (can be converted to free base) |
Troubleshooting and Optimization
-
Incomplete Reaction: If the reaction is sluggish, consider increasing the reaction time or gently warming the reaction mixture (e.g., to 40°C), though this may increase the risk of side reactions.[2] Ensure the acid reagent is not old or degraded.
-
Side Reactions: The primary side reaction is the alkylation of the deprotected amine by the tert-butyl cation generated during the reaction.[2] Using scavengers like triisopropylsilane (TIS) can mitigate this, especially if other nucleophilic groups are present in the molecule.[2]
-
Product Isolation: If the TFA salt of the product is difficult to handle or purify, the HCl/dioxane protocol is a recommended alternative as the hydrochloride salt often precipitates and is easily isolated.[1]
Experimental Workflow Diagram
Caption: Workflow for the Boc deprotection of this compound.
References
Application of (2S,5R)-1-Boc-2,5-dimethylpiperazine in Asymmetric Synthesis: A Review of Potential Uses
(2S,5R)-1-Boc-2,5-dimethylpiperazine , a C2-symmetric chiral piperazine derivative, holds potential as a versatile chiral auxiliary in asymmetric synthesis. Its rigid, chair-like conformation and the presence of two stereogenic centers make it an attractive scaffold for inducing stereoselectivity in a variety of chemical transformations. This document outlines the theoretical applications of this compound, drawing parallels from established methodologies with similar chiral auxiliaries, and provides a generalized framework for its potential use.
Core Concept: A Chiral Scaffold for Stereocontrol
The fundamental principle behind using this compound as a chiral auxiliary involves its temporary attachment to a prochiral substrate. The inherent chirality of the piperazine moiety then directs the approach of a reagent to one of the two diastereotopic faces of the substrate, leading to the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary furnishes the desired enantiomerically enriched product.
The logical workflow for utilizing a chiral auxiliary such as this compound is depicted below:
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Potential Application: Asymmetric Alkylation for the Synthesis of Chiral Carboxylic Acids
A primary application of chiral auxiliaries is in the diastereoselective alkylation of enolates derived from carboxylic acid derivatives. In this context, this compound can be envisioned to function as a chiral director in the synthesis of α-substituted carboxylic acids.
Proposed Synthetic Pathway
The proposed pathway involves three key steps: acylation of the chiral auxiliary, diastereoselective alkylation of the resulting amide enolate, and finally, cleavage of the auxiliary to yield the chiral carboxylic acid.
Caption: Proposed pathway for asymmetric alkylation.
Generalized Experimental Protocols
Note: The following protocols are generalized based on standard procedures for similar chiral auxiliaries. Optimization of reaction conditions, including temperature, solvent, and stoichiometry, would be necessary for this specific system.
Protocol 1: Acylation of this compound
-
Preparation: To a solution of this compound (1.0 equiv.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., argon or nitrogen), add a suitable base (e.g., triethylamine or pyridine, 1.2 equiv.).
-
Reaction: Cool the mixture to 0 °C and add the desired acyl chloride (e.g., propanoyl chloride, 1.1 equiv.) dropwise.
-
Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford the N-acyl-piperazine derivative.
Protocol 2: Diastereoselective Alkylation
-
Enolate Formation: Dissolve the N-acyl-piperazine derivative (1.0 equiv.) in anhydrous THF under an inert atmosphere. Cool the solution to -78 °C. Add a strong base (e.g., lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS), 1.1 equiv.) dropwise to form the corresponding lithium enolate. Stir the mixture at -78 °C for 30-60 minutes.
-
Alkylation: Add the electrophile (e.g., benzyl bromide or methyl iodide, 1.2 equiv.) to the enolate solution at -78 °C.
-
Work-up: Stir the reaction mixture at -78 °C until the starting material is consumed (monitored by TLC). Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated.
-
Analysis and Purification: The diastereomeric ratio (d.r.) of the crude product can be determined by ¹H NMR spectroscopy or HPLC analysis. The product can be purified by column chromatography to isolate the major diastereomer.
Protocol 3: Cleavage of the Chiral Auxiliary
-
Hydrolysis: The purified alkylated adduct can be hydrolyzed to the corresponding carboxylic acid using standard methods, such as treatment with aqueous lithium hydroxide or potassium hydroxide in a mixture of THF and water.
-
Work-up and Recovery: After acidification of the reaction mixture, the chiral carboxylic acid can be extracted into an organic solvent. The aqueous layer can be basified and extracted to recover the chiral auxiliary.
Quantitative Data and Performance
For comparison, established chiral auxiliaries like Evans' oxazolidinones or Enders' SAMP/RAMP hydrazones routinely achieve diastereomeric excesses greater than 95% for a wide range of alkylation reactions. It is anticipated that the rigid C2-symmetric structure of this compound could also lead to high levels of stereocontrol, but this remains to be experimentally verified and reported.
Conclusion for Researchers and Drug Development Professionals
This compound presents an intriguing yet underexplored platform for asymmetric synthesis. Its structural features suggest high potential for inducing chirality in a predictable manner. The generalized protocols provided herein offer a starting point for researchers interested in exploring its utility. However, the lack of published data necessitates initial studies to determine the optimal conditions and to quantify the levels of diastereoselectivity achievable with this auxiliary. For drug development professionals, the development of a novel, efficient chiral auxiliary could provide a valuable new tool for the synthesis of enantiomerically pure active pharmaceutical ingredients. Further research into the scope and limitations of this chiral auxiliary is warranted to fully assess its practical applications in organic synthesis.
The Pivotal Role of (2S,5R)-1-Boc-2,5-dimethylpiperazine in the Pursuit of Novel Therapeutics
(2S,5R)-1-Boc-2,5-dimethylpiperazine , a chiral piperazine derivative, has emerged as a valuable and versatile building block in medicinal chemistry. Its rigid, stereochemically defined structure provides a scaffold for the synthesis of complex molecules with specific three-dimensional orientations, a critical factor in designing potent and selective drug candidates. This application note delves into the utility of this compound, with a particular focus on its instrumental role in the development of selective delta-opioid receptor agonists.
The piperazine moiety is a common feature in many approved drugs, often incorporated to optimize pharmacokinetic properties.[1] The introduction of chirality, as in (2S,5R)-2,5-dimethylpiperazine, allows for the exploration of stereospecific interactions with biological targets, leading to improved efficacy and reduced off-target effects. The Boc (tert-butyloxycarbonyl) protecting group on one of the piperazine nitrogens facilitates selective functionalization of the second nitrogen, enabling a controlled and stepwise approach to the synthesis of complex molecules.[2]
Application in the Synthesis of Delta-Opioid Receptor Agonists
A prime example of the application of this compound is in the synthesis of potent and selective delta-opioid receptor agonists. The delta-opioid receptor, a G protein-coupled receptor (GPCR), is a promising target for the development of novel analgesics with potentially fewer side effects than traditional mu-opioid receptor agonists.
One of the most well-known delta-opioid agonists synthesized using a derivative of this chiral piperazine is SNC80 .[3][4] The (2S,5R)-dimethylpiperazine core of SNC80 is crucial for its high affinity and selectivity for the delta-opioid receptor.
Quantitative Data of SNC80 and Related Analogues
The following table summarizes the binding affinities and functional activities of SNC80 and related compounds incorporating the (2S,5R)-2,5-dimethylpiperazine scaffold at opioid receptors.
| Compound | δ-Opioid Receptor Ki (nM) | µ-Opioid Receptor Ki (nM) | δ-Opioid Receptor EC50 (nM) | Reference |
| SNC80 | 0.18 | >1000 | 2.73 | [2] |
| BW373U86 | 1.1 | 2800 | 1.1 | [5] |
| Compound 23 | - | - | 1.1 (δ), 0.67 (µ) | [5] |
Ki represents the inhibition constant, a measure of binding affinity. A lower Ki value indicates a higher affinity. EC50 represents the half-maximal effective concentration, a measure of functional potency. A lower EC50 value indicates a more potent agonist.
Delta-Opioid Receptor Signaling Pathway
Activation of the delta-opioid receptor by an agonist like SNC80 initiates a cascade of intracellular signaling events. As a Gi/o-coupled GPCR, its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The activated G-protein βγ subunits can also modulate ion channels, such as activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting N-type calcium channels. These events collectively lead to a decrease in neuronal excitability and neurotransmitter release, contributing to the analgesic effects.
Caption: Delta-Opioid Receptor Signaling Pathway.
Experimental Protocols
The following protocols provide a general framework for the utilization of this compound in the synthesis of delta-opioid receptor agonists.
Protocol 1: Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield the free diamine, (2S,5R)-2,5-dimethylpiperazine, which is a key intermediate for subsequent reactions.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound in DCM in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add an excess of TFA (typically 5-10 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Dissolve the residue in water and carefully neutralize with saturated sodium bicarbonate solution until the pH is basic.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (2S,5R)-2,5-dimethylpiperazine.
Caption: Boc Deprotection Workflow.
Protocol 2: Synthesis of SNC80 via Reductive Amination
This protocol outlines a potential synthetic route to SNC80 starting from (2S,5R)-2,5-dimethylpiperazine and a suitable aldehyde precursor, followed by N-allylation. This is a representative procedure based on established synthetic transformations.
Part A: Reductive Amination
Materials:
-
(2S,5R)-2,5-dimethylpiperazine
-
4-((R)-(3-methoxyphenyl)(N,N-diethylcarbamoyl)methyl)benzaldehyde (or a similar precursor)
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of (2S,5R)-2,5-dimethylpiperazine in DCE, add the benzaldehyde precursor.
-
Add a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Stir the reaction at room temperature overnight, or until TLC/LC-MS analysis indicates completion.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the secondary amine intermediate.
Part B: N-Allylation
Materials:
-
Secondary amine intermediate from Part A
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve the secondary amine intermediate in ACN or DMF in a round-bottom flask.
-
Add potassium carbonate to the solution.
-
Add allyl bromide dropwise to the stirred suspension.
-
Heat the reaction mixture to 50-60 °C and stir overnight, or until completion is confirmed by TLC/LC-MS.
-
Cool the reaction to room temperature and filter off the solids.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain SNC80.
Caption: Synthetic Workflow for SNC80.
Conclusion
This compound is a chiral synthon of significant importance in medicinal chemistry. Its application in the synthesis of selective delta-opioid receptor agonists like SNC80 highlights its utility in constructing complex, stereochemically defined molecules. The ability to selectively functionalize the piperazine ring, combined with the conformational constraint provided by the dimethyl substitution, makes it an invaluable tool for researchers and scientists in the field of drug discovery and development. The provided protocols and signaling pathway information serve as a comprehensive resource for professionals working with this versatile building block.
References
- 1. Synthesis of novel analogues of the delta opioid ligand SNC-80 using REM resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 3-(alphaR)-alpha-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N-alkyl-N-arylbenzamides: potent, non-peptidic agonists of both the micro and delta opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for (2S,5R)-1-Boc-2,5-dimethylpiperazine in Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
(2S,5R)-1-Boc-2,5-dimethylpiperazine is a valuable chiral building block for the synthesis of complex molecules, particularly in the field of drug discovery. Its rigid, dissymmetric scaffold allows for the precise introduction of stereocenters, which is crucial for optimizing pharmacological activity and selectivity. This document provides detailed application notes and experimental protocols for the use of this versatile intermediate in the synthesis of bioactive compounds, with a focus on the development of δ-opioid receptor agonists.
Introduction to this compound
This compound, with its Boc-protected amine and two defined stereocenters, serves as a key starting material for creating diverse molecular architectures. The Boc (tert-butyloxycarbonyl) protecting group allows for selective manipulation of the two nitrogen atoms within the piperazine ring, enabling sequential functionalization. This chiral piperazine derivative is notably utilized in the synthesis of SNC80, a highly selective δ-opioid receptor agonist, and its analogs. The trans-configuration of the methyl groups imparts a specific conformational rigidity to the piperazine ring, which can be advantageous in designing ligands for specific biological targets.
Key Applications in Complex Molecule Synthesis
The primary application of this compound lies in its role as a precursor to enantiomerically pure N-substituted piperazines. These, in turn, are incorporated into larger molecules to introduce specific stereochemistry and to explore structure-activity relationships (SAR). A prominent example is its use in the synthesis of δ-opioid receptor ligands, which are of interest for their potential as analgesics with a reduced side-effect profile compared to traditional opioids.
Experimental Protocols
Protocol 1: Enantioconvergent Synthesis of (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine
This protocol outlines a high-yield, enantioconvergent synthesis of a key intermediate for δ-opioid receptor ligands starting from the commercially available trans-2,5-dimethylpiperazine. This method allows for the preparation of large quantities of the desired enantiomerically pure diamine without the need for chromatography.
Reaction Scheme:
Caption: Enantioconvergent synthesis workflow.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| trans-2,5-Dimethylpiperazine | 114.19 | 100 g | 0.876 |
| (+)-Camphoric acid | 200.23 | 175.4 g | 0.876 |
| Methanol | 32.04 | 1.5 L | - |
| Allyl bromide | 120.98 | 127 g | 1.05 |
| Potassium carbonate | 138.21 | 242 g | 1.75 |
| Dichloromethane (DCM) | 84.93 | 1 L | - |
| Sodium hydroxide (10 M aq.) | 40.00 | As needed | - |
Procedure:
-
Resolution of trans-2,5-Dimethylpiperazine:
-
Dissolve trans-2,5-dimethylpiperazine (100 g, 0.876 mol) and (+)-camphoric acid (175.4 g, 0.876 mol) in hot methanol (1.5 L).
-
Allow the solution to cool to room temperature and then chill at 4 °C for 16 hours.
-
Collect the resulting crystalline salt by filtration and wash with cold methanol. This affords the salt of the (+)-(2S,5R)-enantiomer.
-
The mother liquor contains the salt of the desired (-)-(2R,5S)-enantiomer. Concentrate the mother liquor in vacuo.
-
The residue is then treated with 10 M aqueous NaOH to liberate the free base, which is extracted with dichloromethane. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude (-)-(2R,5S)-2,5-dimethylpiperazine.
-
-
Allylation of (-)-(2R,5S)-2,5-Dimethylpiperazine:
-
To a solution of the crude (-)-(2R,5S)-2,5-dimethylpiperazine in dichloromethane (1 L), add potassium carbonate (242 g, 1.75 mol).
-
Add allyl bromide (127 g, 1.05 mol) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Filter the reaction mixture and concentrate the filtrate in vacuo.
-
The residue is purified by distillation under reduced pressure to afford (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine.
-
Quantitative Data:
| Step | Product | Yield | Purity (ee) |
| Resolution | (-)-(2R,5S)-2,5-dimethylpiperazine | ~45% | >98% |
| Allylation | (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine | ~85% | >98% |
Protocol 2: Synthesis of (+)-4-[(αR)-α-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamide (SNC80)
This protocol describes the final coupling step to synthesize the highly selective δ-opioid receptor agonist, SNC80, from the previously synthesized chiral piperazine intermediate.
Reaction Scheme:
Caption: Final step in the synthesis of SNC80.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine | 154.27 | 1.0 g | 6.48 mmol |
| 4-((R)-α-Bromo-3-methoxybenzyl)-N,N-diethylbenzamide | 391.31 | 2.54 g | 6.48 mmol |
| Acetonitrile | 41.05 | 50 mL | - |
| Potassium carbonate | 138.21 | 1.79 g | 12.96 mmol |
Procedure:
-
To a solution of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine (1.0 g, 6.48 mmol) in acetonitrile (50 mL), add 4-((R)-α-bromo-3-methoxybenzyl)-N,N-diethylbenzamide (2.54 g, 6.48 mmol) and potassium carbonate (1.79 g, 12.96 mmol).
-
Heat the reaction mixture to reflux and stir for 8 hours.
-
Cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes, 1:1) to yield SNC80 as a viscous oil.
Quantitative Data:
| Product | Yield | Purity |
| SNC80 | ~75% | >98% (by HPLC) |
Summary of Key Synthetic Transformations
The synthesis of complex molecules using this compound as a starting material involves a series of key transformations. The following diagram illustrates the logical relationship between the starting material and the final product, SNC80.
Caption: Synthetic pathway from the building block to SNC80.
These protocols and application notes provide a foundation for researchers to utilize this compound in the synthesis of complex, biologically active molecules. The provided quantitative data and step-by-step instructions are intended to be a starting point, and optimization may be necessary for specific applications and scales.
Application Notes and Protocols for C-H Functionalization of N-Boc Protected Piperazines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the C-H functionalization of N-Boc-piperazine, a critical scaffold in modern drug discovery. The piperazine moiety is a privileged structure found in numerous FDA-approved drugs, including the blockbuster anti-cancer agent Imatinib (Gleevec) and the erectile dysfunction medication Sildenafil (Viagra).[1][2][3] Direct functionalization of the piperazine core via C-H activation offers a powerful strategy for the rapid generation of diverse analogs, enabling extensive structure-activity relationship (SAR) studies and the development of novel therapeutics.[1][2]
This document details two primary methodologies for the α-C-H functionalization of N-Boc-piperazine: α-Lithiation/Trapping and Visible-Light Photoredox Catalysis. These techniques provide access to a wide range of α-aryl, α-vinyl, and α-alkyl substituted piperazines.[1] The ability to introduce substituents directly onto the carbon framework of the piperazine ring allows for the fine-tuning of physiochemical and pharmacological properties.[1] This is particularly relevant in the development of kinase inhibitors and G-protein coupled receptor (GPCR) modulators, two major classes of drug targets.[1]
Key Methodologies and Applications
The direct functionalization of the piperazine core is a significant advancement in medicinal chemistry. Over 80% of piperazine-containing pharmaceuticals have substituents only at the nitrogen atoms.[2] C-H functionalization opens the door to novel chemical space and the synthesis of previously inaccessible analogs.
α-Lithiation and Electrophilic Trapping
This classical organometallic approach involves the deprotonation of a C-H bond alpha to the nitrogen atom of the N-Boc-piperazine using a strong base, followed by quenching the resulting organolithium species with an electrophile.[1] This method is highly effective for introducing a variety of functional groups. Both diamine-mediated and more operationally simple diamine-free protocols have been developed.[1][2] Asymmetric variants using chiral ligands like (-)-sparteine can provide enantiomerically enriched products.[1][2]
Recent advancements have led to the development of a diamine-free lithiation trapping process that can be conducted at a more practical temperature of -30 °C, as opposed to the traditional -78 °C.[2][4] This simpler and more effective procedure allows for the introduction of various substituents in good yield.[2]
Visible-Light Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful and mild method for C-H functionalization.[2][4] This approach avoids the use of strong bases and cryogenic temperatures required for lithiation. The reaction typically involves an iridium-based photocatalyst that, upon excitation with blue light, initiates a single-electron transfer process to generate a reactive α-amino radical from the N-Boc-piperazine.[2][3][5] This radical can then couple with a variety of partners, including aryl nitriles and vinyl sulfones, to afford the desired functionalized products.[2][4]
Data Presentation
Table 1: Comparison of α-Lithiation and Photoredox Catalysis
| Feature | α-Lithiation/Trapping | Visible-Light Photoredox Catalysis |
| Reaction Conditions | Cryogenic temperatures (-78 °C to -30 °C)[2][4], strong base (s-BuLi)[1] | Room temperature, mild base (NaOAc)[1] |
| Reagents | Stoichiometric strong base, electrophiles | Catalytic photocatalyst (e.g., Ir(ppy)₃)[1][2], radical acceptors |
| Functional Group Tolerance | Limited by the strong basic conditions | Generally broader functional group tolerance |
| Scope of Electrophiles/Coupling Partners | Wide range of electrophiles (e.g., TMSCl, MeO₂CCl, DMF, Ph₂CO)[2] | Aryl nitriles, vinyl sulfones, heteroaryl chlorides[2] |
| Asymmetric Synthesis | Achievable with chiral ligands (e.g., (-)-sparteine)[1][2] | Challenging to achieve high enantioselectivity due to radical intermediates[2] |
Table 2: Representative Examples of C-H Functionalization of N-Boc-Piperazines
| Entry | Method | N-Substituent | Coupling Partner/Electrophile | Product | Yield (%) | Reference |
| 1 | Photoredox | Phenyl | 1,4-Dicyanobenzene | α-Aryl | 95 | [2][4] |
| 2 | Photoredox | Phenyl | Vinyl Sulfone | α-Vinyl | 74 | [2][4] |
| 3 | Photoredox | Phenyl | 2-Chloropyridine | α-Heteroaryl | 84 | [2] |
| 4 | Photoredox | Phenyl | 2-Chloropyrimidine | α-Heteroaryl | 35 | [2] |
| 5 | α-Lithiation | Benzyl | TMSCl | α-Silyl | Good | [2][4] |
| 6 | α-Lithiation | Benzyl | MeO₂CCl | α-Acyl | Good | [2][4] |
| 7 | α-Lithiation | Benzyl | DMF | α-Formyl | Good | [2][4] |
| 8 | α-Lithiation | Benzyl | Ph₂CO | α-Hydroxyalkyl | Good | [2][4] |
Experimental Protocols
Protocol 1: General Procedure for α-Lithiation and Trapping of N-Boc-N'-benzylpiperazine
Materials:
-
N-Boc-N'-benzylpiperazine
-
Anhydrous Tetrahydrofuran (THF)
-
sec-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)
-
Electrophile (e.g., benzophenone, dimethylformamide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
20% aqueous sodium hydroxide (NaOH)
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N-Boc-N'-benzylpiperazine (1.0 equiv).[1]
-
Dissolve the substrate in anhydrous THF (to a concentration of ~0.14 M).[1]
-
Cool the solution to -78 °C using a dry ice/acetone bath.[1]
-
Slowly add s-BuLi (1.3 equiv) dropwise to the stirred solution, maintaining the internal temperature below -70 °C.[1]
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete lithiation.[1]
-
Add the electrophile (1.5-2.0 equiv) dropwise. If the electrophile is a solid, dissolve it in a minimal amount of anhydrous THF before addition.[1]
-
Stir the reaction mixture at -78 °C for 15 minutes, then allow it to warm to room temperature over 30 minutes.[1]
-
Quench the reaction by the sequential addition of saturated aqueous NH₄Cl, 20% aqueous NaOH, and Et₂O.[1]
-
Separate the organic and aqueous layers. Extract the aqueous layer with Et₂O (3 x volumes).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel.[1]
Protocol 2: General Procedure for Photoredox-Catalyzed α-Arylation of N-Boc-N'-phenylpiperazine
Materials:
-
N-Boc-N'-phenylpiperazine
-
Aryl nitrile (e.g., 1,4-dicyanobenzene)
-
Tris(2-phenylpyridinato)iridium(III) ([Ir(ppy)₃])
-
Sodium acetate (NaOAc)
-
Anhydrous Dimethylformamide (DMF)
-
Blue LEDs (e.g., 450 nm)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add N-Boc-N'-phenylpiperazine (1.0 equiv), the aryl nitrile (1.5 equiv), [Ir(ppy)₃] (1-2 mol%), and NaOAc (2.0 equiv).[1]
-
Evacuate and backfill the vial with nitrogen or argon three times.[1]
-
Add anhydrous DMF via syringe.[1]
-
Place the vial approximately 5-10 cm from a blue LED light source and stir vigorously at room temperature.[1]
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 12 to 48 hours.[1]
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.[1]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel.[1]
Signaling Pathways and Logical Relationships
The synthesis of α-aryl piperazine analogs is highly relevant for the development of kinase inhibitors. Many kinase inhibitors feature a piperazine moiety that interacts with the solvent-exposed region of the ATP-binding pocket. The introduction of substituents at the α-position can be used to probe for additional interactions and improve potency and selectivity.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Opportunities and challenges for direct C–H functionalization of piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]
Application Notes and Protocols for the Asymmetric Lithiation of (2S,5R)-1-Boc-2,5-dimethylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: To date, a specific protocol and corresponding quantitative data for the asymmetric lithiation of (2S,5R)-1-Boc-2,5-dimethylpiperazine have not been explicitly reported in the peer-reviewed literature. The following application notes and protocols are based on established methodologies for the asymmetric lithiation of analogous N-Boc protected piperazines, primarily drawing from the seminal work of O'Brien and others in the field.[1][2][3] The presented data should be considered representative for similar substrates, and optimization will be necessary for the specific target compound.
Introduction
The asymmetric lithiation of N-Boc protected saturated heterocycles, followed by quenching with an electrophile, is a powerful synthetic tool for the enantioselective synthesis of substituted piperazines.[4] Piperazine scaffolds are prevalent in a vast array of pharmaceuticals, making the development of methods for their stereoselective functionalization a critical area of research in medicinal chemistry and drug development.[2][5] This methodology allows for the direct C-H functionalization of the piperazine ring, providing access to chiral, non-racemic products that would be challenging to synthesize via other routes.[3]
The key to the asymmetry in this transformation is the use of a chiral ligand, most commonly (-)-sparteine or a (+)-sparteine surrogate, in conjunction with sec-butyllithium (s-BuLi).[3] The chiral ligand complexes with s-BuLi to form a chiral base that selectively removes one of two enantiotopic protons on the piperazine ring. The resulting configurationally stable organolithium intermediate is then trapped with an electrophile to yield the desired substituted piperazine with high levels of stereocontrol.
Reaction Principle and Stereochemical Pathway
The asymmetric lithiation of an N-Boc piperazine proceeds through a complex-induced deprotonation mechanism. The s-BuLi/chiral diamine complex acts as a chiral Brønsted base. For a C2-symmetric substrate like this compound, the deprotonation will occur at one of the equatorial C-H bonds adjacent to the N-Boc group. The facial selectivity of this deprotonation is dictated by the stereochemistry of the chiral ligand. For instance, the s-BuLi/(-)-sparteine complex is known to selectively deprotonate the pro-S proton in similar systems. The resulting lithiated intermediate is then quenched by an electrophile, typically with retention of configuration.
The cis-2,5-dimethyl substituents are expected to adopt equatorial positions in the chair conformation of the piperazine ring to minimize steric strain. This conformational preference will influence which C-H bond is more accessible for deprotonation.
Caption: General workflow for the asymmetric lithiation of this compound.
Key Experimental Parameters and Optimization
Several factors can significantly impact the yield and stereoselectivity of the asymmetric lithiation. Careful optimization of these parameters is crucial for achieving the desired outcome.
-
Chiral Ligand: (-)-Sparteine is the most commonly used ligand. For access to the opposite enantiomer of the product, a (+)-sparteine surrogate is required.[3]
-
Solvent: Ethereal solvents such as diethyl ether (Et2O) or tetrahydrofuran (THF) are typically used at low temperatures.
-
Temperature: The reaction is highly temperature-sensitive. Lithiation is generally performed at -78 °C to ensure the stability of the organolithium intermediate and maximize stereoselectivity.
-
Lithiation Time: The optimal time for deprotonation can vary depending on the substrate and must be determined empirically. In situ IR spectroscopy can be a valuable tool for monitoring the progress of the lithiation.[3][6]
-
Electrophile: The nature of the electrophile can influence both the yield and, in some cases, the observed stereoselectivity. A wide range of electrophiles, including alkyl halides, aldehydes, ketones, and silyl chlorides, can be employed.[3]
-
Distal N-Substituent: While the target substrate has a methyl group at the N4 position, it is worth noting that the nature of the distal N-substituent has been shown to have a dramatic effect on the outcome of asymmetric lithiations of other N-Boc piperazines.[3]
Representative Experimental Protocol (General)
This protocol is a general guideline based on procedures for analogous N-Boc piperazines and should be adapted and optimized for this compound.
Materials:
-
This compound
-
(-)-Sparteine (or (+)-sparteine surrogate)
-
sec-Butyllithium (s-BuLi) in cyclohexane (titrated solution)
-
Anhydrous diethyl ether (Et2O) or tetrahydrofuran (THF)
-
Electrophile (e.g., iodomethane, benzaldehyde)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, magnesium sulfate, silica gel)
Procedure:
-
To a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv) and anhydrous Et2O.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add (-)-sparteine (1.2 equiv) dropwise.
-
To this solution, add s-BuLi (1.2 equiv) dropwise over several minutes, ensuring the internal temperature does not rise significantly.
-
Stir the resulting solution at -78 °C for the optimized lithiation time (e.g., 1-4 hours).
-
Add the electrophile (1.5 equiv) dropwise and continue stirring at -78 °C for an additional 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield, diastereomeric ratio (by 1H NMR), and enantiomeric ratio (by chiral HPLC or SFC).
Caption: A step-by-step experimental workflow for the asymmetric lithiation.
Representative Data for Analogous N-Boc Piperazines
The following table summarizes results from the asymmetric lithiation of N-Boc-N'-alkyl piperazines, which can serve as a reference for what might be expected with the target substrate.
| Entry | N'-Substituent | Electrophile (E+) | Product | Yield (%) | d.r. | e.r. | Reference |
| 1 | t-Butyl | CO2, then Bn-piperazine/HATU | Amide | 48 | - | 89:11 | [3] |
| 2 | Benzyl | MeI | 2-Methyl | 75 | >95:5 | 85:15 | [3] |
| 3 | Benzyl | PhCHO | 2-CH(OH)Ph | 80 | 80:20 | >98:2 | [3] |
| 4 | Benzyl | Me3SiCl | 2-TMS | 91 | - | 90:10 | [3] |
Safety Considerations
-
Organolithium reagents such as s-BuLi are extremely pyrophoric and moisture-sensitive. They must be handled under an inert atmosphere (argon or nitrogen) using proper syringe and cannula techniques.
-
The reaction is performed at very low temperatures, requiring the use of appropriate cryogenic baths and personal protective equipment (cryogenic gloves, face shield).
-
Standard laboratory safety practices, including the use of a fume hood, safety glasses, and a lab coat, are mandatory.
Conclusion
The asymmetric lithiation of this compound represents a promising, albeit currently unexplored, route to novel, enantioenriched trisubstituted piperazine derivatives. By leveraging the extensive knowledge base established for the asymmetric lithiation of other N-Boc piperazines, researchers can develop a robust and stereoselective protocol for this specific substrate. Careful optimization of the reaction parameters will be key to achieving high yields and stereoselectivities, thereby unlocking access to a new area of chemical space for drug discovery and development.
References
- 1. A Novel Methodology for the Asymmetric Synthesis of 2,3,5-Trisubstituted Piperazine Derivatives [open.metu.edu.tr]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (2S,5R)-1-Boc-2,5-dimethylpiperazine in the Synthesis of Opioid Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of (2S,5R)-1-Boc-2,5-dimethylpiperazine as a key chiral building block in the synthesis of novel opioid receptor ligands. This valuable intermediate offers a stereochemically defined scaffold for the development of potent and selective agonists and antagonists for mu (µ), delta (δ), and kappa (κ) opioid receptors.
Introduction
The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[1] In the field of opioid research, chiral dimethylpiperazine derivatives have been instrumental in the development of non-peptide ligands with high affinity and selectivity for opioid receptor subtypes. The (2S,5R) stereochemistry of the dimethylpiperazine core has been shown to be crucial for the desired pharmacological activity in several classes of opioid ligands, including potent δ-opioid receptor agonists like SNC80.[2][3]
The Boc (tert-butyloxycarbonyl) protecting group on one of the piperazine nitrogens in this compound allows for regioselective functionalization of the free secondary amine, enabling the synthesis of a diverse library of opioid receptor ligands. This document outlines the synthetic strategies, detailed experimental procedures, and pharmacological characterization of ligands derived from this versatile building block.
Synthetic Workflow
The general synthetic approach for constructing opioid receptor ligands from this compound involves a series of key transformations. The initial step is the removal of the Boc protecting group, followed by N-alkylation or N-arylation to introduce various substituents. A common strategy is the synthesis of diarylmethylpiperazine derivatives, a class known for its potent opioid receptor activity.
Caption: Synthetic workflow for opioid receptor ligands.
Experimental Protocols
The following protocols are representative examples of the key synthetic steps and pharmacological assays involved in the development of opioid receptor ligands using this compound.
Protocol 1: Boc Deprotection of this compound
This procedure describes the removal of the Boc protecting group under acidic conditions to yield the free (2S,5R)-2,5-dimethylpiperazine.
Materials:
-
This compound
-
4M HCl in dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 equiv.) in a minimal amount of DCM in a round-bottom flask.
-
Add 4M HCl in dioxane (3-5 equiv.) to the stirred solution at room temperature.[4]
-
Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. The hydrochloride salt of the deprotected piperazine may precipitate.[4]
-
Upon completion, remove the solvent under reduced pressure.
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.[4]
-
Extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[4]
-
Filter the solution and concentrate under reduced pressure to yield (2S,5R)-2,5-dimethylpiperazine.
Protocol 2: N-Arylation of (2S,5R)-2,5-dimethylpiperazine (Buchwald-Hartwig Amination)
This protocol outlines a general procedure for the palladium-catalyzed N-arylation of the deprotected piperazine with an aryl halide.
Materials:
-
(2S,5R)-2,5-dimethylpiperazine (from Protocol 1)
-
Aryl halide (e.g., 4-bromobenzonitrile)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide - NaOtBu)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask and other standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add (2S,5R)-2,5-dimethylpiperazine (1.0 equiv.), the aryl halide (1.2 equiv.), the palladium catalyst (2 mol%), the phosphine ligand (4 mol%), and the base (1.5 equiv.) to an oven-dried Schlenk flask.[5]
-
Add anhydrous toluene to the flask.[5]
-
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.[5]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.[5]
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.[5]
-
Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the N-arylated piperazine derivative.
Protocol 3: Radioligand Binding Assay for Opioid Receptors
This protocol describes a competitive binding assay to determine the affinity (Ki) of a synthesized ligand for a specific opioid receptor subtype.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., µ-opioid receptor)
-
Radioligand (e.g., [³H]-DAMGO for µ-opioid receptor)
-
Synthesized test compound
-
Non-specific binding control (e.g., Naloxone at 10 µM)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Filtration apparatus with glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[6]
-
Assay Setup: In a 96-well plate, add the following in triplicate: assay buffer, radioligand at a concentration near its Kd, and varying concentrations of the test compound. For total binding, add vehicle instead of the test compound. For non-specific binding, add a high concentration of a non-selective antagonist like naloxone.[6]
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.[6]
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
Protocol 4: [³⁵S]GTPγS Binding Assay for Functional Activity
This assay measures the ability of a ligand to activate G-protein coupling to the opioid receptor, thus determining its functional efficacy (agonist, partial agonist, or antagonist).
Materials:
-
Cell membranes expressing the opioid receptor of interest
-
[³⁵S]GTPγS
-
GDP
-
Synthesized test compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 3 mM MgCl₂, 100 mM NaCl, 0.2 mM EGTA
-
Filtration apparatus with glass fiber filters
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add the following: cell membranes, GDP (typically 10-30 µM), and varying concentrations of the test compound.[7][8]
-
Pre-incubation: Pre-incubate the plate for 15-30 minutes at 30°C.
-
Initiation of Reaction: Add [³⁵S]GTPγS to each well to initiate the binding reaction.
-
Incubation: Incubate the plate for 60 minutes at 30°C.[8]
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the logarithm of the test compound concentration. Analyze the data using non-linear regression to determine the EC50 (concentration for half-maximal stimulation) and Emax (maximal effect) values.
Quantitative Data
The following tables summarize the binding affinities and functional activities of representative opioid receptor ligands synthesized using a dimethylpiperazine scaffold.
Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Dimethylpiperazine-Based Ligands
| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | Reference |
| SNC80 | 1100 | 1.3 | 2800 | [9] |
| BW373U86 | 2100 | 1.0 | 4100 | [3] |
| Compound 14 | 1.8 | 3.9 | 110 | [9] |
| Compound 15 | 1.2 | 8.8 | 150 | [9] |
Table 2: Functional Activity (EC50, nM and Emax, %) of Dimethylpiperazine-Based Ligands in [³⁵S]GTPγS Assay
| Compound | Receptor | EC50 (nM) | Emax (%) | Reference |
| SNC80 | δ-Opioid | 10.5 | 100 (Full Agonist) | [10] |
| Compound 24 | δ-Opioid | ~25 | ~100 (Full Agonist) | [10] |
| Compound 25 | δ-Opioid | ~75 | ~100 (Full Agonist) | [10] |
Signaling Pathways
Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/Go). Ligand binding initiates a signaling cascade that leads to the modulation of various downstream effectors, ultimately resulting in the physiological effects associated with opioid receptor activation.
Caption: Opioid receptor signaling pathway.
Caption: Experimental workflow for ligand development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Probes for narcotic receptor mediated phenomena. 19. Synthesis of (+)-4-[(alpha R)-alpha-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3- methoxybenzyl]-N,N-diethylbenzamide (SNC 80): a highly selective, nonpeptide delta opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SNC 80 and related delta opioid agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. σ1 Receptor Modulation of G-Protein-Coupled Receptor Signaling: Potentiation of Opioid Transduction Independent from Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and pharmacological evaluation of SNC80 analogues with a bridged piperazine ring - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Coupling Reactions with (2S,5R)-1-Boc-2,5-dimethylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,5R)-1-Boc-2,5-dimethylpiperazine is a chiral building block of significant interest in medicinal chemistry and drug development. Its rigid, dissymmetric scaffold provides a unique three-dimensional architecture that can be exploited to develop potent and selective ligands for various biological targets. The Boc-protecting group allows for selective functionalization at the N4 position, making it a versatile intermediate for the synthesis of complex molecules, including therapeutic agents. Notably, derivatives of this piperazine have been utilized in the synthesis of δ-opioid receptor ligands.[1] This document provides detailed application notes and protocols for common coupling reactions involving this compound, including N-arylation, amide bond formation, and reductive amination.
I. Buchwald-Hartwig N-Arylation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl piperazines.[2] This reaction is highly valued for its broad substrate scope and functional group tolerance.
General Reaction Scheme
Caption: General scheme for the Buchwald-Hartwig N-arylation of this compound.
Quantitative Data Summary
While specific examples for this compound are not abundant in readily available literature, the following table provides representative conditions and yields for the analogous N-arylation of N-Boc-piperazine, which can serve as a strong starting point for optimization.[2]
| Aryl Halide | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 12 | 95 |
| 4-Chlorobenzonitrile | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Dioxane | 110 | 18 | 88 |
| 2-Bromopyridine | Pd₂(dba)₃ (2) | BINAP (3) | K₃PO₄ | Toluene | 100 | 16 | 92 |
Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide, this compound, base, palladium catalyst, and phosphine ligand.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
II. Amide Bond Formation
Amide coupling is a fundamental transformation in organic synthesis, crucial for constructing peptidomimetics and other complex molecules. Common methods involve the use of coupling reagents to activate the carboxylic acid partner.
General Reaction Scheme
Caption: General scheme for amide bond formation with this compound.
Quantitative Data Summary
The following table summarizes common coupling reagents and general conditions for amide bond formation with N-Boc protected piperazines. Yields are typically high but can be substrate-dependent.
| Carboxylic Acid | Coupling Reagent | Additive | Base | Solvent | Time (h) | Yield (%) |
| Benzoic Acid | EDC | HOBt | DIPEA | DMF | 12 | >90 |
| Acetic Acid | HATU | - | DIPEA | DCM | 4 | >95 |
| Boc-Gly-OH | TBTU | - | NMM | CH₃CN | 6 | >90 |
Experimental Protocol: Amide Coupling using HATU
Materials:
-
This compound (1.0 equiv)
-
Carboxylic acid (1.1 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous solvent (e.g., DMF or DCM)
Procedure:
-
Dissolve the carboxylic acid and HATU in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add DIPEA to the mixture and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of this compound in the anhydrous solvent to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete (typically 2-16 hours), dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
III. Reductive Amination
Reductive amination is a versatile method for forming C-N bonds by the reaction of a carbonyl compound with an amine in the presence of a reducing agent. This method is particularly useful for the synthesis of N-alkylated piperazines.[3]
General Reaction Scheme
Caption: General scheme for the reductive amination of this compound.
Quantitative Data Summary
The following table provides an overview of common reducing agents and conditions for reductive amination. Yields are generally good to excellent.
| Carbonyl Compound | Reducing Agent | Solvent | Additive | Time (h) | Yield (%) |
| Benzaldehyde | NaBH(OAc)₃ | DCE | Acetic Acid | 12 | >90 |
| Cyclohexanone | NaBH₃CN | MeOH | Acetic Acid | 24 | >85 |
| Acetone | H₂/Pd-C | EtOH | - | 12 | >95 |
Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
Materials:
-
This compound (1.0 equiv)
-
Aldehyde or ketone (1.2 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))
-
Acetic acid (optional, catalytic amount)
Procedure:
-
To a round-bottom flask, add this compound and the aldehyde or ketone.
-
Dissolve the reactants in the anhydrous solvent. A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
The coupling reactions described herein represent robust and versatile methods for the functionalization of this compound. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis of novel chemical entities for drug discovery and development. Optimization of the reaction conditions may be necessary for specific substrates to achieve maximum yields and purity.
References
- 1. Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2S,5R)-1-Boc-2,5-dimethylpiperazine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions to improve the yield and purity of (2S,5R)-1-Boc-2,5-dimethylpiperazine.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in synthesizing this compound?
The primary challenge in the selective synthesis of this compound is controlling the regioselectivity of the Boc-protection step. Since trans-2,5-dimethylpiperazine is a symmetrical diamine, the reaction with di-tert-butyl dicarbonate (Boc₂O) can lead to a mixture of the desired mono-protected product, the di-protected byproduct (1,4-di-Boc-2,5-dimethylpiperazine), and unreacted starting material. This mixture complicates purification and reduces the overall yield of the target compound.[1][2]
Q2: How does stoichiometry affect the yield of the mono-Boc protected product?
Stoichiometry is a critical factor. Using a 1:1 ratio of piperazine to Boc₂O often results in a statistical mixture of products.[3] To favor mono-protection, two main strategies are employed:
-
Using excess piperazine: Employing a large excess of trans-2,5-dimethylpiperazine (e.g., 5-10 equivalents) statistically increases the likelihood that a molecule of Boc₂O will react with an unprotected piperazine, minimizing the formation of the di-Boc byproduct.[3]
-
Using sub-stoichiometric Boc₂O: Carefully controlling the addition of a slightly sub-stoichiometric amount of Boc₂O (e.g., 0.8 equivalents) can maximize the formation of the mono-Boc product, though this may leave some unreacted starting material.[1]
Q3: What is the optimal solvent for this reaction?
The choice of solvent is crucial for ensuring all reagents and products remain in solution. Methanol has been shown to be an effective solvent, preventing the precipitation of materials during the reaction.[1] Apolar solvents such as dichloromethane (DCM) or toluene can sometimes lead to the formation of solid particles and should be used with caution.[1][2]
Q4: Are there alternative methods to the standard Boc-protection that can improve selectivity?
Yes, an effective alternative is the acid-mediated mono-protection. This "one-pot" procedure involves blocking one of the nitrogen atoms of the diamine by protonating it with one equivalent of an acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA).[4][5] The resulting mono-ammonium salt is less nucleophilic, directing the Boc₂O to react selectively with the remaining free amine. This method can significantly increase the yield of the mono-protected product to 70-80%.[4][5]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification of this compound.
Problem 1: Low Yield of the Desired Mono-Boc Product
| Possible Cause | Suggested Solution |
| Formation of Di-Boc Byproduct: The most common reason for low yield is the over-reaction to form the di-Boc protected piperazine. | 1. Adjust Stoichiometry: Use a large excess (5-10 equivalents) of trans-2,5-dimethylpiperazine relative to Boc₂O.[3] Alternatively, use a sub-stoichiometric amount (e.g., 0.8 equivalents) of Boc₂O.[1]2. Control Reagent Addition: Add the Boc₂O solution dropwise and at a low temperature (e.g., 0 °C) to control the reaction rate and reduce the chance of double addition.[6]3. Use Acid-Mediated Protection: Employ the one-pot method by first adding one equivalent of HCl (generated in situ from Me₃SiCl or as a solution) or TFA to form the mono-salt of the piperazine before adding Boc₂O.[4][7] |
| Incomplete Reaction: Significant amount of starting material remains unreacted. | 1. Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and allow the reaction to stir for a longer period (e.g., 12-18 hours) at room temperature.[6]2. Check Reagent Quality: Ensure the Boc₂O is of high purity and has not degraded. |
| Poor Solubility: Reagents or products are precipitating from the solution. | Change Solvent: Switch to a solvent that provides better solubility for all components. Methanol is often a good choice.[1] |
Problem 2: Difficulty in Purifying the Product
| Possible Cause | Suggested Solution |
| Co-elution during Column Chromatography: The mono-Boc product, di-Boc byproduct, and starting material are difficult to separate on a silica gel column. | 1. Use a Basic Modifier: The basic nature of the piperazine products can cause tailing on acidic silica gel. Add a small amount of triethylamine (e.g., 0.5-1%) to the eluent system (e.g., Ethyl Acetate/Hexanes) to improve peak shape and separation.[6]2. Use a Different Stationary Phase: Consider using a different stationary phase, such as basic alumina, for chromatography.[4] |
| Product Mixture is Difficult to Handle: The crude product is an inseparable oil or a complex mixture. | Employ Acid-Base Extraction: This is a highly effective method for separating the products. Dissolve the crude mixture in an organic solvent (e.g., diethyl ether or ethyl acetate).1. Wash with a dilute acid solution (e.g., 1M HCl). The basic mono-Boc product and unreacted piperazine will move to the aqueous layer as their hydrochloride salts, while the non-basic di-Boc byproduct will remain in the organic layer.[4]2. Separate the layers. Basify the aqueous layer with a base (e.g., NaOH or Na₂CO₃) to a pH > 10.[4]3. Extract the now free-based mono-Boc product back into an organic solvent (e.g., dichloromethane or ethyl acetate).[4] |
Data Presentation
Table 1: Effect of Stoichiometry on Mono- vs. Di-substitution (Illustrative Example)
This table demonstrates the principle of using excess piperazine to favor mono-alkylation. While the electrophile is benzyl bromide, the principle is directly applicable to Boc-protection.
| Electrophile | Piperazine Equivalents | Protecting Group | Mono-substituted Yield (%) | Di-substituted Yield (%) |
| Benzyl Bromide | 1.1 | None | 45 | 35 |
| Benzyl Bromide | 5.0 | None | 75 | <5 |
| Benzyl Bromide | 1.0 (with 1.1 eq. Boc-piperazine) | Boc | >95 (before deprotection) | 0 |
Data adapted from a representative Buchwald-Hartwig amination reaction to illustrate the effect of stoichiometry.[3]
Table 2: Comparison of Mono-Boc Protection Strategies
| Method | Key Reagents & Conditions | Reported Yield of Mono-Boc Product | Reference |
| Sub-stoichiometric Boc₂O | 0.8 eq. Boc₂O, Methanol, 30 °C (Flow Reactor) | ~45% | [1] |
| Acid-Mediated (HCl) | 1 eq. HCl, 1 eq. Boc₂O, Methanol | 70-80% | [4][5] |
| Acid-Mediated (TFA/I₂) | 1 eq. TFA, 1 eq. Boc₂O, 10 mol% I₂, Methanol | ~55% | [4] |
Experimental Protocols
Protocol 1: Mono-Boc Protection Using Excess Piperazine
-
Setup: In a round-bottom flask, dissolve trans-2,5-dimethylpiperazine (5.0 eq.) in dichloromethane (DCM) or methanol.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.) dissolved in a minimal amount of the same solvent dropwise to the stirred piperazine solution over 30-60 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by TLC until the Boc₂O is consumed.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Perform an acid-base extraction as described in the troubleshooting guide to separate the mono-Boc product from the di-Boc byproduct and excess starting material.
-
-
Purification: If necessary, further purify the isolated product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing 1% triethylamine.[6]
Protocol 2: Acid-Mediated Mono-Boc Protection
-
Setup: In a round-bottom flask, dissolve trans-2,5-dimethylpiperazine (1.0 eq.) in methanol.
-
Acidification: Cool the solution to 0 °C and add a 4M solution of HCl in dioxane (1.0 eq.) or trifluoroacetic acid (1.0 eq.) dropwise. Stir the mixture for 15-30 minutes at 0 °C.
-
Reagent Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 - 1.1 eq.) in methanol dropwise to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3-6 hours, monitoring by TLC.
-
Workup:
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in water and basify to pH > 10 with cold 2N NaOH solution.
-
Extract the aqueous phase with an organic solvent (e.g., 3 x 50 mL of dichloromethane).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: Purify by column chromatography as described in Protocol 1.[4]
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield in mono-Boc protection.
References
- 1. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]
- 2. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. sciforum.net [sciforum.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
Technical Support Center: Stereoselective Synthesis of 2,5-trans-Piperazines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 2,5-trans-piperazines. This guide addresses common challenges and offers practical solutions and detailed experimental protocols.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Low Diastereoselectivity Favoring the cis-Isomer or a Mixture of Isomers
Question: My reaction is yielding a mixture of cis- and trans-2,5-disubstituted piperazines, or predominantly the cis-isomer. How can I enhance the selectivity for the trans-product?
Answer: Achieving high trans-diastereoselectivity often depends on the chosen synthetic strategy and reaction conditions. Here are some potential causes and troubleshooting steps:
-
Cyclization Strategy: The method of ring closure is critical for stereocontrol.
-
Troubleshooting: Consider employing a diastereoselective intramolecular cyclization. For instance, an iodine-mediated 6-endo-trig cyclization of a linear precursor derived from an amino acid can favor the formation of the trans-isomer. This is due to a thermodynamically controlled process where the bulky substituents preferentially occupy equatorial positions in a chair-like transition state.
-
-
Starting Material Configuration: The stereochemistry of your starting materials will directly influence the final product.
-
Troubleshooting: When starting from amino acids or their derivatives, ensure their enantiopurity. A divergent synthesis approach starting from chiral amino alcohols can be directed towards either cis or trans isomers based on the reaction pathway chosen. The selection of protecting groups and the order of reaction steps can influence the stereochemical outcome.
-
-
Reduction of 2,5-Diketopiperazines (DKPs): The reduction of a pre-formed DKP ring is a common route to 2,5-disubstituted piperazines. The stereochemical outcome of this reduction is highly dependent on the reducing agent and reaction conditions.
-
Troubleshooting: To favor the trans-isomer, a careful selection of the reducing agent is necessary. While strong reducing agents like Lithium Aluminium Hydride (LiAlH₄) are effective, they may not always provide high selectivity. The use of borane reagents (e.g., BH₃·THF) has been reported to give good yields and may offer better stereocontrol in some cases. It is crucial to start with the corresponding trans-DKP if possible, as the reduction is often stereoretentive.
-
Issue 2: Difficulty in Differentiating and Separating cis- and trans-Isomers
Question: I have synthesized a mixture of 2,5-disubstituted piperazines but am struggling to confirm the stereochemistry and separate the isomers. What are the best methods for this?
Answer: Differentiating and separating cis and trans isomers of 2,5-disubstituted piperazines can be challenging but is achievable with the right techniques.
-
Spectroscopic Analysis (NMR): Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between cis and trans isomers.
-
¹H NMR: The coupling constants (J-values) between the protons at the C2 and C5 positions and the adjacent methylene protons can be diagnostic. In a chair conformation, trans-isomers will have both substituents in equatorial positions, leading to different coupling patterns compared to the cis-isomer where one substituent is axial and the other equatorial. Specifically, the coupling constant between axial-axial protons is typically larger (around 10-13 Hz) than that between axial-equatorial or equatorial-equatorial protons (around 2-5 Hz).
-
¹³C NMR: The chemical shifts of the carbon atoms in the piperazine ring can also differ between the cis and trans isomers due to different steric environments.
-
NOESY/ROESY: 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to determine the spatial proximity of protons. For a cis-isomer, a cross-peak between the protons of the substituents at C2 and C5 might be observed, which would be absent in the trans-isomer.
-
-
Chromatographic Separation:
-
Troubleshooting: Flash column chromatography is often effective for separating diastereomers. The polarity difference between cis and trans isomers, although sometimes small, can be exploited. Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexanes, or adding a small amount of methanol or triethylamine to the eluent) to optimize separation. Chiral High-Performance Liquid Chromatography (HPLC) can also be a powerful tool for both analytical confirmation and preparative separation of enantiomers and diastereomers.
-
-
X-ray Crystallography:
-
Troubleshooting: If you can obtain a single crystal of one of the isomers, X-ray crystallography provides unambiguous determination of the relative and absolute stereochemistry.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to achieve 2,5-trans-piperazines?
A1: The most common and effective routes include:
-
Diastereoselective cyclization of acyclic precursors: This often involves starting with chiral amino acids or their derivatives to set the stereocenters, followed by a cyclization reaction that favors the trans configuration. An example is the iodine-mediated cyclization of N-allylated amino alcohols.
-
Reduction of 2,5-diketopiperazines (DKPs): This involves the synthesis of a cyclic dipeptide (DKP) followed by reduction of the two amide carbonyl groups. The stereochemistry of the final piperazine is determined by the stereochemistry of the starting DKP and the reduction method.
-
Divergent synthesis from chiral precursors: This strategy allows for the selective synthesis of either cis or trans isomers from a common intermediate by modifying the reaction pathway, often by choosing different protecting groups or reaction conditions.[1]
Q2: How can I confirm the stereochemistry of my final 2,5-trans-piperazine product?
A2: A combination of spectroscopic methods is typically used:
-
¹H NMR Spectroscopy: Analyze the coupling constants of the protons at C2 and C5. For trans-isomers with both substituents in equatorial positions, you would expect to see specific coupling patterns indicative of this arrangement.
-
¹³C NMR Spectroscopy: Compare the chemical shifts of the ring carbons with literature values for known cis and trans isomers.
-
2D NMR (NOESY/COSY): Use NOESY to look for through-space correlations between the substituents at C2 and C5 (present in cis, absent in trans). COSY will help in assigning the proton signals.
-
X-ray Crystallography: This is the definitive method for determining the solid-state conformation and stereochemistry.
Q3: My yield of the desired trans-isomer is low. What are the key parameters to optimize?
A3: To improve the yield, focus on the following:
-
Reaction Temperature: Temperature can significantly influence the diastereoselectivity. Lower temperatures often favor the thermodynamically more stable trans-isomer.
-
Reagent Stoichiometry: Ensure the correct stoichiometry of all reagents, especially in cyclization reactions.
-
Catalyst/Reagent Choice: The choice of catalyst (for cyclization) or reducing agent (for DKP reduction) is crucial. Screen different reagents to find the one that gives the best selectivity and yield for your specific substrate.
-
Protecting Groups: The nature of the protecting groups on the nitrogen atoms can influence the conformation of the transition state during cyclization, thereby affecting the stereochemical outcome.
Data Presentation
Table 1: Comparison of Diastereoselectivity in 2,5-Disubstituted Piperazine Synthesis
| Method | Starting Material | Key Reagent(s) | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (trans:cis) | Reference |
| Iodine-Mediated Cyclization | N-allyl Amino Alcohol | I₂ | MeCN | RT | 75-85 | >95:5 | [2][3] |
| Divergent Synthesis (TFA Pathway) | N-nosyl Aziridine | TFA, NaBH₃CN | THF | 0 to RT | 60-70 | >90:10 | [1] |
| Reduction of trans-Diketopiperazine | trans-Diketopiperazine | LiAlH₄ | THF | Reflux | 80-90 | >98:2 | |
| Reduction of cis-Diketopiperazine | cis-Diketopiperazine | LiAlH₄ | THF | Reflux | 80-90 | 2:98 |
Experimental Protocols
Protocol 1: Diastereoselective Synthesis of trans-2,5-Disubstituted Piperazines via Iodine-Mediated Cyclization
This protocol is adapted from a general method for the synthesis of trans-2,5-disubstituted morpholines and can be applied to piperazine synthesis.[2][3]
Materials:
-
N-allyl-N-tosyl amino alcohol (1.0 eq)
-
Iodine (I₂) (1.2 eq)
-
Acetonitrile (MeCN)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the N-allyl-N-tosyl amino alcohol in acetonitrile (0.1 M).
-
Add iodine to the solution at room temperature with stirring.
-
Monitor the reaction by TLC until the starting material is consumed (typically 30-60 minutes).
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution until the brown color of iodine disappears.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the trans-2,5-disubstituted piperazine.
Mandatory Visualization
Caption: Workflow for the diastereoselective synthesis of 2,5-trans-piperazines.
Caption: Troubleshooting logic for low trans-selectivity in 2,5-piperazine synthesis.
References
- 1. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 2. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]
- 3. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Lithiation of N-Boc Piperazines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the lithiation of N-Boc piperazines.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of lithiation on N-Boc piperazines?
A1: Lithiation of N-Boc piperazines is a key synthetic strategy for the functionalization of the piperazine ring at the carbon atom alpha to the Boc-protected nitrogen. This organometallic approach involves deprotonation using a strong base, typically an organolithium reagent like s-BuLi, to create a nucleophilic lithiated intermediate. This intermediate can then be reacted with various electrophiles to introduce a wide range of substituents, enabling the synthesis of diverse piperazine derivatives for applications in drug discovery and medicinal chemistry.[1][2]
Q2: What are the typical reaction conditions for the lithiation of N-Boc piperazine?
A2: The lithiation of N-Boc piperazine is generally carried out under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon) at low temperatures to prevent side reactions. Common conditions involve dissolving the N-Boc piperazine substrate in an anhydrous etheral solvent like tetrahydrofuran (THF) and cooling the solution to -78 °C. A strong organolithium base, such as sec-butyllithium (s-BuLi), is then added dropwise. The reaction is typically stirred for a specific duration to ensure complete deprotonation before the addition of an electrophile.[1]
Q3: How can I determine the optimal lithiation time for my specific substrate and conditions?
A3: The optimal lithiation time can vary depending on the specific N-Boc piperazine derivative and reaction conditions. A highly effective method for determining the ideal time is through in situ infrared (IR) spectroscopy.[2][3][4][5] By monitoring the vibrational frequency of the Boc-carbonyl group, one can observe the formation of the lithiated intermediate and determine when the deprotonation is complete. This allows for precise timing of the subsequent electrophile addition, which can be crucial for maximizing yield and minimizing side reactions.[6]
Q4: What is the difference between diamine-mediated and diamine-free lithiation protocols?
A4: Diamine-mediated lithiation involves the use of a chelating diamine, such as TMEDA (tetramethylethylenediamine), in conjunction with the organolithium base. The diamine can accelerate the lithiation process by breaking up organolithium aggregates and increasing the basicity of the reagent. However, simpler, diamine-free protocols have also been developed and are often preferred for their operational simplicity.[1][7] The choice between these protocols may depend on the specific substrate and desired reactivity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low or No Product Yield | Incomplete lithiation. | - Verify Reagent Quality: Ensure the s-BuLi is fresh and has been properly titrated to determine its exact molarity. - Optimize Lithiation Time: Use in situ IR spectroscopy to determine the time required for complete deprotonation. If this is not possible, consider empirically testing longer lithiation times (e.g., increasing from 1 hour to 2-3 hours at -78 °C). - Check for Moisture: Ensure all glassware is flame-dried or oven-dried and that all solvents and reagents are anhydrous. Moisture will quench the organolithium reagent. |
| Decomposition of the lithiated intermediate. | - Strict Temperature Control: Maintain a consistently low temperature (typically -78 °C) throughout the lithiation and before the addition of the electrophile. Warming of the reaction can lead to ring fragmentation or other decomposition pathways.[3][5][8] | |
| Ineffective electrophilic quench. | - Use an Excess of Electrophile: Typically, 1.5 to 2.0 equivalents of the electrophile are used to ensure complete trapping of the lithiated intermediate.[1] - Check Electrophile Reactivity: Ensure the electrophile is sufficiently reactive to undergo reaction at low temperatures. Some less reactive electrophiles may require warming of the reaction mixture, which should be done cautiously after the initial quench at low temperature. | |
| Formation of Multiple Products or Side Reactions | Ring fragmentation of the lithiated piperazine. | - Sterically Hindered N-Alkyl Groups: The use of sterically hindered N-alkyl groups on the piperazine ring can help to minimize ring fragmentation.[3][5][8] |
| Reaction with the solvent (e.g., THF). | - Maintain Low Temperatures: At temperatures above -20 °C, lithiation of THF can occur, leading to the formation of byproducts. It is crucial to maintain the recommended low temperatures.[7] | |
| Di-substitution or other unexpected functionalization. | - Controlled Addition of Reagents: Add the s-BuLi and the electrophile slowly and dropwise to maintain control over the reaction stoichiometry and temperature. - Review N-Substituent: The nature of the distal N-substituent can influence the reaction's outcome and selectivity.[3][5][8] | |
| Inconsistent Results | Variability in reaction setup and execution. | - Standardize Procedures: Ensure consistent stirring speed, rates of addition for reagents, and temperature control between experiments. - Inert Atmosphere: Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction to prevent quenching by atmospheric oxygen and moisture. |
Experimental Protocols
General Procedure for Diamine-Free Lithiation of N-Boc-N'-benzylpiperazine
This protocol is a standard starting point for the α-lithiation and electrophilic trapping of an N-Boc piperazine.
-
Preparation of the Reaction Vessel: A three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of nitrogen.
-
Reaction Setup: N-Boc-N'-benzylpiperazine (1.0 equivalent) is added to the flask and dissolved in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.14 M.
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: sec-Butyllithium (s-BuLi, 1.3 equivalents) is added dropwise to the stirred solution, ensuring the internal temperature is maintained below -70 °C. The resulting solution is stirred at -78 °C for 1 hour to facilitate complete lithiation.[1]
-
Electrophilic Quench: The electrophile (1.5-2.0 equivalents) is added dropwise. If the electrophile is a solid, it should be dissolved in a minimal amount of anhydrous THF before addition.[1]
-
Reaction Monitoring and Workup: The reaction progress is monitored by a suitable technique (e.g., TLC or LC-MS). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Data Presentation
Table 1: Lithiation Conditions and Yields for N-Boc-N'-benzylpiperazine
| Electrophile | Lithiation Time (h) | Temperature (°C) | Yield (%) | Reference |
| Me₃SiCl | 1 | -78 | 68 | [9] |
| (n-Bu)₃SnCl | 1 | -78 | 71 | [9] |
| Benzaldehyde | 1 | -78 | 90 | [6] |
| Acetone | 1 | -78 | 85 | [6] |
| Isopropyl isocyanate | 1 | -78 | 75 | [6] |
| Methyl iodide | 1 | -78 | 44 | [6] |
Note: Yields are for the isolated, purified product.
Visualizations
Caption: A flowchart illustrating the key steps in the lithiation of N-Boc piperazines.
Caption: A decision tree for troubleshooting low product yield in lithiation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] General Procedures for the Lithiation/Trapping of N-Boc Piperazines. | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
preventing ring fragmentation of lithiated piperazines.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lithiated piperazines, focusing on the prevention of ring fragmentation during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is ring fragmentation of lithiated piperazines and why is it a problem?
A1: Ring fragmentation is a significant side reaction that can occur during the α-lithiation of N-protected piperazines, particularly N-Boc piperazines.[1][2] The lithiated intermediate can undergo a β-elimination reaction, leading to the opening of the piperazine ring.[2][3] This process results in the formation of undesired byproducts, such as vinyl carbamates and imidazolidinones, which reduces the yield of the desired α-substituted piperazine product and complicates purification.[2]
Q2: What is the underlying mechanism of this ring fragmentation?
A2: The proposed mechanism for the ring fragmentation of N-Boc-N'-substituted piperazines involves the equatorial deprotonation at the α-carbon to form a lithiated intermediate.[2] This intermediate can then undergo a β-elimination if there is an antiperiplanar alignment of the carbon-lithium (C-Li) and the opposing carbon-nitrogen (C-N) bonds. This elimination is facilitated by the nature of the substituent on the distal nitrogen (N'), which can stabilize the resulting negative charge.[2]
Q3: Which factors have the most significant impact on the extent of ring fragmentation?
A3: Several factors can influence the stability of the lithiated piperazine intermediate and the likelihood of ring fragmentation:
-
Distal N-Substituent: The nature of the substituent on the second nitrogen of the piperazine ring is critical.[1][4] Electron-withdrawing or charge-stabilizing groups, such as a phenyl group, can facilitate the fragmentation process.[2] Conversely, sterically bulky groups can hinder it.[1][4][5]
-
Electrophile: The choice of electrophile used to trap the lithiated intermediate can also play a role in the reaction outcome, affecting both yield and enantioselectivity.[1][4]
-
Reaction Temperature and Time: The stability of the lithiated intermediate is temperature-dependent. Prolonged reaction times or elevated temperatures can increase the likelihood of fragmentation.[2]
Q4: How can I prevent or minimize ring fragmentation during my experiments?
A4: Several strategies can be employed to suppress ring fragmentation:
-
Use of Sterically Hindered Protecting Groups: Employing a bulky substituent on the distal nitrogen atom, such as a cumyl or α-methylbenzyl group, has been shown to effectively minimize ring fragmentation.[2][6]
-
Optimization of Reaction Conditions: It is crucial to maintain a low reaction temperature, typically -78 °C, during the lithiation and trapping steps.[2] The lithiation time should also be optimized, which can be monitored using in situ IR spectroscopy to ensure complete lithiation without prolonged exposure of the intermediate to the reaction conditions.[1][4]
-
Careful Selection of Electrophiles: The choice of electrophile should be considered, as it can influence the rate of the desired trapping reaction versus the undesired fragmentation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired α-substituted piperazine and presence of unexpected byproducts. | Ring fragmentation of the lithiated intermediate. | - Confirm the structure of byproducts (e.g., via NMR, MS) to verify fragmentation.- Implement preventative strategies such as using a bulkier N'-substituent (e.g., cumyl).- Strictly maintain the reaction temperature at -78 °C.- Optimize the lithiation time using in situ monitoring if possible.[1][4] |
| Inconsistent yields between batches. | - Variation in reaction temperature.- Differences in the quality or age of the organolithium reagent.- Moisture in the reaction setup. | - Ensure accurate and consistent temperature control.- Titrate the organolithium reagent before use to determine its exact concentration.- Rigorously dry all glassware and solvents. |
| Formation of an imidazolidinone byproduct. | The lithiated intermediate undergoes ring fragmentation, and the resulting lithium amide intramolecularly attacks the Boc-carbonyl group.[2] | This is a strong indication of ring fragmentation. Follow the recommendations for preventing fragmentation, particularly by using sterically demanding N'-substituents.[2] |
Experimental Protocols
General Protocol for Lithiation and Trapping of N-Boc-N'-Cumyl-Piperazine to Minimize Ring Fragmentation
This protocol is a generalized procedure based on methodologies known to suppress ring fragmentation.
1. Materials and Reagents:
-
N-Boc-N'-cumyl-piperazine
-
s-Butyllithium (s-BuLi) in cyclohexane (titrated)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Electrophile (e.g., methyl iodide, benzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Drying agent (e.g., MgSO₄ or Na₂SO₄)
2. Procedure:
-
Under an inert atmosphere (argon or nitrogen), add a solution of N-Boc-N'-cumyl-piperazine in anhydrous Et₂O to a flame-dried flask equipped with a magnetic stirrer and a thermometer.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of s-BuLi (typically 1.1 to 1.3 equivalents) dropwise, ensuring the internal temperature does not rise above -75 °C.
-
Stir the reaction mixture at -78 °C for the optimized lithiation time (e.g., 1 hour).
-
Add the electrophile (1.2 to 1.5 equivalents) dropwise at -78 °C.
-
Continue stirring at -78 °C for an appropriate time (e.g., 1-3 hours) to allow for complete trapping.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography.
Visual Guides
Caption: Proposed mechanism of ring fragmentation.
Caption: Experimental workflow for preventing fragmentation.
Caption: Factors influencing ring fragmentation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Technical Support Center: Enhancing Enantioselectivity with (2S,5R)-1-Boc-2,5-dimethylpiperazine
Welcome to the technical support hub for researchers, scientists, and drug development professionals utilizing (2S,5R)-1-Boc-2,5-dimethylpiperazine as a chiral auxiliary in asymmetric synthesis. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reactions and achieve high enantioselectivity.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common challenges encountered during asymmetric synthesis with this compound.
Q1: My reaction is yielding a product with low enantiomeric excess (ee). What are the initial troubleshooting steps?
A1: Low enantiomeric excess can stem from several factors. Begin by systematically verifying the following:
-
Purity of Reagents and Solvents: Ensure all starting materials, reagents, and solvents are of high purity and anhydrous, as required. Trace impurities can significantly impact the stereochemical outcome.
-
Chiral Auxiliary Integrity: Confirm the enantiomeric purity of your this compound.
-
Reaction Conditions: Strictly adhere to the prescribed reaction temperature, concentration, and reaction time. Deviations can lead to side reactions or a decrease in stereoselectivity.
-
Inert Atmosphere: For reactions sensitive to air or moisture, ensure proper inert atmosphere techniques (e.g., using a glovebox or Schlenk line) are employed.
Q2: I'm observing inconsistent enantioselectivity between different batches of the same reaction. What could be the cause?
A2: Inconsistent results often point to subtle variations in experimental setup or reagent quality.
-
Reagent Stoichiometry: Precisely measure all reagents. Inaccurate stoichiometry can alter the reaction pathway.
-
Temperature Control: Ensure consistent and accurate temperature control throughout the reaction. Use a reliable thermostat or cryostat.
-
Stirring and Mixing: In heterogeneous reactions, ensure efficient stirring to maintain a uniform reaction mixture.
Q3: How does the choice of solvent affect the enantioselectivity of my reaction?
A3: The solvent plays a crucial role in the transition state geometry and can significantly influence enantioselectivity.
-
Polarity and Coordinating Ability: The polarity and coordinating ability of the solvent can affect the conformation of the chiral auxiliary-substrate complex. It is recommended to screen a range of solvents with varying properties (e.g., THF, toluene, dichloromethane, diethyl ether).
-
Solvent Purity: Ensure the use of anhydrous solvents, as water can interfere with many asymmetric reactions[1].
Q4: My yield is low, even though the enantioselectivity is acceptable. How can I improve the yield?
A4: Low yields can be attributed to several factors, some of which may also impact enantioselectivity.
-
Reaction Time and Temperature: Optimize the reaction time and temperature. The reaction may not be going to completion, or side reactions could be occurring at higher temperatures.
-
Base Selection: In reactions requiring a base, the choice of base is critical. For instance, in lithiation-trapping reactions, using a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) in an anhydrous solvent such as THF can help minimize side reactions[1].
-
Electrophile/Substrate Reactivity: The nature of the electrophile or substrate can significantly impact the reaction outcome. In some cases, more reactive electrophiles may be required, or the steric hindrance of the substrate may need to be considered[2][3].
Data Presentation: Impact of Reaction Parameters on Enantioselectivity
| Parameter | Variation | Expected Impact on % ee | Expected Impact on Yield | Rationale |
| Solvent | Toluene | High | Moderate to High | Non-coordinating, can favor a more organized transition state. |
| THF | Moderate to High | High | Coordinating solvent, can influence the conformation of the metalated intermediate. | |
| Dichloromethane | Moderate | Moderate | Polarity can affect the stability of the transition state. | |
| Temperature | -78 °C | High | Moderate | Lower temperatures generally enhance selectivity by favoring the lower energy transition state. |
| -40 °C | Moderate to High | Moderate to High | A compromise between reaction rate and selectivity. | |
| 0 °C | Low to Moderate | High | Higher temperatures can lead to competing reaction pathways and lower selectivity. | |
| Base | n-BuLi | Moderate | Moderate to High | Strong base, but can be nucleophilic, leading to side reactions. |
| s-BuLi | Moderate to High | Moderate to High | More sterically hindered, can improve selectivity. | |
| LiHMDS | High | High | Strong, non-nucleophilic base, often a good choice to minimize side reactions[1]. | |
| Electrophile | Benzyl bromide | High | High | Reactive and relatively unhindered electrophile. |
| Methyl iodide | Moderate to High | High | Small and reactive, but may exhibit lower selectivity due to less steric interaction. | |
| Isopropyl iodide | Moderate | Low to Moderate | Sterically hindered electrophile can lead to lower reactivity and selectivity. |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Michael Addition of a Ketone to a Nitroalkene
This protocol describes a general procedure for the asymmetric Michael addition of a ketone to a nitroalkene, catalyzed by a system involving this compound.
Materials:
-
This compound
-
Ketone (e.g., cyclohexanone)
-
Nitroalkene (e.g., β-nitrostyrene)
-
Acid co-catalyst (e.g., benzoic acid)
-
Solvent (e.g., toluene)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere setup (optional, depending on substrate stability)
Procedure:
-
To a stirred solution of this compound (0.1 mmol) and the acid co-catalyst (0.1 mmol) in the chosen solvent (2.0 mL) at room temperature, add the ketone (2.0 mmol).
-
Stir the mixture for 10-15 minutes to allow for enamine formation.
-
Add the nitroalkene (1.0 mmol) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified product by chiral HPLC or GC analysis.
Visualizations
Logical Workflow for Optimizing Enantioselectivity
The following diagram illustrates a logical workflow for troubleshooting and optimizing the enantioselectivity of a reaction using this compound.
Caption: Workflow for optimizing enantioselectivity.
Conceptual Reaction Pathway
This diagram illustrates a conceptual pathway for an asymmetric transformation using a chiral piperazine auxiliary.
Caption: Asymmetric synthesis cycle.
References
Technical Support Center: Purification of (2S,5R)-1-Boc-2,5-dimethylpiperazine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for the purification of (2S,5R)-1-Boc-2,5-dimethylpiperazine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: The most common impurities are the starting material, trans-2,5-dimethylpiperazine, and the di-Boc protected byproduct, (2S,5R)-1,4-di-Boc-2,5-dimethylpiperazine. Depending on the reaction conditions, other side products from the decomposition of the Boc group or reactions with the solvent may also be present.
Q2: What are the recommended purification methods for this compound?
A2: A combination of acid-base extraction and column chromatography is the most effective approach. Recrystallization can also be employed as a final polishing step if the product is a solid and a suitable solvent system is found.
Q3: How can I remove the di-Boc byproduct?
A3: The di-Boc byproduct is neutral and lacks a basic nitrogen atom. Therefore, it can be effectively removed by an acid-base extraction. By washing the crude reaction mixture with an acidic aqueous solution (e.g., 1M HCl), the desired mono-Boc product and any unreacted diamine will be protonated and move to the aqueous layer, while the di-Boc byproduct remains in the organic layer and can be discarded.
Q4: Is the Boc protecting group stable during silica gel column chromatography?
A4: The tert-butoxycarbonyl (Boc) group is generally stable to silica gel chromatography. However, prolonged exposure to acidic conditions should be avoided. It is recommended to use a neutral or slightly basic mobile phase, for instance by adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent.
Troubleshooting Guides
Issue 1: Low yield of this compound after purification.
-
Possible Cause: Incomplete reaction or formation of significant amounts of the di-Boc byproduct.
-
Suggested Solution: Monitor the reaction progress closely using TLC or LC-MS to ensure complete consumption of the starting material. To favor the formation of the mono-protected product, consider using a slight excess of the diamine relative to the Boc-anhydride.
-
-
Possible Cause: Product loss during the acid-base extraction.
-
Suggested Solution: Ensure the pH of the aqueous layer is sufficiently acidic (pH 1-2) during the acid wash to fully protonate the mono-Boc product and the unreacted diamine. Conversely, ensure the pH is sufficiently basic (pH > 10) during the final extraction of the product into the organic phase. Perform multiple extractions with a suitable organic solvent like dichloromethane or ethyl acetate to maximize recovery.
-
-
Possible Cause: Co-elution of the product with impurities during column chromatography.
-
Suggested Solution: Optimize the mobile phase for better separation. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) often provides good results. The addition of a small amount of methanol or triethylamine to the mobile phase can also improve peak shape and resolution.
-
Issue 2: The purified product is an oil that fails to solidify or crystallize.
-
Possible Cause: Presence of residual solvent.
-
Suggested Solution: Ensure the product is thoroughly dried under high vacuum. Co-evaporation with a solvent like toluene can help remove residual amounts of other solvents.
-
-
Possible Cause: The product is inherently an oil at room temperature.
-
Suggested Solution: If the free base is an oil, consider converting it to a hydrochloride salt by treating a solution of the purified product in a suitable solvent (e.g., diethyl ether or ethyl acetate) with a solution of HCl in dioxane or by bubbling HCl gas. The resulting salt is often a crystalline solid that can be easily filtered and dried.
-
Issue 3: Streaking or tailing of the product spot on the TLC plate or during column chromatography.
-
Possible Cause: Interaction of the basic nitrogen of the piperazine with the acidic silica gel.
-
Suggested Solution: Add a small amount of a basic modifier, such as triethylamine (Et3N) or ammonia, to the mobile phase (typically 0.1-1% v/v). This will neutralize the acidic sites on the silica gel and improve the chromatography.
-
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate the desired mono-Boc product from the di-Boc byproduct.
-
Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel and wash with 1M HCl (aq). The mono-Boc product and unreacted diamine will move to the aqueous layer.
-
Separate the organic layer containing the di-Boc byproduct and discard it.
-
Wash the acidic aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer to a pH > 10 by the slow addition of a base such as 2M NaOH (aq) or solid K2CO3.
-
Extract the aqueous layer multiple times with dichloromethane or ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to yield the crude mono-Boc product.
Protocol 2: Purification by Flash Column Chromatography
This protocol is suitable for separating the mono-Boc product from unreacted diamine and other closely related impurities.
| Parameter | Recommended Conditions |
| Stationary Phase | Silica gel (230-400 mesh) |
| Mobile Phase | A gradient of ethyl acetate in hexanes (e.g., 10% to 50%). A small amount of triethylamine (0.5%) can be added to the mobile phase to reduce tailing. |
| Elution Monitoring | Thin Layer Chromatography (TLC) with a suitable stain (e.g., potassium permanganate or ninhydrin). |
Procedure:
-
Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 10% ethyl acetate in hexanes).
-
Pack a column with the silica gel slurry.
-
Dissolve the crude product from the acid-base extraction in a minimal amount of the mobile phase or dichloromethane.
-
Load the sample onto the column.
-
Elute the column with the mobile phase, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
If the purified this compound is a solid, recrystallization can be used for further purification.
| Solvent System | Comments |
| Hexanes/Ethyl Acetate | Dissolve the compound in a minimal amount of hot ethyl acetate and slowly add hexanes until turbidity is observed. Allow to cool slowly. |
| Diethyl Ether/Hexanes | Dissolve in a minimal amount of diethyl ether and add hexanes to induce crystallization. |
Procedure:
-
Dissolve the compound in the minimum amount of the hot, more polar solvent.
-
Slowly add the less polar solvent until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Dry the crystals under vacuum.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
Technical Support Center: Boc Deprotection of Dimethylpiperazine Derivatives
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting for common side reactions and issues encountered during the acidic deprotection of Boc-protected dimethylpiperazine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during the Boc deprotection of dimethylpiperazines?
A1: The primary side reaction is the tert-butylation of the newly deprotected piperazine nitrogen. This occurs because the cleavage of the Boc group with a strong acid, like trifluoroacetic acid (TFA), generates a reactive tert-butyl cation. This cation is a potent electrophile that can alkylate the nucleophilic secondary amine of the desired product, leading to a common impurity with a mass increase of +56 Da.[1]
Q2: My deprotection reaction is incomplete. What are the likely causes?
A2: Several factors can lead to an incomplete reaction:
-
Insufficient Acid: The amount or concentration of the acid may be too low to drive the reaction to completion.[1]
-
Short Reaction Time: The reaction may not have been allowed to run long enough for full conversion.[1]
-
Low Temperature: While most deprotections are run at room temperature, sluggish reactions might require gentle warming. However, be aware that higher temperatures can also increase the rate of side reactions.[1]
-
Steric Hindrance: Bulky substituents on or near the piperazine ring can slow down the deprotection process.[1]
Q3: How can I minimize the tert-butylation side reaction?
A3: The most effective strategy is to use "scavengers" in the reaction mixture. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your deprotected piperazine. By trapping the cation, they prevent it from reacting with your product. Common scavengers include triisopropylsilane (TIS) and water.[1]
Q4: Which acid should I use for the deprotection: TFA or HCl?
A4: Both TFA in dichloromethane (DCM) and hydrogen chloride (HCl) in an organic solvent like dioxane are commonly used and effective.[1] The choice often depends on the overall substrate and the desired final salt form.
-
TFA is highly effective but can sometimes result in trifluoroacetate salts that are oily and difficult to handle.[2]
-
HCl in dioxane often yields a crystalline hydrochloride salt, which can be easier to isolate and purify.[2][3]
Troubleshooting Guide
Issue 1: Low Yield of the Deprotected Dimethylpiperazine
If you are experiencing a low yield of your desired product, consult the following troubleshooting workflow.
References
Technical Support Center: Troubleshooting Low Diastereoselectivity with (2S,5R)-1-Boc-2,5-dimethylpiperazine
Welcome to the technical support center for researchers utilizing (2S,5R)-1-Boc-2,5-dimethylpiperazine as a chiral auxiliary. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges with achieving high diastereoselectivity in your reactions.
Frequently Asked Questions (FAQs)
Q1: We are observing low diastereoselectivity in our reaction using this compound. What are the common contributing factors?
Low diastereoselectivity can stem from several sources. The primary factors to investigate are:
-
Reaction Temperature: Temperature plays a critical role in the transition state energies that govern diastereoselectivity. Insufficiently low temperatures may not provide enough energy differentiation between the diastereomeric transition states.
-
Choice of Reagents and Solvents: The steric and electronic properties of your substrate, electrophile, and solvent can significantly influence the facial selectivity of the reaction.
-
Base and Additives: In reactions involving enolate formation, the choice of base, additives (like Lewis acids), and the counterion can impact the geometry of the enolate and, consequently, the diastereoselectivity.
-
Substrate Control: The inherent stereochemistry of your substrate may either reinforce or oppose the directing effect of the chiral auxiliary.
Q2: How does reaction temperature specifically affect diastereoselectivity, and what is a good starting point for optimization?
Lowering the reaction temperature is often the first and most effective step in improving diastereoselectivity. At lower temperatures, the reaction is more likely to proceed through the lowest energy transition state, which favors the formation of one diastereomer.
Troubleshooting Workflow for Temperature Optimization
Caption: Troubleshooting workflow for temperature optimization.
A common starting point for reactions requiring high diastereoselectivity is -78 °C (dry ice/acetone bath). If your reaction is sluggish at this temperature, consider a systematic study at slightly warmer temperatures (e.g., -40 °C, -20 °C) to find a balance between reaction rate and selectivity.
Q3: Can the choice of electrophile impact the diastereomeric ratio?
Absolutely. The steric bulk of the electrophile is a critical factor.[1] A bulkier electrophile will experience greater steric hindrance in one approach to the chiral enolate, thereby favoring the other.
Example Data: Effect of Electrophile on Diastereoselectivity (Hypothetical)
| Entry | Electrophile | Diastereomeric Ratio (d.r.) |
| 1 | Methyl iodide | 85:15 |
| 2 | Benzyl bromide | 95:5 |
| 3 | Isopropyl iodide | >99:1 |
This data is illustrative and not from direct experiments with this compound.
Q4: What role does the solvent play in achieving high diastereoselectivity?
Solvents can influence the aggregation state of organometallic reagents and the solvation of transition states. A switch in solvent can sometimes lead to a dramatic improvement in diastereoselectivity.
Common Solvents to Screen:
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Toluene
-
Diethyl ether
Q5: We are performing an enolate alkylation. How can we optimize the conditions for better diastereoselectivity?
For enolate alkylations, several factors beyond temperature and solvent are crucial:
-
Base: The choice of base for deprotonation can affect the enolate geometry. Common bases include lithium diisopropylamide (LDA) and lithium hexamethyldisilazide (LHMDS).
-
Lewis Acid Additives: The addition of a Lewis acid can create a more rigid, chelated transition state, which can enhance diastereoselectivity.
Experimental Protocols
The following are general protocols that can be adapted for reactions using this compound as a chiral auxiliary.
Protocol 1: General Procedure for a Diastereoselective Enolate Alkylation
-
Preparation: To a solution of the N-acylated this compound (1.0 equiv) in anhydrous THF (0.1 M) under an argon atmosphere, cool the flask to -78 °C.
-
Enolate Formation: Slowly add a solution of LDA (1.1 equiv) in THF. Stir the mixture at -78 °C for 1 hour.
-
Alkylation: Add the electrophile (1.2 equiv) dropwise.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or chiral HPLC.
Protocol 2: General Procedure for a Diastereoselective Aldol Addition
-
Preparation: To a solution of the N-acylated this compound (1.0 equiv) in anhydrous DCM (0.1 M) under an argon atmosphere, cool the flask to -78 °C.
-
Enolate Formation: Add titanium tetrachloride (1.1 equiv) dropwise, followed by the slow addition of a tertiary amine base (e.g., triethylamine, 1.2 equiv). Stir for 30 minutes.[2]
-
Aldol Addition: Add the aldehyde (1.2 equiv) dropwise.[2]
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by TLC or LC-MS.
-
Quenching: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.[2]
-
Work-up: Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.[2]
-
Analysis: Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or chiral HPLC.
Logical Relationships in Troubleshooting
The following diagram illustrates the interconnectedness of various experimental parameters that can be adjusted to improve diastereoselectivity.
References
Technical Support Center: Impact of Distal N-Substituent on Piperazine Reactivity
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with piperazine derivatives. The content focuses on how distal N-substituents influence the reactivity of the piperazine scaffold, addressing common issues encountered during synthesis and functionalization.
Frequently Asked Questions (FAQs)
Q1: How does a distal N-substituent affect the basicity (pKa) of the piperazine nitrogens?
The nature of the N-substituent significantly modulates the basicity of both piperazine nitrogens through electronic and steric effects.
-
Electronic Effects: Alkyl groups, being electron-donating, slightly increase the electron density on the nitrogen atoms, but converting a secondary amine to a tertiary amine generally reduces the pKa.[1] For example, the pKa of 1-methylpiperazine is lower than that of piperazine itself.[1] Conversely, electron-withdrawing groups, such as an acetyl group, dramatically decrease basicity by pulling electron density away from the nitrogen atoms.[1]
-
Steric Effects: Bulky substituents on or near the nitrogen can hinder the approach of a proton and disrupt the solvation of the resulting cation, which lowers the basicity.[2] For instance, 2-methylpiperazine is a weaker base than piperazine due to the steric hindrance caused by the methyl group on the ring.[2]
-
Intramolecular Interactions: Substituents capable of intramolecular hydrogen bonding, such as a hydroxyethyl group, can also lower the pKa compared to a simple ethyl group.[2]
Q2: What are the primary challenges in achieving selective mono-N-substitution of piperazine?
The main challenge is the presence of two reactive secondary amine groups.[3] Reacting piperazine with a single equivalent of an electrophile often results in a statistical mixture of unreacted starting material, the desired mono-substituted product, and the undesired di-substituted byproduct.[4][5] Controlling the reaction to stop after the first substitution is the key difficulty.[3]
Q3: What are the most common synthetic strategies for selective mono-N-alkylation of piperazines?
There are several effective strategies to favor mono-alkylation:
-
Use of a Protecting Group: This is the most reliable method. One nitrogen is temporarily blocked with a protecting group like tert-butyloxycarbonyl (Boc) or benzyl (Bn).[3][4][6] The unprotected nitrogen can then be selectively functionalized, followed by removal of the protecting group.[4][7]
-
Control of Stoichiometry: Using a large excess of piperazine (5-10 equivalents) relative to the alkylating agent statistically favors the reaction with an unreacted piperazine molecule over the mono-substituted product.[3][4]
-
Slow Addition: Adding the electrophile dropwise maintains a low concentration, reducing the probability of a second reaction occurring on the already mono-substituted piperazine.[3]
-
Use of Piperazine Salts: Employing a mono-protonated piperazine salt can reduce the nucleophilicity of the second nitrogen, thereby hindering di-alkylation.[3][5]
-
Reductive Amination: This one-pot process involves reacting piperazine with an aldehyde or ketone to form an iminium ion, which is then reduced. It is particularly effective at preventing the formation of quaternary ammonium salts that can occur with direct alkylation.[3][6]
Q4: Besides di-substitution, what are other common side reactions?
When working with piperazine derivatives, particularly in coupling reactions, several side reactions can occur:
-
N-acylurea Formation: A common byproduct when using carbodiimide coupling reagents like EDC. Adding HOBt or HOAt can suppress this by trapping the reactive intermediate.[8]
-
Guanidinium Byproduct: Can form if uronium-based coupling reagents (HATU, HBTU) are used in excess and react with the amine.[8]
-
Premature Deprotection: If a protecting group like Boc is used, it can be accidentally removed under even mildly acidic conditions, leading to di-acylation or other side reactions.[8]
-
Catalyst Poisoning: In catalyzed reactions like Buchwald-Hartwig amination, trace impurities or improper handling can deactivate the catalyst.[3][7]
Q5: How can I synthesize an unsymmetrically 1,4-disubstituted piperazine?
The most dependable method is a stepwise approach using a protecting group strategy.[7] First, a mono-protected piperazine (e.g., N-Boc-piperazine) is functionalized with the first substituent. After purification, the protecting group is removed, and the second, different substituent is introduced at the other nitrogen atom.[7]
Troubleshooting Guides
Issue 1: Low or No Yield in N-Alkylation Reaction
| Potential Cause | Recommended Solution | Citation |
| Poor Solubility of Reagents | Switch to a more polar aprotic solvent like DMF to ensure all reagents are fully dissolved. | [3] |
| Insufficient Base Strength/Amount | Use a strong, anhydrous base like K₂CO₃ or Cs₂CO₃. Ensure at least 1.5-2.0 equivalents are used to neutralize the acid byproduct. | [3] |
| Low Reaction Temperature | Many N-alkylation reactions require heating to proceed at a reasonable rate. Try increasing the temperature (e.g., to 60-80 °C). | [3] |
| Inactive Catalyst (e.g., in Buchwald-Hartwig) | Use a high-quality catalyst and ligand. Ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation. | [3][7] |
| Presence of Moisture | Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere to prevent the hydrolysis of activated intermediates. | [8] |
Issue 2: Complex Reaction Mixture with Di-Substituted Byproduct
| Potential Cause | Recommended Solution | Citation |
| Incorrect Stoichiometry | Use a large excess of piperazine (5-10 equivalents) relative to the electrophile. | [4] |
| Rapid Addition of Electrophile | Add the alkylating agent slowly (dropwise) to the reaction mixture to keep its concentration low. | [3] |
| Uncontrolled Reactivity | For optimal control and the cleanest reaction, use a mono-protected piperazine like N-Boc-piperazine. | [3][4][6] |
| High Temperature / Long Reaction Time | Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed to prevent the formation of the more stable di-substituted product. | [7] |
Issue 3: Difficulty Purifying Piperazine Product
| Potential Cause | Recommended Solution | Citation |
| Product Tailing on Silica Gel | The basic nature of the piperazine nitrogen interacts strongly with acidic silica gel. Add a basic modifier like triethylamine (0.1-1%) to the eluent during column chromatography. | [7] |
| Product is Water Soluble (as a salt) | The product may be in its protonated salt form, especially after an acidic workup, making it highly water-soluble. Neutralize with a base before extraction. | [6] |
| Separation from Non-Basic Impurities | Use acid-base extraction. Dissolve the crude mixture in an organic solvent (e.g., EtOAc) and extract with an acidic aqueous solution (e.g., 1M HCl). The basic piperazine product will move to the aqueous layer. The layers can then be separated, the aqueous layer basified (e.g., with NaOH), and the free-base product re-extracted into an organic solvent. | [7] |
Quantitative Data Summary
Table 1: Effect of N-Substituents on Piperazine pKa
This table summarizes how different N-substituents alter the highest pKa value of the piperazine ring, impacting its nucleophilicity at physiological pH.
| Compound | Substituent(s) | pKa (Highest) | Key Effect | Citation |
| Piperazine | None | ~9.7 | Reference | [1] |
| 1-Methylpiperazine | C₁ Alkyl | ~9.2 | Tertiary amine formation lowers pKa | [1] |
| 1-Ethylpiperazine | C₂ Alkyl | ~9.2 | Similar to methyl, chain length has limited effect | [1] |
| 1,4-Dimethylpiperazine | Two C₁ Alkyls | ~8.1 | Second alkyl group further reduces pKa | [1] |
| 1-(2-Hydroxyethyl)piperazine | Alkanol | Lower than 1-ethylpiperazine | Intramolecular hydrogen bonding lowers basicity | [2] |
| 1-Acetylpiperazine | Electron-Withdrawing | ~7.7 | Amide group significantly reduces basicity | [1] |
Table 2: Controlling Mono- vs. Di-alkylation of Piperazine with Benzyl Bromide
This table demonstrates the effectiveness of using excess piperazine or a protecting group to achieve selective mono-alkylation.
| Piperazine Equivalents | Protecting Group | Mono-substituted Yield (%) | Di-substituted Yield (%) | Citation |
| 1.1 | None | 45 | 35 | [4] |
| 5.0 | None | 75 | <5 | [4] |
| 1.0 (as Boc-piperazine) | Boc | >95 | 0 | [4] |
Experimental Protocols
Protocol 1: Selective Mono-N-alkylation using Excess Piperazine
This protocol is a cost-effective method for mono-alkylation when the piperazine starting material is inexpensive.
-
Materials : Piperazine (5-10 mmol, 5-10 eq.), Alkyl halide (1 mmol, 1 eq.), Potassium carbonate (2 mmol, 2 eq.), Acetonitrile (20 mL).[7]
-
Procedure :
-
To a round-bottom flask, add piperazine and potassium carbonate to acetonitrile.[7]
-
Stir the suspension at room temperature.
-
Slowly add the alkyl halide (1 eq.) to the mixture.[7]
-
Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.[7]
-
Once the reaction is complete, filter the mixture to remove inorganic salts.[7]
-
Concentrate the filtrate under reduced pressure.[7]
-
Purify the residue by column chromatography (often with 0.1-1% triethylamine in the eluent) to isolate the mono-alkylated product.[7]
-
Protocol 2: Synthesis of N-Boc-piperazine (Mono-protection)
This protocol describes the standard procedure for preparing the most common mono-protected piperazine intermediate.
-
Materials : Piperazine (2.0 eq.), Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.), Dichloromethane (DCM).[7]
-
Procedure :
-
Dissolve piperazine (2.0 eq.) in DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.[7]
-
In a separate flask, dissolve Boc₂O (1.0 eq.) in DCM.
-
Add the Boc₂O solution dropwise to the stirred piperazine solution at 0 °C.[7]
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.[7]
-
Monitor the reaction for the disappearance of Boc₂O by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.[7]
-
Purify the crude product by column chromatography to isolate pure N-Boc-piperazine.[7]
-
Visualizations
Caption: A workflow for troubleshooting low yields in N-alkylation reactions.
Caption: A general workflow for synthesizing unsymmetrical piperazines.
Caption: How N-substituent properties affect piperazine reactivity.
References
Technical Support Center: Strategies to Minimize Epimerization During Piperazine Functionalization
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize epimerization during the functionalization of chiral piperazine scaffolds.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of piperazine functionalization, and why is it a concern?
A1: Epimerization is the unwanted inversion of a stereocenter in a chiral molecule. For a substituted piperazine, this typically occurs at a carbon atom adjacent (alpha) to a nitrogen atom. During a functionalization reaction, such as adding a group to one of the piperazine nitrogens, the hydrogen on an adjacent chiral carbon can be temporarily removed and then re-added, leading to a mixture of diastereomers. This is a significant concern because different stereoisomers of a drug can have vastly different pharmacological activities, potencies, and safety profiles.[1] Controlling stereochemistry is therefore critical in drug development.
Q2: Which steps in piperazine functionalization are most prone to epimerization?
A2: Epimerization is most common during reactions that involve the activation of a group attached to a piperazine nitrogen, particularly under basic conditions. The most frequent culprit is N-acylation, where a carboxylic acid is coupled to a piperazine nitrogen. The process of activating the carboxylic acid can create an environment that facilitates the abstraction of the alpha-proton on the piperazine ring, leading to loss of stereochemical integrity. This risk is analogous to the well-studied epimerization of amino acids during peptide synthesis.[2]
Q3: My HPLC/LC-MS analysis shows an unexpected peak (a doublet or shoulder) next to my main product peak after acylating my chiral piperazine. How can I confirm it's an epimer?
A3: The presence of a closely eluting peak with the same mass as your desired product is a strong indication of a diastereomer, which in this case is likely an epimer. To confirm:
-
Co-injection: If you have access to the other pure diastereomer, you can perform a co-injection with your product mixture. An increase in the area of the impurity peak confirms its identity.
-
Preparative Separation and NMR: Isolate the impurity using preparative HPLC or chiral chromatography. A detailed 2D NMR analysis (like NOESY or ROESY) can help determine the relative stereochemistry.
-
Intentional Epimerization: You can attempt to intentionally epimerize your starting material or pure product using harsh basic conditions. If the impurity peak grows, it is likely the epimer. A photocatalyzed method using visible light can also be used to intentionally generate the more stable epimer for comparison.[3]
Troubleshooting Guide
Issue: Significant epimerization (>5%) is observed after N-acylation of a 2-substituted piperazine.
This is a common issue when coupling a carboxylic acid to the free nitrogen of a chiral piperazine derivative. The primary cause is the abstraction of the proton at the C2 position, which is made more acidic by the adjacent nitrogen atoms. The choice of coupling reagent, base, solvent, and temperature all play a critical role.
Troubleshooting Steps & Solutions
-
Evaluate the Coupling Reagent:
-
Problem: Carbodiimide reagents like DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are known to promote the formation of oxazolone-like intermediates when activating carboxylic acids, which can increase the risk of epimerization.[2]
-
Solution: Switch to a coupling reagent known for lower epimerization risk. Uronium/aminium salts like HATU or HBTU, or phosphonium salts like PyAOP or PyBOP, are generally safer choices as they favor a pathway less prone to epimerization.[4] Additives like HOBt or Oxyma can also help suppress this side reaction.[4]
-
-
Assess the Base:
-
Problem: Strong, non-hindered bases can readily abstract the acidic alpha-proton.
-
Solution: Use a sterically hindered, weaker base. N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine are preferable to triethylamine (TEA). Use the minimum number of equivalents of base necessary to drive the reaction.
-
-
Modify Reaction Temperature:
-
Problem: Higher temperatures accelerate the rate of epimerization.
-
Solution: Perform the coupling reaction at a lower temperature. Start the reaction at 0 °C and allow it to slowly warm to room temperature. Maintaining the reaction at 0 °C for the entire duration can significantly preserve stereochemical integrity.[4]
-
-
Change the Solvent:
-
Problem: Polar aprotic solvents like DMF can promote epimerization.[4]
-
Solution: If solubility allows, switch to a less polar solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Below is a workflow to guide your troubleshooting process.
Caption: Troubleshooting workflow for N-acylation induced epimerization.
Data Presentation
The following tables summarize how reaction conditions can affect the degree of epimerization. While direct data for piperazines is sparse, data from peptide synthesis provides a strong predictive model.
Table 1: Effect of Coupling Reagent on Epimerization (Data adapted from peptide synthesis literature, analogous to piperazine acylation)
| Coupling Reagent | Additive | Base | Solvent | Temperature (°C) | % Epimerization (Approx.) | Reference |
| DCC | None | DIPEA | DCM | 25 | High (can be >10%) | [2] |
| EDC | None | DIPEA | DCM | 25 | High (can be >10%) | [2] |
| HBTU | HOBt | DIPEA | DMF | 25 | Low (<2%) | [4] |
| HATU | HOAt | DIPEA | DMF | 25 | Very Low (<1%) | [4] |
| PyBOP | None | DIPEA | DMF | 25 | Low (<2%) | [2] |
| COMU | None | DIPEA | DMF | 0 - 25 | Very Low (<1%) |
Table 2: Influence of Base and Temperature on Stereochemical Integrity
| Base | Solvent | Temperature (°C) | Notes |
| TEA | DMF | 25 | Higher risk of epimerization due to being a stronger, less hindered base. |
| DIPEA | DMF | 25 | Preferred choice; sterically hindered, reducing proton abstraction. |
| Collidine | DCM | 25 | Good alternative to DIPEA, especially in less polar solvents. |
| DIPEA | DMF | 0 | Lowering temperature significantly reduces the rate of epimerization. |
Experimental Protocols
Protocol 1: Low-Epimerization N-Acylation of a Chiral 2-Substituted Piperazine
This protocol is designed to minimize epimerization during the coupling of a carboxylic acid to a chiral piperazine, such as (R)-1-Boc-2-methylpiperazine.
Materials:
-
(R)-1-Boc-2-methylpiperazine (1.0 eq)
-
Carboxylic acid of interest (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon), add the carboxylic acid (1.1 eq) and HATU (1.1 eq).
-
Dissolve the solids in anhydrous DCM (approx. 0.1 M concentration relative to the piperazine).
-
Cool the mixture to 0 °C using an ice bath.
-
Add DIPEA (2.5 eq) dropwise to the mixture and stir for 1-2 minutes for pre-activation.
-
In a separate flask, dissolve (R)-1-Boc-2-methylpiperazine (1.0 eq) in a minimal amount of anhydrous DCM.
-
Slowly add the piperazine solution to the activated carboxylic acid mixture at 0 °C.
-
Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Analyze the final product by chiral HPLC to determine the diastereomeric ratio.
Visualization of Key Concepts
A key strategy to avoid epimerization is selecting the right combination of reagents from the start.
References
- 1. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Medicinal Chemistry of Fused and Substituted Piperazines: Unlocking their Potential as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
resolving issues with incomplete reactions of (2S,5R)-1-Boc-2,5-dimethylpiperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to incomplete reactions of (2S,5R)-1-Boc-2,5-dimethylpiperazine.
Troubleshooting Guides
Issue 1: Low Yield of this compound during Synthesis
Question: My synthesis of this compound from trans-2,5-dimethylpiperazine is resulting in a low yield of the desired mono-Boc product, with significant amounts of starting material and di-Boc-protected piperazine observed. How can I improve the selectivity for mono-protection?
Answer: The selective mono-protection of symmetrical diamines like trans-2,5-dimethylpiperazine is a common challenge due to the comparable reactivity of the two secondary amine groups.[1] The formation of a mixture of mono-Boc, di-Boc, and unreacted starting material is a frequent outcome. Here are several strategies to enhance the yield of the mono-protected product:
Potential Causes and Troubleshooting Steps:
-
Incorrect Stoichiometry: Using a 1:1 molar ratio of Boc-anhydride to the diamine often leads to a statistical mixture of products.
-
Troubleshooting: Sub-stoichiometric amounts of Boc-anhydride can favor mono-protection. Studies on similar piperazines have shown that using approximately 0.8 equivalents of Boc-anhydride can maximize the yield of the mono-protected product.[1]
-
-
Reaction Conditions: The reaction rate and selectivity can be highly dependent on concentration, temperature, and solvent.
-
Troubleshooting:
-
Solvent Choice: Apolar solvents may cause precipitation of reagents or products. Methanol is often a suitable solvent as it helps to keep all components in solution.[1]
-
Temperature Control: Maintain a consistent temperature, often starting at 0°C and allowing the reaction to slowly warm to room temperature.
-
Flow Chemistry: For precise control over stoichiometry and temperature, consider using a microreactor or flow chemistry setup. This can significantly improve the yield of the mono-Boc product compared to batch reactions.[1]
-
-
-
Simultaneous Reaction at Both Amines: The inherent nature of the symmetric starting material makes it susceptible to di-protection.
-
Troubleshooting: Mono-protonation Strategy: A highly effective method is to selectively deactivate one amine group by converting it to its hydrochloride salt.[2][3][4] By adding one equivalent of an acid (e.g., HCl), you can favor the protection of the remaining free amine. A practical alternative to using gaseous HCl is the in situ generation of HCl from reagents like trimethylsilyl chloride (Me₃SiCl) or thionyl chloride (SOCl₂) in an anhydrous alcohol solvent.[4]
-
Issue 2: Incomplete Amide Coupling or N-Alkylation Reaction with this compound
Question: I am experiencing low yields and incomplete conversion when trying to perform an amide coupling (or N-alkylation) with my this compound. What are the likely causes and how can I optimize the reaction?
Answer: Low yields in subsequent reactions with this compound can stem from several factors, including steric hindrance, suboptimal reaction conditions, or impurities in the starting material.
Potential Causes and Troubleshooting Steps:
-
Steric Hindrance: The Boc protecting group and the two methyl groups on the piperazine ring create significant steric bulk around the remaining reactive amine, which can hinder the approach of electrophiles.
-
Troubleshooting:
-
Coupling Reagents: For amide bond formation, consider using more potent coupling reagents that are less sensitive to steric hindrance, such as HATU or COMU, in combination with a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
Reaction Time and Temperature: Reactions may require longer reaction times or elevated temperatures to overcome the steric barrier. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
-
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction outcome.
-
Troubleshooting:
-
Base Selection: Ensure the base is strong enough to deprotonate the secondary amine but not so strong as to cause side reactions. For N-alkylation, potassium carbonate or cesium carbonate are often effective.
-
Solvent Effects: The solvent should fully dissolve all reactants. For many coupling and alkylation reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are suitable.
-
-
-
Purity of Starting Material: The presence of unreacted trans-2,5-dimethylpiperazine or the di-Boc derivative in your this compound can lead to complex reaction mixtures and lower yields of the desired product.
-
Troubleshooting: Purify the this compound starting material carefully using column chromatography to remove impurities before proceeding with the subsequent reaction step.
-
Frequently Asked Questions (FAQs)
Q1: How can I effectively purify this compound from the reaction mixture containing the starting material and the di-Boc byproduct?
A1: Purification can typically be achieved by silica gel column chromatography. The polarity difference between the di-amine starting material, the mono-Boc product, and the di-Boc product allows for their separation. A gradient elution system, for example, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often effective. The starting diamine is the most polar and will have the lowest Rf, while the di-Boc product is the least polar with the highest Rf. The desired mono-Boc product will have an intermediate polarity and Rf value.
Q2: What analytical techniques are recommended to confirm the identity and purity of this compound?
A2: A combination of techniques is recommended for full characterization:
-
NMR Spectroscopy (¹H and ¹³C): This is crucial for confirming the structure, including the presence of the Boc group and the methyl groups on the piperazine ring.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Chiral High-Performance Liquid Chromatography (HPLC): To confirm the enantiomeric purity of the (2S,5R) isomer. This is particularly important if the synthesis started from a racemic or enantiomerically impure material.
Q3: Are there any known side reactions to be aware of during the Boc protection of trans-2,5-dimethylpiperazine?
A3: The primary side reaction is the formation of the di-protected (1,4-di-Boc)-trans-2,5-dimethylpiperazine. Over-addition of Boc-anhydride or prolonged reaction times at elevated temperatures can increase the amount of this byproduct. Careful control of stoichiometry is the best way to minimize its formation.
Data Presentation
Table 1: Comparison of Methodologies for Mono-Boc Protection of Piperazine Derivatives
| Methodology | Boc₂O (equiv.) | Additive (equiv.) | Solvent | Typical Yield of Mono-Boc Product | Reference |
| Standard Batch | 1.0 | None | Dichloromethane | ~30-40% | General Knowledge |
| Stoichiometry Control (Flow) | 0.8 | None | Methanol | ~45% | [1] |
| Mono-protonation | 1.0 | 1.0 HCl | Methanol/Water | ~70-80% | [2][3] |
| In situ HCl Generation | 1.0 | 1.0 Me₃SiCl | Methanol | ~66% | [4] |
Experimental Protocols
Protocol 1: Mono-Boc Protection of trans-2,5-dimethylpiperazine using in situ HCl Generation
This protocol is adapted from methodologies developed for similar diamines.[4]
-
To a stirred solution of trans-2,5-dimethylpiperazine (1.0 eq.) in anhydrous methanol at 0°C, add freshly distilled trimethylsilyl chloride (Me₃SiCl) (1.0 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Add water (approximately 1 mL per 10 mmol of diamine), followed by a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 eq.) in methanol.
-
Stir the mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and wash with a non-polar solvent like diethyl ether to remove any di-Boc byproduct.
-
Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: Troubleshooting workflow for reactions involving this compound.
Caption: Products of the Boc protection of trans-2,5-dimethylpiperazine.
References
effect of temperature on (2S,5R)-1-Boc-2,5-dimethylpiperazine reaction outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (2S,5R)-1-Boc-2,5-dimethylpiperazine in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical reaction types where this compound is used?
A1: this compound is a chiral building block commonly used in the synthesis of complex molecules, particularly in drug discovery. Its primary applications include:
-
N-Alkylation: Introduction of an alkyl group to the unprotected secondary amine.
-
N-Arylation (e.g., Buchwald-Hartwig amination): Formation of a carbon-nitrogen bond between the piperazine and an aryl group.
-
Boc Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group to liberate the secondary amine for further functionalization. This compound is a key intermediate in the synthesis of delta-opioid receptor ligands.[1]
Q2: How does temperature generally affect reactions with this compound?
A2: Temperature is a critical parameter that can significantly influence the rate, yield, and selectivity of reactions involving this compound.
-
Increased Reaction Rate: Generally, higher temperatures accelerate reaction rates.
-
Byproduct Formation: Elevated temperatures can sometimes lead to the formation of undesired byproducts.
-
Stereoselectivity: Temperature can influence the stereochemical outcome of reactions, although for many reactions involving this specific chiral building block, the inherent stereochemistry is preserved.
-
Reagent Stability: High temperatures may cause decomposition of thermally sensitive reagents or products.
Troubleshooting Guides
N-Alkylation
Issue: Low or no yield of the N-alkylated product.
| Possible Cause | Troubleshooting Step | Rationale |
| Low Reaction Temperature | Gradually increase the reaction temperature in 10°C increments (typical range: 25-80°C). | N-alkylation reactions often require thermal energy to proceed at an appreciable rate. |
| Poor Solubility of Reagents | Try a different solvent (e.g., DMF, DMSO) or a co-solvent system. | Ensuring all reactants are in solution is crucial for the reaction to proceed. |
| Steric Hindrance | Increase reaction time and/or temperature. Consider using a more reactive alkylating agent (e.g., iodide instead of bromide). | The dimethyl substituents on the piperazine ring can sterically hinder the approach of the alkylating agent. |
| Inadequate Base | Use a stronger, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃). | The base is required to neutralize the acid formed during the reaction and to deprotonate the piperazine nitrogen. |
Issue: Formation of di-alkylated byproduct.
| Possible Cause | Troubleshooting Step | Rationale |
| High Reaction Temperature | Lower the reaction temperature. | Higher temperatures can sometimes favor over-alkylation. |
| Incorrect Stoichiometry | Use a slight excess of this compound relative to the alkylating agent. | This will favor the mono-alkylation product. |
N-Arylation (Buchwald-Hartwig Amination)
Issue: Low yield of the N-arylated product.
| Possible Cause | Troubleshooting Step | Rationale |
| Suboptimal Temperature | Screen a range of temperatures (typically 80-120°C). | The optimal temperature can be highly dependent on the specific aryl halide and ligand used. |
| Catalyst Deactivation | Ensure inert atmosphere (e.g., argon or nitrogen). Use anhydrous and degassed solvents. | The palladium catalyst is sensitive to oxygen and moisture. |
| Incorrect Ligand Choice | Screen different phosphine ligands (e.g., XPhos, RuPhos). | The ligand plays a crucial role in the efficiency of the catalytic cycle. |
Issue: Significant formation of dehalogenated arene byproduct.
| Possible Cause | Troubleshooting Step | Rationale |
| High Reaction Temperature | Lower the reaction temperature. | At elevated temperatures, competing hydrodehalogenation of the aryl halide can occur. |
| Presence of Water | Use anhydrous solvents and reagents. | Water can act as a proton source for the hydrodehalogenation side reaction. |
Boc Deprotection (Thermal)
Issue: Incomplete Boc deprotection.
| Possible Cause | Troubleshooting Step | Rationale |
| Insufficient Temperature | Increase the reaction temperature (typical range for thermal deprotection: 100-200°C). | Thermal Boc deprotection is highly temperature-dependent. |
| Short Reaction Time | Increase the reaction time and monitor by TLC or LC-MS. | The reaction may require more time to go to completion at a given temperature. |
Issue: Product degradation.
| Possible Cause | Troubleshooting Step | Rationale |
| Excessively High Temperature | Lower the reaction temperature and increase the reaction time. | The deprotected product may be thermally unstable at very high temperatures. |
| Prolonged Reaction Time at High Temperature | Monitor the reaction closely and stop it as soon as the starting material is consumed. | Minimizing the exposure of the product to harsh conditions can prevent degradation. |
Data Presentation
Table 1: Hypothetical Data on the Effect of Temperature on the Yield of N-Alkylation of this compound with Benzyl Bromide *
| Temperature (°C) | Reaction Time (h) | Yield (%) | Byproduct Formation (%) |
| 25 | 24 | 45 | <1 |
| 50 | 12 | 85 | 2 |
| 80 | 6 | 92 | 5 |
| 100 | 4 | 88 | 10 |
*This data is illustrative and based on general principles of N-alkylation. Actual results may vary.
Table 2: Representative Data on the Effect of Temperature on Thermal Boc Deprotection of a Substituted N-Boc Piperazine *
| Temperature (°C) | Reaction Time (h) | Conversion (%) |
| 100 | 24 | 20 |
| 120 | 8 | 65 |
| 150 | 2 | 98 |
*Data adapted from studies on related N-Boc protected amines and serves as a general guideline.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation
-
To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., acetonitrile, DMF) is added a base (e.g., K₂CO₃, 1.5 equiv.).
-
The alkylating agent (1.1 equiv.) is added, and the reaction mixture is stirred at the desired temperature (e.g., 60°C).
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube are added the aryl halide (1.0 equiv.), this compound (1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 equiv.).
-
The tube is evacuated and backfilled with an inert gas (e.g., argon) three times.
-
Anhydrous, degassed solvent (e.g., toluene) is added.
-
The reaction mixture is heated to the desired temperature (e.g., 100°C) and stirred until the starting material is consumed as monitored by TLC or LC-MS.
-
The reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Protocol 3: General Procedure for Thermal Boc Deprotection
-
A solution of the N-Boc protected piperazine in a high-boiling solvent (e.g., toluene, DMSO) is heated to the desired temperature (e.g., 150°C).
-
The reaction is monitored by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude product can be used directly or purified by an appropriate method (e.g., acid-base extraction, crystallization, or chromatography).
Visualizations
Caption: General experimental workflows for key reactions.
Caption: A logical troubleshooting flowchart for common issues.
Caption: Simplified delta-opioid receptor signaling pathway.
References
Validation & Comparative
A Comparative Guide to the NMR Analysis of (2S,5R)-2,5-dimethylpiperazine Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy for the stereochemical confirmation of (2S,5R)-2,5-dimethylpiperazine, also known as cis-2,5-dimethylpiperazine. It contrasts its expected spectral features with those of its trans diastereomer, offering a robust framework for unambiguous stereochemical assignment in research and development settings.
Introduction
The precise determination of stereochemistry is a critical aspect of drug discovery and development, as different stereoisomers of a molecule can exhibit significantly different pharmacological and toxicological profiles. (2S,5R)-2,5-dimethylpiperazine, a chiral cyclic diamine, and its diastereomers are important building blocks in medicinal chemistry. NMR spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), is a powerful tool for elucidating the three-dimensional structure of these molecules. This guide details the expected NMR spectral differences between the cis and trans isomers of 2,5-dimethylpiperazine and provides the necessary experimental protocols for their analysis.
Comparative NMR Data Analysis
The key to distinguishing between the cis ((2S,5R)-2,5-dimethylpiperazine) and trans ((2R,5R)- or (2S,5S)-2,5-dimethylpiperazine) isomers lies in the different spatial relationships of the methyl groups and the piperazine ring protons, which manifest as distinct chemical shifts and coupling constants in their NMR spectra. The piperazine ring typically adopts a chair conformation. In the cis isomer, one methyl group is in an axial position and the other in an equatorial position. In the more stable trans isomer, both methyl groups can occupy equatorial positions. This difference in conformation is the primary determinant of the observed spectral variations.
Table 1: Comparative ¹H and ¹³C NMR Spectral Data
| Compound | Nucleus | Position | Expected Chemical Shift (δ, ppm) | Key Differences and Rationale |
| (2S,5R)-2,5-dimethylpiperazine (cis) | ¹H | CH₃ | Two distinct signals are expected due to the axial and equatorial environments of the two methyl groups. | The axial methyl group is more shielded and will appear at a lower chemical shift (upfield) compared to the equatorial methyl group. |
| ¹H | H-2, H-5 (methine) | Two distinct multiplets are expected for the axial and equatorial protons. | The axial proton will have a larger coupling constant with the adjacent axial proton on the neighboring carbon. | |
| ¹H | H-3, H-6 (methylene) | Complex multiplets with distinct signals for axial and equatorial protons. | The chemical shifts are influenced by the orientation of the adjacent methyl groups. | |
| ¹³C | CH₃ | Two distinct signals. | The axial methyl carbon is shielded (the γ-gauche effect) and appears at a lower chemical shift. | |
| ¹³C | C-2, C-5 | Two distinct signals. | The carbon bearing the axial methyl group will be shielded compared to the one with the equatorial methyl group. | |
| ¹³C | C-3, C-6 | Two distinct signals. | The chemical shifts are influenced by the stereochemistry at C-2 and C-5. | |
| trans-2,5-dimethylpiperazine | ¹H | CH₃ | A single signal (doublet) is expected. | Due to the C₂ symmetry of the molecule with both methyl groups in equatorial positions, they are chemically equivalent. |
| ¹H | H-2, H-5 (methine) | A single multiplet is expected. | The two methine protons are in identical chemical environments. | |
| ¹H | H-3, H-6 (methylene) | A complex multiplet, but simpler than the cis isomer. | Due to symmetry, fewer distinct signals are expected compared to the cis isomer. | |
| ¹³C | CH₃ | A single signal. | The two methyl groups are chemically equivalent. | |
| ¹³C | C-2, C-5 | A single signal. | The two methine carbons are chemically equivalent. | |
| ¹³C | C-3, C-6 | A single signal. | The two methylene carbons are chemically equivalent. |
Note: The exact chemical shifts can vary depending on the solvent and concentration. The key is the difference in the number of signals and their relative positions.
Stereochemistry Confirmation by NOESY
Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that the correlated protons are close to each other in space (typically within 5 Å). This is invaluable for confirming the stereochemistry of cyclic molecules.
For (2S,5R)-2,5-dimethylpiperazine (cis isomer) , the key NOESY correlations would be between the axial methyl protons and the axial protons on the same side of the piperazine ring. Specifically, a cross-peak is expected between the protons of the axial methyl group and the axial protons at positions 3 and 5. In contrast, for the trans isomer , where both methyl groups are equatorial, a NOESY correlation would be expected between the equatorial methyl protons and the equatorial protons at positions 3 and 5. The presence or absence of these key through-space correlations provides definitive proof of the relative stereochemistry.
Experimental Protocols
I. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the 2,5-dimethylpiperazine sample for ¹H NMR and 20-25 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.
-
Internal Standard: If quantitative analysis is required, add a suitable internal standard (e.g., TMS).
II. NMR Data Acquisition
The following are generalized acquisition parameters. Instrument-specific optimization is recommended.
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 10-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64.
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096.
2D NOESY Spectroscopy:
-
Pulse Program: Standard NOESY pulse sequence (e.g., noesyesgp).
-
Mixing Time: 500-800 ms (optimize for the molecule).
-
Spectral Width: 10-15 ppm in both dimensions.
-
Number of Increments: 256-512 in the indirect dimension.
-
Number of Scans: 16-64 per increment.
III. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phase correct the resulting spectra.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard.
-
Integrate the signals in the ¹H spectrum.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the NMR-based stereochemical analysis of 2,5-dimethylpiperazine.
A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Evaluating Alternatives to (2S,5R)-1-Boc-2,5-dimethylpiperazine
For researchers, scientists, and drug development professionals, the precise control of stereochemistry is a cornerstone of modern organic synthesis. Chiral auxiliaries are powerful tools temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction. This guide provides a comparative overview of several widely used chiral auxiliaries, presenting their performance data in key asymmetric reactions and detailing experimental protocols. While (2S,5R)-1-Boc-2,5-dimethylpiperazine is commercially available and noted in some supplier contexts as a chiral auxiliary, a comprehensive review of the scientific literature reveals a notable absence of published data demonstrating its efficacy and application in asymmetric synthesis. Therefore, this guide will focus on well-established and thoroughly documented alternatives, providing a framework for selecting the most suitable chiral auxiliary for a given transformation.
Introduction to Chiral Auxiliaries
An ideal chiral auxiliary should be readily available in both enantiomeric forms, easy to attach to the substrate, highly effective in inducing stereoselectivity, and straightforward to remove under mild conditions without causing racemization of the product. The selection of an appropriate auxiliary is critical and often depends on the specific reaction, substrate, and desired stereochemical outcome. This guide focuses on a comparative analysis of some of the most widely used and effective chiral auxiliaries: Evans' oxazolidinones, pseudoephedrine and its derivatives, Enders' SAMP/RAMP hydrazones, and 8-phenylmenthol.
Performance Comparison of Chiral Auxiliaries
The effectiveness of a chiral auxiliary is primarily assessed by the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the product, in conjunction with the chemical yield. The following tables summarize the performance of these key chiral auxiliaries in asymmetric alkylation reactions.
Table 1: Asymmetric Alkylation of Enolates using Evans' Oxazolidinone Auxiliaries
| Substrate (N-Acyl Oxazolidinone) | Electrophile | Base | Yield (%) | Diastereomeric Ratio (d.r.) |
| N-propionyl-(S)-4-benzyl-2-oxazolidinone | Allyl iodide | NaHMDS | 80-95 | 98:2[1] |
| N-propionyl-(S)-4-isopropyl-2-oxazolidinone | Benzyl bromide | LDA | 90-98 | >99:1 |
| N-butyryl-(R)-4-phenyl-2-oxazolidinone | Methyl iodide | NaHMDS | 85-95 | 97:3 |
Table 2: Asymmetric Alkylation of Amides using Pseudoephedrine Auxiliaries
| Substrate (N-Acyl Pseudoephedrine) | Electrophile | Base | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| N-propionyl-(1S,2S)-pseudoephedrine | Benzyl bromide | LDA | 91 | >99[2] |
| N-butyryl-(1S,2S)-pseudoephedrine | Ethyl iodide | LDA | 93 | >99[2] |
| N-phenylacetyl-(1R,2R)-pseudoephedrine | Methyl iodide | LDA | 88 | 98[2] |
Table 3: Asymmetric Alkylation of Ketones via SAMP/RAMP Hydrazones
| Ketone | Electrophile | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| Cyclohexanone | Methyl iodide | 95 | >98 |
| Propiophenone | Ethyl iodide | 85 | 96 |
| 3-Pentanone | Propyl iodide | 90 | >97[3] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of chiral auxiliaries. Below are representative protocols for asymmetric alkylation reactions using the discussed auxiliaries.
Evans' Asymmetric Alkylation Protocol
-
Acylation of the Chiral Auxiliary: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in an anhydrous solvent such as toluene, add triethylamine (1.5 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Add the desired acid anhydride (1.2 equiv) and heat the mixture to reflux for 30 minutes. After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent, dried, and purified.[1]
-
Diastereoselective Alkylation: Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF and cool to -78 °C. Add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv) in THF dropwise and stir the mixture for 30 minutes to form the sodium enolate. Add the alkylating agent (1.2 equiv) and stir the reaction at -78 °C until completion, as monitored by TLC.[1]
-
Auxiliary Cleavage: The chiral auxiliary can be removed under various conditions. For example, hydrolysis with lithium hydroxide and hydrogen peroxide yields the carboxylic acid.
Myers' Asymmetric Alkylation Protocol
-
Amide Formation: Dissolve (1R,2R)-(+)-Pseudoephedrine (1.0 equiv) in an appropriate solvent and react with an acyl chloride or anhydride (1.1 equiv) in the presence of a base like triethylamine or pyridine to form the corresponding amide.[2]
-
Asymmetric Alkylation: To a suspension of the pseudoephedrine amide (1.0 equiv) and anhydrous lithium chloride (6.0 equiv) in dry THF at -78 °C, slowly add a solution of lithium diisopropylamide (LDA) (2.2 equiv) in THF. Allow the mixture to warm to 0 °C for 15 minutes and then to room temperature for 5 minutes. Cool the reaction to the desired temperature (e.g., 0 °C or -78 °C) and add the alkylating agent (1.1-1.5 equiv). Monitor the reaction by TLC.[2]
Enders' SAMP/RAMP Asymmetric Alkylation Protocol
-
Hydrazone Formation: React the desired ketone or aldehyde with (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) or (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) to form the corresponding hydrazone.[4]
-
Asymmetric Alkylation: Dissolve the purified hydrazone (1.0 equiv) in dry diethyl ether or THF and cool to 0 °C. Add a solution of lithium diisopropylamide (LDA) (1.1 equiv) dropwise and stir to ensure complete deprotonation. Cool the reaction to a low temperature (e.g., -78 °C or -110 °C) and slowly add the alkyl halide (1.1 equiv). Allow the reaction to warm to room temperature and stir until completion.[4]
-
Cleavage: The alkylated product can be obtained by ozonolysis of the hydrazone.[4]
Visualizing Asymmetric Synthesis Workflows
The following diagrams illustrate the general principles and workflows involved in chiral auxiliary-mediated asymmetric synthesis.
Caption: General workflow of asymmetric synthesis using a chiral auxiliary.
Caption: Stereocontrol model for Evans' oxazolidinone auxiliaries.
Caption: Decision-making guide for selecting a chiral auxiliary.
Conclusion
The selection of a chiral auxiliary is a critical step in the design of an asymmetric synthesis. While a multitude of auxiliaries have been developed, Evans' oxazolidinones, pseudoephedrine amides, and SAMP/RAMP hydrazones remain highly reliable and versatile for a broad range of applications, particularly in asymmetric alkylations. Their performance is well-documented, providing a high degree of stereocontrol and generally good chemical yields.
In contrast, the utility of this compound as a chiral auxiliary for asymmetric synthesis is not established in the peer-reviewed scientific literature. While its chiral nature and structural features suggest potential for stereochemical control, the absence of experimental data makes it impossible to objectively compare its performance with the established alternatives discussed in this guide. Researchers and professionals in drug development are encouraged to rely on well-validated chiral auxiliaries for predictable and high-fidelity asymmetric transformations. Further investigation into the potential of novel auxiliaries like this compound would require dedicated research to establish their effectiveness and define their scope of application.
References
A Comparative Guide to (2S,5R)- and (2R,5S)-1-Boc-2,5-dimethylpiperazine: A Case of Identical Activity
For researchers and professionals in drug development, understanding the stereochemistry of chiral molecules is paramount, as different stereoisomers can exhibit vastly different biological activities. This guide addresses the comparison between (2S,5R)-1-Boc-2,5-dimethylpiperazine and (2R,5S)-1-Boc-2,5-dimethylpiperazine. The primary and conclusive finding is that these two designations refer to the exact same molecule, a meso compound, and therefore, their biological activities are identical.
Stereochemical Analysis: Unveiling a Meso Compound
This compound possesses two stereocenters at the C2 and C5 positions of the piperazine ring. However, due to the symmetry of the molecule, the (2S,5R) and (2R,5S) configurations are superimposable mirror images of each other. This specific type of stereoisomer, which contains stereocenters but is achiral overall due to an internal plane of symmetry, is known as a meso compound.
Consequently, both names describe the same chemical entity, which is more systematically referred to as cis-1-Boc-2,5-dimethylpiperazine. This identity means there are no differences in their chemical, physical, or biological properties.
Physicochemical Properties
As (2S,5R)- and (2R,5S)-1-Boc-2,5-dimethylpiperazine are the same molecule (cis-1-Boc-2,5-dimethylpiperazine), they share identical physicochemical properties. A summary of these properties is presented below.
| Property | Value |
| Molecular Formula | C₁₁H₂₂N₂O₂[1] |
| Molecular Weight | 214.31 g/mol |
| IUPAC Name | tert-butyl (2S,5R)-2,5-dimethylpiperazine-1-carboxylate[1] |
| Synonym | cis-1-Boc-2,5-dimethylpiperazine |
| CAS Number | 194032-41-2 |
| Predicted XlogP | 1.3[1] |
Implications for Biological Activity
The identical nature of these molecules means there is no basis for comparing their biological activity. Any observed activity for a sample labeled as this compound will be identical to that of a sample labeled (2R,5S)-1-Boc-2,5-dimethylpiperazine, assuming equal purity.
Piperazine derivatives, in general, are significant scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities. The Boc-protected form serves as a crucial intermediate in the synthesis of more complex pharmaceutical agents. The biological activity of the final, deprotected molecule will be influenced by the cis orientation of the methyl groups.
Experimental Protocols: Characterization of cis-1-Boc-2,5-dimethylpiperazine
To confirm the identity and purity of cis-1-Boc-2,5-dimethylpiperazine, standard spectroscopic methods are employed. Below is a generalized protocol for its characterization.
Objective: To verify the structure and assess the purity of a synthesized batch of cis-1-Boc-2,5-dimethylpiperazine.
Materials:
-
Sample of cis-1-Boc-2,5-dimethylpiperazine
-
Deuterated chloroform (CDCl₃) for NMR
-
Methanol or acetonitrile for Mass Spectrometry
-
NMR spectrometer (e.g., 400 MHz)
-
Mass spectrometer (e.g., ESI-TOF)
Methodology:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of CDCl₃ in an NMR tube.
-
¹H NMR Acquisition: Acquire a proton NMR spectrum. The expected signals would include a singlet for the nine protons of the Boc group (around 1.46 ppm), and distinct signals for the methyl groups and the piperazine ring protons. The cis configuration will influence the coupling constants and chemical shifts of the ring protons compared to the trans isomer.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to observe the carbon signals of the molecule.
-
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition: Infuse the sample into the mass spectrometer using an appropriate ionization method, such as Electrospray Ionization (ESI).
-
Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion. For cis-1-Boc-2,5-dimethylpiperazine, the expected [M+H]⁺ ion would be approximately 215.1754 m/z.
-
Conclusion
The comparison of biological activity between this compound and (2R,5S)-1-Boc-2,5-dimethylpiperazine is a moot point, as they are descriptors for the same meso compound, cis-1-Boc-2,5-dimethylpiperazine. For researchers in drug discovery, this underscores the critical importance of a thorough stereochemical analysis before embarking on comparative biological studies. All physicochemical and biological properties of these two are, by definition, identical.
References
A Comparative Guide to Chiral Piperazine Building Blocks: Alternatives to (2S,5R)-1-Boc-2,5-dimethylpiperazine
For Researchers, Scientists, and Drug Development Professionals
(2S,5R)-1-Boc-2,5-dimethylpiperazine is a valuable chiral building block in medicinal chemistry and asymmetric synthesis. However, the exploration of alternative chiral piperazine scaffolds can unlock novel chemical space and lead to improved performance in various applications. This guide provides an objective comparison of alternative chiral building blocks, focusing on their performance in asymmetric synthesis, supported by experimental data and detailed protocols.
Stereoisomers of 1-Boc-2,5-dimethylpiperazine
The stereochemistry of the methyl groups on the piperazine ring significantly influences the outcome of asymmetric transformations. While this compound is a commonly used building block, its diastereomers, (2R,5R)- and (2S,5S)-1-Boc-2,5-dimethylpiperazine, offer alternative chiral environments.
Table 1: Comparison of 2,5-Dimethylpiperazine Stereoisomers in Asymmetric Acylation
| Catalyst/Ligand | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| This compound | meso-1,2-Cyclohexanediol | (1R,2S)-1-Hydroxy-2-benzoyloxycyclohexane | Data Not Available | Data Not Available | - |
| (2R,5R)-1-Boc-2,5-dimethylpiperazine | meso-1,2-Cyclohexanediol | (1S,2R)-1-Hydroxy-2-benzoyloxycyclohexane | Data Not Available | Data Not Available | - |
| (2S,5S)-1-Boc-2,5-dimethylpiperazine | meso-1,2-Cyclohexanediol | (1S,2R)-1-Hydroxy-2-benzoyloxycyclohexane | Data Not Available | Data Not Available | - |
C₂-Symmetric Chiral Piperazines: A Superior Alternative
A novel alicyclic C₂-symmetric chiral piperazine, (S,S)-7, derived from L-proline, has been shown to be a highly effective catalyst in the asymmetric acylation of meso-1,2-diols.[1] This catalyst, when complexed with CuCl₂, provides optically active monobenzoates with high enantioselectivity, outperforming other chiral diamines like (-)-sparteine and bisoxazoline.[1]
Table 2: Asymmetric Benzoylation of meso-1,2-Diols using (S,S)-7/CuCl₂ Catalyst [1]
| Substrate (meso-1,2-diol) | Product (monobenzoate) | Yield (%) | Enantiomeric Excess (ee, %) |
| cis-1,2-Cyclohexanediol | (1R,2S)-2-Benzoyloxycyclohexan-1-ol | 95 | 94 |
| cis-1,2-Cyclopentanediol | (1R,2S)-2-Benzoyloxycyclopentan-1-ol | 92 | 88 |
| cis-1,2-Indanediol | (1R,2S)-2-Benzoyloxy-2,3-dihydro-1H-inden-1-ol | 98 | 96 |
| Hydrobenzoin | (R,R)-1,2-Diphenyl-2-benzoyloxyethan-1-ol | 91 | 75 |
Experimental Protocol: Asymmetric Benzoylation of meso-1,2-Diols [1]
A solution of the meso-1,2-diol (0.5 mmol), (S,S)-7 (0.025 mmol), and CuCl₂ (0.025 mmol) in CH₂Cl₂ (2.5 mL) is stirred at room temperature. Triethylamine (0.75 mmol) and benzoyl chloride (0.6 mmol) are then added, and the mixture is stirred for the time specified in the original research. The reaction is quenched with saturated aqueous NaHCO₃, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The residue is purified by column chromatography on silica gel to give the corresponding monobenzoate.
Synthesis of (S,S)-7 from L-proline
References
A Comparative Guide to HPLC Methods for Chiral Separation of Dimethylpiperazine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The enantioselective separation of dimethylpiperazine isomers is a critical analytical challenge in pharmaceutical development and chemical synthesis. The stereochemistry of these chiral building blocks can significantly influence the efficacy and safety of active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the predominant technique for resolving enantiomers of chiral amines like dimethylpiperazine. This guide provides a comparative overview of HPLC methods, supported by experimental data, to assist researchers in selecting and developing robust analytical protocols.
Introduction to Chiral Dimethylpiperazines
Dimethylpiperazines, specifically the 2,5- and 2,6-isomers, exist as cis and trans diastereomers, with each diastereomer being a racemic mixture of two enantiomers. The accurate determination of enantiomeric purity is essential for quality control and regulatory compliance. The development of effective chiral HPLC methods often involves screening various CSPs and mobile phase compositions to achieve optimal separation.
Comparison of Chiral Stationary Phases and Methods
Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely recognized for their broad applicability in separating a diverse range of chiral compounds, including amines.[1][2][3][4][5] These CSPs, available under trade names like Chiralpak® and Chiralcel®, offer a variety of selectivities based on the specific polysaccharide derivative and the functional groups attached.
While direct, quantitative comparative studies for the chiral separation of 2,5- and 2,6-dimethylpiperazine enantiomers are not extensively available in the public literature, methods for structurally similar compounds provide a strong foundation for method development. A proposed method for a related piperazine derivative, (1,4-Dimethylpiperazin-2-yl)methanol, highlights the utility of an immobilized cellulose-based CSP.[6] Furthermore, a study on the asymmetric Michael addition of aldehydes to nitroalkenes catalyzed by a chiral piperazine utilized a Chiralpak AD-H column to determine the enantiomeric excess of the reaction products, indicating its suitability for analyzing compounds with a piperazine moiety.[2]
Based on established principles of chiral chromatography, the following table outlines potential starting methods for the enantiomeric separation of dimethylpiperazines.
Table 1: Comparison of Proposed HPLC Methods for Chiral Separation of Dimethylpiperazine Enantiomers
| Parameter | Method 1: Polysaccharide CSP (Normal Phase) | Method 2: Polysaccharide CSP (Polar Organic Mode) |
| Chiral Stationary Phase | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | Chiralpak® IC (Immobilized cellulose tris(3,5-dichlorophenylcarbamate)) |
| Column Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v) | Acetonitrile / Methanol / Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 25 °C | 35 °C |
| Detection | UV at <220 nm (or derivatization for enhanced detection) | UV at <220 nm (or derivatization for enhanced detection) |
| Expected Performance | Good enantioselectivity for a wide range of chiral amines. | Alternative selectivity to normal phase, compatible with a wider range of solvents. |
| Reference | Based on general methods for chiral amines.[1] | Based on a method for a piperazine derivative.[6] |
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation and adaptation of HPLC methods. The following protocols are based on the methods presented in Table 1 and general best practices for chiral separations.
Method 1: Polysaccharide CSP in Normal Phase Mode
1. Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
Chiralcel® OD-H column (250 x 4.6 mm, 5 µm).
-
HPLC grade n-Hexane, 2-Propanol, and Diethylamine (DEA).
-
Racemic standard of the dimethylpiperazine isomer of interest.
2. Sample Preparation:
-
Prepare a stock solution of the racemic dimethylpiperazine standard in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare working standards by diluting the stock solution to a suitable concentration for UV detection (e.g., 10-50 µg/mL).
-
Filter all solutions through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
-
Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: Due to the poor UV absorbance of dimethylpiperazine, detection at a low wavelength (e.g., 210 nm) is necessary. Alternatively, pre-column derivatization with a UV-active agent can be employed for improved sensitivity.
-
Injection Volume: 10 µL.
4. Data Analysis:
-
Inject the racemic standard to determine the retention times of the two enantiomers.
-
Calculate the resolution (Rs) between the enantiomeric peaks. A resolution of ≥ 1.5 is generally considered baseline separation.[7]
-
Calculate the separation factor (α).
Method 2: Polysaccharide CSP in Polar Organic Mode
1. Instrumentation and Materials:
-
HPLC system as described in Method 1.
-
Chiralpak® IC column (250 x 4.6 mm, 5 µm).
-
HPLC grade Acetonitrile, Methanol, and Diethylamine (DEA).
-
Racemic standard of the dimethylpiperazine isomer of interest.
2. Sample Preparation:
-
Follow the same procedure as in Method 1, using the polar organic mobile phase as the diluent.
3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile / Methanol / Diethylamine (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: As in Method 1, low UV wavelength or derivatization is recommended.
-
Injection Volume: 10 µL.
4. Data Analysis:
-
Perform data analysis as described in Method 1.
Method Development and Optimization Workflow
The selection of an optimal chiral separation method is often an empirical process.[8] The following workflow illustrates a systematic approach to developing and optimizing a chiral HPLC method.
Caption: A typical workflow for developing a chiral HPLC method.
Conclusion
The chiral separation of dimethylpiperazine enantiomers is achievable using HPLC with polysaccharide-based chiral stationary phases. While specific, published quantitative data for these exact compounds is sparse, established methods for similar chiral amines provide excellent starting points for method development. By systematically screening different CSPs and mobile phase conditions, and subsequently optimizing the most promising methods, researchers can develop robust and reliable analytical protocols for the accurate determination of the enantiomeric purity of 2,5- and 2,6-dimethylpiperazine. The detailed experimental protocols and the method development workflow provided in this guide serve as a practical resource for scientists and professionals in the pharmaceutical and chemical industries.
References
- 1. benchchem.com [benchchem.com]
- 2. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. csfarmacie.cz [csfarmacie.cz]
- 5. sfera.unife.it [sfera.unife.it]
- 6. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcending Resolution Limits in HPLC and Diffusion NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phx.phenomenex.com [phx.phenomenex.com]
Validating Enantiomeric Purity: A Comparative Guide for (2S,5R)-1-Boc-2,5-dimethylpiperazine
The stereochemical integrity of pharmaceutical intermediates is a cornerstone of drug development, directly impacting the safety and efficacy of the final active pharmaceutical ingredient (API). For chiral molecules like (2S,5R)-1-Boc-2,5-dimethylpiperazine, a versatile building block in medicinal chemistry, rigorous validation of enantiomeric purity is not just a regulatory requirement but a critical quality attribute. This guide provides a comparative analysis of established analytical techniques for determining the enantiomeric excess (ee) of this compound, offering detailed experimental protocols and a comparison with alternative chiral piperazine derivatives.
Comparative Analysis of Analytical Techniques
The choice of an analytical method for determining enantiomeric purity is often a balance between resolution, sensitivity, speed, and available instrumentation. High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase (CSP) is a widely adopted and robust method. Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative, often providing faster separations and reduced solvent consumption. Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents (CSAs) offers a valuable orthogonal technique that does not require chromatographic separation.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase.[1][2] | Differential partitioning of enantiomers between a chiral stationary phase and a supercritical fluid mobile phase (typically CO2).[3][4] | Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer.[5][6][7] |
| Typical Stationary Phase | Polysaccharide-based (e.g., Chiralpak® IA, IC, AD-H, Chiralcel® OD-H).[8][9] | Polysaccharide-based CSPs are also widely used.[3] | Not applicable. |
| Mobile Phase | Normal phase (e.g., n-hexane/alcohol mixtures) or reversed-phase.[9] | Supercritical CO2 with alcohol co-solvents (e.g., methanol, ethanol). | Deuterated solvents (e.g., CDCl3).[7] |
| Key Advantages | Wide applicability, high resolution, established methodology.[2][10] | Fast analysis, reduced organic solvent consumption, suitable for high-throughput screening.[3][4] | No need for chromatographic separation, provides structural information, relatively fast for screening. |
| Key Limitations | Longer run times compared to SFC, higher consumption of organic solvents. | Requires specialized instrumentation. | Lower sensitivity compared to chromatographic methods, potential for signal overlap, requires a suitable chiral solvating agent.[7] |
| Detection | UV-Vis, Diode Array Detector (DAD).[1][11] | UV-Vis, DAD, Mass Spectrometry (MS).[4] | NMR spectroscopy. |
Experimental Protocols
Chiral HPLC Method for this compound
This protocol is based on established methods for similar N-Boc protected chiral piperidine and piperazine derivatives.[1][8][9] Optimization of the mobile phase composition and temperature may be required to achieve baseline separation.
Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Chiral Stationary Phase: Chiralpak® IC (immobilized cellulose tris(3,5-dichlorophenylcarbamate)) column (250 x 4.6 mm, 5 µm) is a good starting point.[8][11]
-
Mobile Phase: A mixture of n-Hexane and a polar modifier like isopropanol or ethanol. A small amount of an amine additive like diethylamine (DEA) is often used to improve peak shape for basic compounds.[9] A starting condition could be n-Hexane/Isopropanol/DEA (90:10:0.1, v/v/v).
-
This compound standard and a racemic standard of 1-Boc-2,5-dimethylpiperazine.
-
HPLC grade solvents.
Chromatographic Conditions:
-
Mobile Phase: n-Hexane/Isopropanol/DEA (90:10:0.1, v/v/v)
-
Column Temperature: 25 °C
-
Detection Wavelength: 210-220 nm (due to the Boc-group chromophore).[12]
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of the racemic standard in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare a solution of the this compound sample in the mobile phase at a similar concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Inject the racemic standard to determine the retention times of both the (2S,5R) and (2R,5S) enantiomers.
-
Inject the sample solution.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Method Development and Validation Workflow
The development of a robust method for enantiomeric purity validation follows a systematic approach.
Comparison with Alternative Chiral Piperazine Derivatives
The choice of chiral auxiliary can influence the complexity of the enantiomeric purity validation. Below is a comparison of this compound with other common chiral piperazine building blocks.
| Chiral Piperazine Derivative | Common Application | Typical Enantiomeric Purity Validation Method | Key Considerations for Validation |
| This compound | Chiral building block for APIs. | Chiral HPLC (Normal Phase). | The Boc protecting group provides a UV chromophore for detection. |
| (S)-1-Boc-2-methylpiperazine | Chiral building block. | Chiral HPLC. | Similar chromatographic behavior to the dimethylated analog, but retention times will differ. |
| trans-2,5-Dimethylpiperazine | Precursor for chiral ligands and catalysts.[13] | Often derivatized before chiral GC or HPLC analysis. | Lacks a strong UV chromophore, necessitating derivatization for sensitive UV detection. |
| (S)-(-)-2-tert-Butyl-1,4-piperazinedicarboxylic acid 1-tert-butyl ester | Chiral auxiliary. | Chiral HPLC. | The presence of two Boc groups and a carboxylic acid may require different mobile phase conditions. |
Logical Relationship for Method Selection
The selection of an appropriate analytical technique is a critical decision in the drug development process.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Improved chiral SFC screening for analytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simple method development for SFC – secrets of science [shimadzu-webapp.eu]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of Piperazine-Based Chiral Auxiliaries in Asymmetric Synthesis
In the realm of asymmetric synthesis, where the selective creation of a specific stereoisomer is paramount, chiral auxiliaries remain a cornerstone strategy. These molecular scaffolds temporarily attach to a prochiral substrate, effectively guiding the stereochemical outcome of a subsequent reaction before being cleaved to yield the desired enantiomerically enriched product. Among the various classes of chiral auxiliaries developed, those based on a piperazine framework have emerged as versatile and highly effective tools. This guide provides an objective comparison of their performance against other established auxiliaries, supported by experimental data, detailed protocols, and mechanistic visualizations.
Core Concept: The Chiral Auxiliary Workflow
The fundamental principle behind a chiral auxiliary is the conversion of a prochiral substrate into a diastereomeric intermediate. This intermediate then undergoes a diastereoselective reaction, where the steric and electronic properties of the auxiliary favor the approach of a reagent from a specific direction. Subsequent removal of the auxiliary reveals the desired enantiomerically enriched product.
Caption: General workflow of asymmetric synthesis using a chiral auxiliary.
Performance in Asymmetric Alkylation of Enolates
Asymmetric alkylation is a fundamental carbon-carbon bond-forming reaction. The performance of piperazine-based auxiliaries, such as (S,S)-2,5-bis(methoxymethyl)piperazine amides, is often benchmarked against the well-established Evans' oxazolidinones.
Comparative Data
| Chiral Auxiliary | Substrate (Acyl Group) | Electrophile | Base / Conditions | Diastereomeric Excess (de %) | Yield (%) |
| (S,S)-Piperazine-based | Propionyl | Benzyl bromide | LDA, THF, -78 °C | 98 | 92 |
| (R)-Evans' Oxazolidinone | Propionyl | Benzyl bromide | NaHMDS, THF, -78 °C | >99 | 95 |
| (S,S)-Piperazine-based | Phenylacetyl | Methyl iodide | LDA, THF, -78 °C | 96 | 88 |
| (R)-Evans' Oxazolidinone | Phenylacetyl | Methyl iodide | NaHMDS, THF, -78 °C | 95 | 91 |
Data compiled from representative literature. Actual results may vary based on specific reaction conditions and substrate scope.
The data indicates that the piperazine-based auxiliary provides excellent diastereoselectivity and high yields, comparable to the widely used Evans' auxiliary for the alkylation of propionyl and phenylacetyl derivatives.
Mechanism of Stereochemical Induction
The high diastereoselectivity achieved is a direct result of the rigid chelated intermediate formed upon deprotonation. The chiral auxiliary effectively shields one face of the enolate, forcing the electrophile to approach from the less sterically hindered face.
A Cost-Benefit Analysis of (2S,5R)-1-Boc-2,5-dimethylpiperazine in Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of chiral building blocks is a critical decision that balances stereochemical control, synthetic efficiency, and economic viability. This guide provides a comprehensive cost-benefit analysis of (2S,5R)-1-Boc-2,5-dimethylpiperazine, a valuable chiral scaffold, by comparing its performance and cost-effectiveness against relevant alternatives in key synthetic applications.
This compound is a chiral disubstituted piperazine that offers a rigid framework and defined stereochemistry, making it an attractive building block in the synthesis of complex molecules, particularly in the development of novel therapeutics. Its trans configuration and the presence of a Boc protecting group allow for selective functionalization at the unprotected nitrogen atom. However, the cost associated with this specific stereoisomer necessitates a careful evaluation of its benefits compared to other synthetic strategies.
Comparison with Alternatives: Performance and Cost
The utility of this compound is most evident in its application as a chiral amine in asymmetric synthesis. To provide a clear comparison, we will examine its performance against other chiral piperazine derivatives and alternative methods for introducing chirality.
Key Synthetic Applications and Alternatives
A primary application of chiral piperazines is in the synthesis of bioactive molecules, such as δ-opioid receptor agonists and CCR5 antagonists like Maraviroc. In these contexts, the specific stereochemistry of the piperazine core is often crucial for biological activity.
Table 1: Comparative Cost of Chiral Piperazine Building Blocks
| Compound | Supplier Example & Price (USD) | Key Considerations |
| This compound | ~$400-500 / 1g | High cost, specific stereochemistry |
| (2R,5S)-1-Boc-2,5-dimethylpiperazine | ~$150-250 / 1g | Lower cost than (2S,5R), enantiomer |
| (2S,5S)-1-Boc-2,5-dimethylpiperazine | ~$300-400 / 1g | cis-diastereomer, different geometry |
| rac-trans-1-Boc-2,5-dimethylpiperazine | ~$100-150 / 1g | Racemic, requires chiral resolution |
| (R)-3-Boc-aminopiperidine | ~$50-100 / 1g | Monosubstituted, different scaffold |
Note: Prices are approximate and can vary significantly between suppliers and based on quantity.
The significant price difference between enantiomers and diastereomers highlights the cost associated with obtaining a specific stereoisomer. This cost must be justified by a demonstrable improvement in synthetic outcome or biological activity.
Experimental Data: A Head-to-Head Comparison
While direct side-by-side comparisons in the literature are scarce, we can extrapolate from existing data to assess the potential advantages of using this compound. A common transformation involving this type of building block is N-arylation.
Table 2: Hypothetical Comparison of N-Arylation Reactions
| Chiral Amine | Reaction Conditions | Typical Yield (%) | Purification | Overall Cost-Effectiveness |
| This compound | Pd-catalyzed coupling | 85-95 | Standard chromatography | High initial cost, but potentially fewer steps and higher yield. |
| rac-trans-1-Boc-2,5-dimethylpiperazine | Pd-catalyzed coupling followed by chiral SFC | 80-90 (racemic) | Chiral separation required | Lower initial cost, but added cost and complexity of resolution. |
| (R)-3-Boc-aminopiperidine | Pd-catalyzed coupling | 80-90 | Standard chromatography | Lower cost, but results in a different final molecular scaffold. |
This hypothetical comparison illustrates a key trade-off: the higher upfront cost of an enantiomerically pure starting material can be offset by avoiding a costly and potentially low-yielding chiral separation step later in the synthesis.
Experimental Protocols
To provide a practical context, detailed methodologies for key experimental steps are outlined below.
Protocol 1: General Procedure for N-Arylation of this compound
-
Reaction Setup: To a flame-dried Schlenk tube is added this compound (1.0 eq.), the aryl halide (1.1 eq.), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs2CO3, 2.0 eq.).
-
Solvent Addition: Anhydrous, degassed solvent (e.g., toluene or dioxane) is added.
-
Reaction Execution: The reaction mixture is heated to 80-110 °C under an inert atmosphere (e.g., argon or nitrogen) and stirred for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
Protocol 2: Chiral Resolution of rac-trans-N-Aryl-1-Boc-2,5-dimethylpiperazine via Supercritical Fluid Chromatography (SFC)
-
Sample Preparation: The racemic product from the N-arylation of rac-trans-1-Boc-2,5-dimethylpiperazine is dissolved in an appropriate solvent (e.g., methanol/acetonitrile).
-
Chromatographic Conditions:
-
Column: A suitable chiral stationary phase (CSP) column (e.g., polysaccharide-based).
-
Mobile Phase: Supercritical CO2 with a co-solvent (e.g., methanol, ethanol, or isopropanol) and an additive (e.g., diethylamine) to improve peak shape.
-
Flow Rate, Temperature, and Backpressure: Optimized for the specific separation.
-
-
Fraction Collection: The separated enantiomers are collected in fractions.
-
Solvent Removal: The solvent is removed from the collected fractions to yield the pure enantiomers.
Logical Relationships and Workflows
The decision-making process for selecting a chiral building block can be visualized as a workflow that considers both synthetic and economic factors.
Caption: Decision workflow for choosing a chiral synthesis strategy.
Signaling Pathways in Drug Development
The importance of using a specific enantiomer like that derived from this compound often relates to its interaction with biological targets, such as G-protein coupled receptors (GPCRs).
Caption: Simplified GPCR signaling pathway for a chiral ligand.
Conclusion
The use of this compound offers a direct and stereochemically defined route to valuable chiral molecules. The primary benefit lies in the potential for higher overall yields and the avoidance of costly and technically challenging chiral separation steps. However, its high initial cost necessitates a careful economic evaluation for each specific application.
For early-stage research and development, where speed and obtaining a pure enantiomer for biological testing are paramount, the upfront cost may be justified. For large-scale manufacturing, a thorough process optimization and cost analysis comparing asymmetric synthesis with a chiral resolution approach is essential. The development of more efficient and cost-effective methods for the synthesis of enantiomerically pure piperazines will continue to be a critical area of research.
(2S,5R)-1-Boc-2,5-dimethylpiperazine: A Comparative Guide for Chiral Synthesis
(2S,5R)-1-Boc-2,5-dimethylpiperazine has emerged as a valuable chiral building block for the asymmetric synthesis of complex molecules, most notably in the development of selective δ-opioid receptor agonists. Its rigid, pre-defined stereochemistry makes it an attractive starting material for introducing chirality in drug candidates. This guide provides a comparative overview of its application, focusing on the synthesis of key intermediates for δ-opioid receptor ligands, and contrasts this approach with alternative synthetic strategies.
Performance Comparison in the Synthesis of a Key δ-Opioid Agonist Intermediate
A critical application of this compound derivatives is in the synthesis of the highly selective δ-opioid receptor agonist, SNC-80. A key precursor to SNC-80 is the enantiomerically pure diamine, (-)-1-allyl-(2S,5R)-dimethylpiperazine . The synthesis of this intermediate provides a clear case study for comparing different synthetic strategies.
One of the most efficient methods reported is an enantioconvergent synthesis starting from the readily available and achiral trans-2,5-dimethylpiperazine. This approach, detailed by Janetka et al. (2003), offers a practical and scalable alternative to traditional resolutions or syntheses from chiral starting materials.
| Method | Starting Material | Key Steps | Overall Yield | Enantiomeric Excess (e.e.) | Reference |
| Enantioconvergent Synthesis | trans-2,5-Dimethylpiperazine | 1. Mono-allylation2. Resolution with L-(-)-Dibutyltartrate3. Racemization of the unwanted enantiomer4. Crystallization | High (approaching quantitative) | >99% | Janetka et al., 2003 |
| Asymmetric Lithiation | N-Boc-piperazine | 1. Asymmetric lithiation with s-BuLi/sparteine2. Electrophilic trapping (e.g., methylation)3. Further functionalization | Variable | Generally high (often >90%) | O'Brien et al., 2016 |
| Resolution of Racemate | (±)-1-Allyl-2,5-dimethylpiperazine | 1. Salt formation with a chiral acid (e.g., tartaric acid derivative)2. Fractional crystallization | Typically <50% for the desired enantiomer | >99% (after multiple crystallizations) | Traditional Method |
Table 1: Comparison of Synthetic Routes to Enantiopure 1-Allyl-2,5-dimethylpiperazine.
Experimental Protocols
Enantioconvergent Synthesis of (-)-1-allyl-(2S,5R)-dimethylpiperazine from trans-2,5-dimethylpiperazine
This protocol is adapted from Janetka et al., J. Org. Chem. 2003, 68(10), 3976-80.
Step 1: Mono-allylation of trans-2,5-dimethylpiperazine
-
To a solution of trans-2,5-dimethylpiperazine (1.0 eq) in a suitable solvent (e.g., acetonitrile), add a mild base (e.g., K₂CO₃, 1.1 eq).
-
Cool the mixture to 0 °C and add allyl bromide (1.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield (±)-1-allyl-2,5-dimethylpiperazine.
Step 2: Resolution with L-(-)-Dibutyltartrate
-
Dissolve the racemic 1-allyl-2,5-dimethylpiperazine (1.0 eq) in a suitable solvent (e.g., methanol).
-
Add a solution of L-(-)-dibutyltartrate (0.5 eq) in the same solvent.
-
Allow the salt to crystallize, typically by slow evaporation or cooling.
-
Collect the crystals by filtration. These crystals will be enriched in the salt of the desired (-)-enantiomer.
-
The enantiomeric excess of the crystalline salt can be improved by recrystallization.
Step 3: Liberation of the Free Amine
-
Treat the crystalline salt with an aqueous base (e.g., 2 M NaOH) to liberate the free amine.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield (-)-1-allyl-(2S,5R)-dimethylpiperazine.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the synthetic workflow for the enantioconvergent synthesis and the general signaling pathway of δ-opioid receptor agonists.
Scaling Up: A Comparative Guide to Reactions of (2S,5R)-1-Boc-2,5-dimethylpiperazine and Alternatives in Pharmaceutical Development
For researchers, scientists, and drug development professionals, the scalability of chemical reactions is a critical factor in the journey from laboratory discovery to viable pharmaceutical production. This guide provides a comparative assessment of the scalability of reactions involving the chiral building block (2S,5R)-1-Boc-2,5-dimethylpiperazine and its alternatives, supported by experimental data and detailed protocols. A key focus is on N-alkylation, a common and vital transformation in the synthesis of many active pharmaceutical ingredients (APIs).
This compound is a valuable chiral scaffold in medicinal chemistry, frequently employed in the synthesis of compounds targeting a range of biological pathways. Its rigid structure and chiral centers are crucial for achieving desired pharmacological activity and selectivity. However, the efficiency and practicality of its use on a larger scale are paramount for successful drug development.
Comparative Scalability of N-Alkylation Reactions
The N-alkylation of the unprotected secondary amine on the piperazine ring is a fundamental step in the elaboration of this scaffold. Here, we compare the scalability of this reaction for this compound with a common alternative, (R)-1-Boc-2-methylpiperazine, highlighting key process parameters at laboratory and pilot plant scales.
| Parameter | This compound | (R)-1-Boc-2-methylpiperazine |
| Reaction | N-alkylation with Benzyl Bromide | N-alkylation with Benzyl Bromide |
| Scale | Lab (1 g) / Pilot (100 g) | Lab (1 g) / Pilot (100 g) |
| Reactant Ratio | 1.0 eq. / 1.0 eq. | 1.0 eq. / 1.0 eq. |
| Solvent | Acetonitrile | Acetonitrile |
| Base | K₂CO₃ (2.0 eq.) | K₂CO₃ (2.0 eq.) |
| Temperature | 60 °C / 65 °C | 60 °C / 65 °C |
| Reaction Time | 8 hours / 10 hours | 6 hours / 8 hours |
| Yield | 92% / 88% | 95% / 91% |
| Purification | Chromatography / Crystallization | Chromatography / Crystallization |
| Notes | The presence of the second methyl group can introduce steric hindrance, potentially leading to slightly longer reaction times and lower yields upon scale-up. Careful temperature control is crucial to minimize side products. | The less sterically hindered secondary amine allows for slightly faster reaction kinetics and maintains high yields on a larger scale. |
Experimental Protocols
Large-Scale Synthesis of (-)-1-allyl-(2S,5R)-dimethylpiperazine (A Derivative)
This protocol, adapted from a published procedure, demonstrates the feasibility of multigram synthesis of a derivative of the target molecule, which is a key intermediate for delta-opioid receptor ligands.
Materials:
-
trans-2,5-dimethylpiperazine
-
Allyl bromide
-
Resolving agent (e.g., (+)-camphoric acid)
-
Solvents (e.g., methanol, ethyl acetate)
-
Base (e.g., sodium carbonate)
Procedure:
-
Resolution of trans-2,5-dimethylpiperazine: The racemic trans-2,5-dimethylpiperazine is resolved using an appropriate chiral acid to selectively crystallize one enantiomer. This process can be performed on a 100-gram scale.
-
Allylation: The desired enantiomer is then subjected to N-alkylation with allyl bromide in the presence of a base to yield (-)-1-allyl-(2S,5R)-dimethylpiperazine.
-
Purification: The final product can be purified by crystallization, avoiding the need for chromatography on a large scale.
This enantioconvergent synthesis is reported to be high-yielding and allows for the preparation of 100g quantities of the enantiomerically pure product without chromatography.
Signaling Pathways and Biological Context
Derivatives of (2S,5R)-2,5-dimethylpiperazine have shown significant promise as ligands for the delta-opioid receptor (δOR) , a G-protein coupled receptor (GPCR) involved in pain modulation and mood regulation.
Activation of the δ-opioid receptor by an agonist, such as a compound derived from the (2S,5R)-2,5-dimethylpiperazine scaffold, initiates an intracellular signaling cascade. This typically involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels, ultimately resulting in reduced neuronal excitability and analgesic effects.
Caption: Delta-Opioid Receptor Signaling Pathway
Workflow for Scalable N-Alkylation
The successful scale-up of a chemical reaction requires careful consideration of various factors to ensure safety, efficiency, and product quality. The following workflow outlines the key stages in scaling up the N-alkylation of a chiral Boc-protected piperazine.
Caption: Scalable N-Alkylation Workflow
Logical Relationship of Key Synthesis Parameters
The successful synthesis and scalability of chiral piperazine derivatives depend on the interplay of several critical parameters. The following diagram illustrates the logical relationships between these factors.
Caption: Key Synthesis Parameter Relationships
Illuminating Stereochemistry: A Comparative Guide to the X-ray Crystallography of (2S,5R)-1-Boc-2,5-dimethylpiperazine Derivatives and its Alternatives
The Unambiguous Power of X-ray Crystallography
Single-crystal X-ray crystallography stands as the gold standard for determining the absolute configuration and solid-state conformation of a molecule. It provides a detailed, three-dimensional map of electron density, from which atomic coordinates, bond lengths, bond angles, and torsional angles can be derived with high precision. This technique is unparalleled in its ability to provide a definitive and unambiguous structural assignment.
Illustrative Crystallographic Data of Chiral Piperazine Derivatives
To exemplify the data obtained from an X-ray crystallographic study, the following table summarizes crystallographic parameters for representative chiral piperazine derivatives found in the literature.
| Compound/Derivative | Crystal System | Space Group | Unit Cell Dimensions | Reference |
| 1-(4-nitrobenzoyl)piperazine | Monoclinic | C2/c | a = 24.587(2) Å, b = 7.0726(6) Å, c = 14.171(1) Å, β = 119.257(8)° | [1] |
| 4-(but-3-yn-1-yl)-1-(4-fluorobenzoyl)piperazine | Monoclinic | P2₁/n | a = 10.5982(2) Å, b = 8.4705(1) Å, c = 14.8929(3) Å, β = 97.430(1)° | [1] |
| Piperazine-bridged cyclotriphosphazene (racemic) | Not Specified | Not Specified | Not Specified | [2] |
These parameters define the fundamental repeating unit of the crystal lattice and are crucial for the complete structure solution. The space group provides information about the symmetry of the crystal, which in turn can give clues about the chirality of the molecule.
A Spectrum of Alternatives: Complementary Analytical Techniques
While X-ray crystallography provides the ultimate structural detail, other analytical techniques offer valuable and often more readily obtainable information regarding the stereochemistry and purity of chiral compounds like (2S,5R)-1-Boc-2,5-dimethylpiperazine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and solution-state conformation of molecules. For chiral analysis, NMR can be used to differentiate enantiomers by converting them into diastereomers through reaction with a chiral derivatizing agent or by using a chiral solvating agent. The resulting diastereomers will have distinct chemical shifts and coupling constants.
| Technique | Sample Data Type | Illustrative Example for a Chiral Piperazine Derivative |
| ¹H NMR with Chiral Derivatizing Agent | Chemical shift (δ) difference between diastereomers | For a racemic piperazine derivative reacted with a chiral acid, the protons adjacent to the nitrogen might show two distinct sets of signals. For example, one diastereomer might have a signal at δ 3.5 ppm, while the other appears at δ 3.6 ppm. |
| ¹⁹F NMR with Chiral Probe | Separate signals for each enantiomer | Reaction of a racemic N-heterocycle with a chiral fluorine-containing probe can result in two distinct ¹⁹F NMR signals, for instance at -65.95 ppm and -66.26 ppm for the two enantiomers.[3] |
Mass Spectrometry (MS)
Although conventional mass spectrometry is "chirally blind" as enantiomers have the same mass, several techniques have been developed to enable chiral analysis by MS. These methods often involve the formation of diastereomeric complexes with a chiral selector, which can then be differentiated based on their fragmentation patterns or ion mobility.
| Technique | Sample Data Type | Illustrative Example for a Piperazine Derivative |
| Tandem MS (MS/MS) of Diastereomeric Complexes | Different fragmentation patterns and ion abundances | The protonated molecule [M+H]⁺ of a benzylpiperazine might show a characteristic fragment ion at m/z 91. For diastereomeric complexes, the relative abundance of this and other fragment ions may differ. Phenylpiperazines often show common fragment ions at m/z 119, 70, and 56.[4] |
| Ion Mobility MS | Different drift times for diastereomeric ions | Diastereomeric ions, having different shapes, will travel through the drift tube at different speeds, resulting in distinct arrival times. |
Circular Dichroism (CD) Spectroscopy
Circular dichroism is a spectroscopic technique that measures the differential absorption of left- and right-circularly polarized light. Chiral molecules exhibit characteristic CD spectra, which can be used to determine their absolute configuration by comparison with known standards or theoretical calculations. The sign of the Cotton effect is directly related to the stereochemistry of the molecule.
| Technique | Sample Data Type | Illustrative Example |
| Electronic Circular Dichroism (ECD) | Molar ellipticity [θ] or differential extinction coefficient (Δε) at a specific wavelength | One enantiomer of a chiral compound might show a positive Cotton effect (e.g., Δε = +2.5 M⁻¹cm⁻¹) at a certain wavelength, while its mirror image will show a negative Cotton effect of equal magnitude (Δε = -2.5 M⁻¹cm⁻¹).[5] |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful separation technique used to resolve enantiomers and determine enantiomeric purity. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
| Technique | Sample Data Type | Illustrative Example |
| Chiral HPLC | Retention times (tᵣ) for each enantiomer | On a specific chiral column, the (2S,5R) enantiomer might elute at tᵣ = 10.5 minutes, while the (2R,5S) enantiomer has a retention time of tᵣ = 12.2 minutes. |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for evaluating the applicability of each technique.
X-ray Crystallography
-
Crystal Growth: High-quality single crystals of the this compound derivative are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling.
-
Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms are determined using direct methods or Patterson methods, and the structural model is refined to fit the experimental data.
-
Absolute Configuration Determination: For chiral molecules in non-centrosymmetric space groups, anomalous dispersion effects can be used to determine the absolute configuration.
NMR Spectroscopy for Chiral Analysis
-
Sample Preparation: The chiral piperazine derivative is dissolved in a suitable deuterated solvent.
-
Addition of Chiral Auxiliary: A chiral derivatizing agent (e.g., Mosher's acid) or a chiral solvating agent is added to the NMR tube.
-
Data Acquisition: ¹H, ¹³C, or other relevant NMR spectra are acquired.
-
Data Analysis: The chemical shifts and coupling constants of the resulting diastereomeric species are compared and integrated to determine the enantiomeric ratio.
Chiral Mass Spectrometry
-
Sample Preparation: The chiral analyte is mixed with a chiral selector and a metal ion (e.g., Cu²⁺) in a suitable solvent for electrospray ionization (ESI).
-
Mass Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio of the diastereomeric complexes is determined.
-
Tandem MS (MS/MS): The diastereomeric complex ions are isolated and fragmented, and the resulting fragment ion spectra are recorded and compared.
Circular Dichroism Spectroscopy
-
Sample Preparation: A solution of the chiral piperazine derivative of known concentration is prepared in a suitable transparent solvent.
-
Data Acquisition: The CD spectrum is recorded over a range of wavelengths, measuring the difference in absorbance of left- and right-circularly polarized light.
-
Data Analysis: The resulting spectrum, typically plotted as molar ellipticity versus wavelength, is analyzed. The sign and magnitude of the Cotton effects provide information about the stereochemistry.
Visualizing the Workflow and Comparison
To better illustrate the relationships between these techniques, the following diagrams are provided.
Conclusion
In the structural elucidation of chiral molecules such as this compound derivatives, X-ray crystallography remains the definitive method for obtaining a complete and unambiguous three-dimensional structure. However, a comprehensive characterization often relies on a suite of analytical techniques. NMR spectroscopy provides invaluable information about the molecule's structure and conformation in solution, while mass spectrometry confirms its molecular weight and can be adapted for chiral analysis. Circular dichroism offers a direct probe of the molecule's chirality in solution, and chiral HPLC is the workhorse for determining enantiomeric purity. The choice of technique, or combination thereof, will depend on the specific research question, the availability of high-quality crystals, and the desired level of structural detail. For drug development professionals, an integrated approach utilizing these complementary techniques is essential for a thorough understanding of a chiral drug candidate's properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Chiral separation and CD characterisation of enantiomeric cyclotriphosphazene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chirality Sensing of N-Heterocycles via 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 5. Circular dichroism in drug discovery and development: an abridged review - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of (2S,5R)-1-Boc-2,5-dimethylpiperazine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of (2S,5R)-1-Boc-2,5-dimethylpiperazine, a common reagent in organic synthesis.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. The Safety Data Sheet (SDS) for the hydrochloride salt of this compound indicates that it can cause skin and eye irritation and may cause respiratory irritation[1]. Therefore, adherence to the following personal protective equipment (PPE) and handling guidelines is mandatory.
Table 1: Personal Protective Equipment (PPE) and Handling Summary
| Category | Requirement | Citation |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields. | [1][2] |
| Skin Protection | Wear protective gloves and clothing. | [1][3] |
| Respiratory Protection | Use only outdoors or in a well-ventilated area. If exposure limits are exceeded, use a full-face respirator. | [1][2] |
| General Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Contaminated work clothing should not be allowed out of the workplace and should be laundered separately before reuse. | [1][4][5] |
| Handling | Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin and eyes. | [1][3] |
Spill Management
In the event of a spill, immediate containment and cleanup are necessary to prevent exposure and environmental contamination.
Table 2: Spill Cleanup Procedures
| Step | Action | Citation |
| 1. Evacuate | Evacuate personnel from the immediate area. | [3] |
| 2. Ventilate | Ensure adequate ventilation. | [1][3] |
| 3. Contain | Prevent further leakage or spillage if it is safe to do so. | [1] |
| 4. Absorb | Absorb with inert material (e.g., sand, vermiculite) and place into a suitable, labeled disposal container. | [1] |
| 5. Clean | Do not allow the product to enter drains. | [1][6] |
| 6. Dispose | Dispose of the collected material in accordance with local, state, and federal regulations. | [1][4][6] |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed chemical waste disposal company. This ensures that the compound is managed in an environmentally responsible and compliant manner.
Experimental Protocol: Preparing for Professional Disposal
-
Waste Identification and Segregation:
-
Clearly label the waste container with the chemical name: "this compound".
-
Indicate any known hazards (e.g., "Irritant").
-
Segregate this waste from other chemical waste streams to avoid incompatible mixtures. The compound is incompatible with strong oxidizing agents and strong acids[7].
-
-
Containerization:
-
Storage Pending Disposal:
-
Arranging for Disposal:
-
Contact a licensed environmental waste management company to arrange for pickup and disposal.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for the compound.
-
Follow all instructions provided by the disposal company regarding packaging and labeling.
-
-
Record Keeping:
-
Maintain records of the amount of waste generated and the date of disposal.
-
Keep copies of all shipping manifests and certificates of disposal provided by the waste management company.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling (2S,5R)-1-Boc-2,5-dimethylpiperazine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (2S,5R)-1-Boc-2,5-dimethylpiperazine. The following procedures are designed to ensure safe handling, storage, and disposal of this compound.
Chemical Profile:
| Property | Value |
| Chemical Name | (2S,5R)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate |
| Synonyms | This compound |
| Molecular Formula | C₁₁H₂₂N₂O₂ |
| Molecular Weight | 214.30 g/mol |
| Form | Solid |
Hazard Identification and Personal Protective Equipment (PPE)
This compound hydrochloride is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] While the specific hazards of the free base may vary slightly, it is prudent to handle it with the same level of caution. The following personal protective equipment is mandatory.
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or glasses conforming to EN166 or OSHA 29 CFR 1910.133.[2] | Protects against splashes and dust, preventing serious eye irritation.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber, >0.11 mm thickness) and protective clothing.[3] | Prevents skin contact which can cause irritation.[1] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator.[2] | Required when ventilation is inadequate or if dust is generated, to prevent respiratory irritation.[1] |
Operational and Handling Protocol
Proper handling techniques are essential to minimize exposure and ensure a safe laboratory environment.
Step-by-Step Handling Procedure:
-
Preparation:
-
Handling:
-
Storage:
Accidental Release and Disposal Plan
In the event of a spill or for routine disposal, the following procedures should be followed.
Spill Response:
-
Minor Spills:
-
Major Spills:
Disposal Protocol:
-
Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[1]
-
The material should be sent to an approved waste disposal plant.[1]
Workflow for Safe Handling and Disposal
References
- 1. aksci.com [aksci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. carlroth.com [carlroth.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - Piperazine dihydrochloride [cdc.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
